molecular formula C30H35F3N4O9S B6303585 Dansyl-Tyr-Val-Gly TFA

Dansyl-Tyr-Val-Gly TFA

カタログ番号: B6303585
分子量: 684.7 g/mol
InChIキー: UYFXBADECYWCQR-QHTHEMFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dansyl-Tyr-Val-Gly TFA is a useful research compound. Its molecular formula is C30H35F3N4O9S and its molecular weight is 684.7 g/mol. The purity is usually 95%.
The exact mass of the compound Dansyl-Tyr-Val-Gly-OH Trifluoroacetate is 684.20768437 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S.C2HF3O2/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4;3-2(4,5)1(6)7/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35);(H,6,7)/t22-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFXBADECYWCQR-QHTHEMFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F3N4O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dansyl-Tyr-Val-Gly TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Fluorescent Substrate in Neuropeptide Research

Abstract

Dansyl-Tyr-Val-Gly TFA is a synthetic, fluorescently labeled tripeptide that serves as a crucial tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application is as a high-affinity substrate for the enzyme peptidylglycine α-hydroxylating monooxygenase (PHM), a key player in the biosynthesis of amidated neuropeptides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, primary uses, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound is a derivative of the tripeptide Tyr-Val-Gly, which has been chemically modified in two significant ways. Firstly, a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is attached to the N-terminal tyrosine residue. This group acts as a fluorescent probe, allowing for sensitive detection and quantification. Secondly, the peptide is supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility in aqueous buffers, making it well-suited for a variety of experimental applications.[1]

The core utility of this compound lies in its role as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM, EC 1.14.17.3). PHM is the first of two enzymatic activities performed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). The PAM enzyme is responsible for the C-terminal amidation of a large number of neuropeptides, a post-translational modification that is often essential for their biological activity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C30H35F3N4O9S
Molecular Weight 684.68 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in water and various aqueous buffers
Fluorescence Excitation Maximum: ~335 nm, Emission Maximum: ~526 nm

Primary Use: A Substrate for Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

The principal application of this compound is in the study of peptidylglycine α-hydroxylating monooxygenase (PHM). PHM catalyzes the stereospecific hydroxylation of the α-carbon of the C-terminal glycine residue of peptide substrates. This reaction is a critical and often rate-limiting step in the biosynthesis of amidated neuropeptides.

The reaction catalyzed by PHM is as follows:

Peptide-Gly + O2 + Ascorbate → Peptide-α-hydroxyGly + Dehydroascorbate + H2O

The fluorescent dansyl group on this compound allows for the sensitive monitoring of this reaction, making it an invaluable tool for:

  • Enzyme Kinetics Studies: Determining key kinetic parameters of PHM, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Inhibitor Screening: Identifying and characterizing potential inhibitors of PHM, which could have therapeutic applications.

  • High-Throughput Screening (HTS): The fluorescent nature of the substrate makes it suitable for HTS assays in drug discovery.

Quantitative Data

While specific kinetic parameters for this compound can vary depending on the experimental conditions and the source of the PHM enzyme, the following table provides representative data for a closely related substrate, D-Tyr-L-Val-Gly, which highlights the enzyme's affinity for this class of peptides.

SubstrateEnzyme SourceKm (µM)Reference
D-Tyr-L-Val-GlyBovine Pituitary10[2]

Experimental Protocols

HPLC-Based Assay for PHM Activity

This protocol describes a method to measure the activity of PHM by monitoring the conversion of Dansyl-Tyr-Val-Gly to its hydroxylated product using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

  • This compound

  • Purified PHM enzyme

  • Assay Buffer: e.g., 100 mM MES, pH 6.0

  • Ascorbate solution (freshly prepared)

  • Copper (II) sulfate solution

  • Quenching solution: e.g., 1% Trifluoroacetic Acid (TFA) in water

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, copper sulfate, and ascorbate.

  • Enzyme Addition: Add the purified PHM enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding this compound to the mixture. The final concentrations of all components should be optimized for the specific experimental goals.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Inject a defined volume of the quenched reaction mixture onto the C18 column.

    • Separate the substrate and product using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a fluorescence detector with excitation at approximately 335 nm and emission at approximately 526 nm.

  • Data Analysis: Quantify the peak areas corresponding to the substrate and the hydroxylated product. The rate of product formation can then be calculated to determine the enzyme activity.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This protocol outlines a competitive fluorescence polarization assay to screen for inhibitors of the interaction between PHM and a fluorescently labeled peptide substrate like Dansyl-Tyr-Val-Gly.

Materials:

  • This compound (as the fluorescent probe)

  • Purified PHM enzyme

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4

  • Test compounds (potential inhibitors)

  • Black, low-volume 96- or 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, PHM enzyme, and test compounds in the assay buffer.

  • Assay Plate Setup:

    • Add a fixed concentration of the PHM enzyme to each well.

    • Add varying concentrations of the test compounds to the wells.

    • Include control wells with no test compound (maximum polarization) and wells with no enzyme (minimum polarization).

  • Incubation: Incubate the plate for a sufficient time to allow for the binding of the test compounds to the enzyme to reach equilibrium.

  • Probe Addition: Add a fixed concentration of the this compound fluorescent probe to all wells.

  • Second Incubation: Incubate the plate again to allow the probe to bind to the enzyme and for the competitive binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the concentration of the test compounds.

    • Determine the IC50 value for each compound, which represents the concentration at which 50% of the fluorescent probe is displaced from the enzyme.

Signaling Pathways and Experimental Workflows

Neuropeptide Amidation Pathway

The enzymatic activity of PHM, for which Dansyl-Tyr-Val-Gly is a substrate, is a critical step in the broader neuropeptide amidation pathway. This pathway is essential for the maturation and biological activation of many neuropeptides.

Neuropeptide_Amidation_Pathway Prepropeptide Prepropeptide Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage Glycine_Extended_Peptide Glycine-Extended Peptide Propeptide->Glycine_Extended_Peptide Proteolytic Cleavage Hydroxyglycine_Peptide α-Hydroxyglycine Intermediate Glycine_Extended_Peptide->Hydroxyglycine_Peptide Hydroxylation Amidated_Peptide Amidated Neuropeptide Hydroxyglycine_Peptide->Amidated_Peptide Lyase Reaction Signal_Peptidase Signal Peptidase Signal_Peptidase->Prepropeptide Prohormone_Convertases Prohormone Convertases Prohormone_Convertases->Propeptide Carboxypeptidase_E Carboxypeptidase E Carboxypeptidase_E->Propeptide PHM PHM PHM->Glycine_Extended_Peptide PAL PAL PAL->Hydroxyglycine_Peptide Ascorbate Ascorbate, O2, Cu2+ Ascorbate->PHM

Caption: The neuropeptide amidation pathway, highlighting the role of PHM.

Experimental Workflow for PHM Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of PHM using this compound.

PHM_Inhibitor_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays & Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Fluorescence-Based Assay (e.g., FP or HPLC) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (against related enzymes) Orthogonal_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies Selectivity_Panel->SAR_Studies In_Vitro_ADME In Vitro ADME/Tox SAR_Studies->In_Vitro_ADME Lead_Candidate Lead Candidate Selection In_Vitro_ADME->Lead_Candidate

References

An In-Depth Technical Guide to Dansyl-Tyr-Val-Gly TFA: A Fluorescent Probe for Peptidylglycine Monooxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of Dansyl-Tyr-Val-Gly TFA. This fluorescently labeled peptide serves as a key substrate for studying the activity of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides and hormones.

Chemical Structure and Properties

This compound is a synthetic tripeptide (Tyrosine-Valine-Glycine) N-terminally labeled with a dansyl group and supplied as a trifluoroacetate (TFA) salt. The dansyl group is a fluorophore that allows for sensitive detection of the peptide and its enzymatic products. The TFA counter-ion enhances the solubility and stability of the peptide.

Below is the chemical structure of the Dansyl-Tyr-Val-Gly cation:

Chemical structure of Dansyl-Tyr-Val-Gly

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 350691-68-8[1]
Molecular Formula C₃₀H₃₅F₃N₄O₉S[1]
Molecular Weight 684.68 g/mol [1]
IUPAC Name 2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term.

Biological Activity and Mechanism of Action

Dansyl-Tyr-Val-Gly serves as a specific substrate for peptidylglycine monooxygenase (PHM), the first catalytic domain of the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). The PAM enzyme is responsible for the C-terminal amidation of a wide range of bioactive peptides, a crucial post-translational modification for their biological activity and stability.

The enzymatic conversion of Dansyl-Tyr-Val-Gly occurs in a two-step process catalyzed by the two domains of the PAM enzyme:

  • Hydroxylation by PHM: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue of the substrate.

  • Lyase Reaction by PAL: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-Cα bond of the hydroxylated intermediate, resulting in the formation of the C-terminally amidated peptide (Dansyl-Tyr-Val-NH₂) and glyoxylate.

The fluorescence of the dansyl group allows for real-time monitoring of the enzymatic reaction, making Dansyl-Tyr-Val-Gly a valuable tool for enzyme kinetics studies, inhibitor screening, and characterizing the activity of the PAM enzyme.

Signaling and Enzymatic Pathway

The following diagram illustrates the two-step enzymatic reaction catalyzed by the Peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, for which Dansyl-Tyr-Val-Gly is a substrate.

PAM_Enzymatic_Pathway cluster_substrate Substrate cluster_enzyme PAM Enzyme cluster_intermediate Intermediate cluster_products Products Substrate Dansyl-Tyr-Val-Gly PHM PHM Domain (Peptidylglycine alpha-hydroxylating monooxygenase) Substrate->PHM + O₂, Ascorbate, Cu²⁺ Intermediate Dansyl-Tyr-Val-hydroxyGlycine PHM->Intermediate PAL PAL Domain (Peptidyl-alpha-hydroxyglycine alpha-amidating lyase) Amidated_Product Dansyl-Tyr-Val-NH₂ PAL->Amidated_Product Glyoxylate Glyoxylate PAL->Glyoxylate Intermediate->PAL + Zn²⁺

Caption: The enzymatic pathway of the PAM enzyme.

Experimental Protocols

While specific experimental conditions may vary depending on the research application, the following provides a general framework for using this compound in an enzyme assay and for its analysis by High-Performance Liquid Chromatography (HPLC).

General Enzyme Assay Protocol for PHM Activity

This protocol outlines a general method for measuring the activity of the PHM domain of the PAM enzyme using Dansyl-Tyr-Val-Gly as a substrate.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis Reagents Prepare Assay Buffer: (e.g., MES buffer, pH 6.0) Cofactors: Ascorbic acid, CuSO₄ Substrate: Dansyl-Tyr-Val-Gly solution Enzyme: Purified PAM or cell lysate Incubation 1. Add buffer, cofactors, and substrate to a microplate well. 2. Initiate reaction by adding enzyme. 3. Incubate at optimal temperature (e.g., 37°C) for a defined time period. Reagents->Incubation Quench Stop the reaction by adding a quenching solution (e.g., acid or base). Incubation->Quench HPLC Analyze the reaction mixture by reverse-phase HPLC with fluorescence detection. Quench->HPLC Quantification Quantify the formation of the amidated product by integrating the peak area and comparing to a standard curve. HPLC->Quantification

References

Synthesis and Purification of Dansylated Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of dansylated peptides. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used fluorescent reagent that reacts with primary and secondary amino groups of peptides to yield stable, fluorescently labeled conjugates.[1][2] These labeled peptides are invaluable tools in various biochemical and pharmaceutical applications, including protein sequencing, fluorescence resonance energy transfer (FRET) studies, and high-sensitivity sample detection.[1][3]

Synthesis of Dansylated Peptides

The introduction of a dansyl group can be achieved either by post-synthetic modification of a pre-synthesized peptide or by incorporation of a dansylated amino acid during solid-phase peptide synthesis (SPPS).

Post-Synthetic Dansylation in Solution

This is a common method where a purified peptide is reacted with dansyl chloride in solution. The reaction targets the N-terminal α-amino group and the ε-amino group of lysine residues.[4]

Dansyl chloride reacts with the unprotonated primary or secondary amine of a peptide in an alkaline environment (typically pH 9.5-10.5).[2][5] The highly electrophilic sulfonyl chloride group is attacked by the nucleophilic amino group, forming a stable N-dansyl-sulfonamide derivative and hydrochloric acid (HCl). The alkaline buffer neutralizes the generated HCl, driving the reaction to completion.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Peptide Peptide (with free amine) DansylPeptide Dansylated Peptide Peptide->DansylPeptide Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->DansylPeptide Conditions Alkaline Buffer (pH 9.5-10.5) Room Temperature or Elevated Conditions->DansylPeptide HCl HCl (neutralized by buffer)

Reaction scheme for the dansylation of a peptide.

This protocol is a general guideline and may require optimization based on the specific peptide and desired degree of labeling.

Materials and Reagents:

  • Purified Peptide

  • Dansyl Chloride

  • Acetonitrile (ACN)

  • 0.2 M Sodium Bicarbonate Buffer (pH 9.5-10.0)

  • 10% (v/v) Ammonium Hydroxide

  • Deionized Water

Procedure:

  • Peptide Dissolution: Dissolve the peptide sample (1-10 nmol) in 50 µL of 0.2 M sodium bicarbonate buffer.[3]

  • Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in acetonitrile (e.g., 5 mg/mL).[3] Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[1]

  • Reaction: Add a 5- to 20-fold molar excess of the dansyl chloride solution to the peptide solution with gentle vortexing. The optimal molar ratio should be determined empirically.[3]

  • Incubation: Incubate the reaction mixture in the dark at 37°C for 1 hour or at room temperature for 2-4 hours.[3][6]

  • Quenching: To stop the reaction and consume excess dansyl chloride, add 7.5 µL of 10% (v/v) ammonium hydroxide for every 100 µL of reaction volume and incubate for an additional 5-15 minutes.[6]

  • Purification: Proceed immediately to purification to remove unreacted dansyl chloride, hydrolyzed dansyl sulfonic acid, and other byproducts.

ParameterValueReference
Peptide Concentration1-10 nmol in 50 µL[3]
Dansyl Chloride Solution5 mg/mL in ACN[3]
Molar Ratio (Dansyl:Peptide)5:1 to 20:1[3]
Reaction Buffer0.2 M Sodium Bicarbonate, pH 9.5-10.0[3]
Incubation Temperature37°C or Room Temperature[3][6]
Incubation Time1 hour (at 37°C) or 2-4 hours (at RT)[3][6]
Quenching Reagent10% (v/v) Ammonium Hydroxide[6]

Table 1: Typical Reaction Conditions for Solution-Phase Dansylation

On-Resin Dansylation during Solid-Phase Peptide Synthesis (SPPS)

Labeling the peptide while it is still attached to the solid support offers several advantages, including the use of excess reagents to drive the reaction to completion and simplified purification by washing the resin.

This protocol assumes a standard Fmoc-based SPPS workflow.

Materials and Reagents:

  • Peptide-resin with a free N-terminus

  • Dansyl Chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: After the final amino acid coupling, perform a standard Fmoc deprotection step to expose the N-terminal amine.

  • Resin Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

  • Dansylation Cocktail: Prepare a solution of dansyl chloride (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

  • Reaction: Add the dansylation cocktail to the resin and agitate at room temperature for 2-4 hours in the dark.

  • Resin Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove all soluble reagents.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol for the specific resin and peptide sequence.

G start Start SPPS synthesis Peptide Chain Elongation (Fmoc Chemistry) start->synthesis deprotection Final Fmoc Deprotection synthesis->deprotection wash1 Wash Resin (DMF) deprotection->wash1 dansylation On-Resin Dansylation (Dansyl-Cl, DIPEA, DMF) wash1->dansylation wash2 Wash Resin (DMF, DCM) dansylation->wash2 cleavage Cleavage from Resin & Side-chain Deprotection wash2->cleavage purification Purification of Dansylated Peptide cleavage->purification

Workflow for on-resin N-terminal dansylation.

Purification of Dansylated Peptides

Purification is a critical step to remove impurities such as unlabeled peptide, excess dansyl chloride, and its hydrolysis byproducts, which can interfere with downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[7] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[7] The dansyl group significantly increases the hydrophobicity of a peptide, leading to longer retention times on a reversed-phase column compared to its unlabeled counterpart.[2]

Instrumentation and Materials:

  • HPLC system with a UV detector and fraction collector

  • C18 reversed-phase column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

  • Sample Preparation: Acidify the quenched dansylation reaction mixture with TFA to a final concentration of 0.1%.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% B/minute) is often effective for separating the dansylated peptide from impurities.[10]

  • Detection: Monitor the elution profile at two wavelengths: 214/220 nm for the peptide backbone and ~340 nm for the dansyl group.[3][5]

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with sufficient purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified dansylated peptide as a powder.[10]

ParameterTypical Value/ConditionReference
Stationary PhaseC18-modified silica[7]
Mobile Phase A0.1% TFA in Water[10]
Mobile Phase B0.1% TFA in Acetonitrile[10]
GradientLinear, 0.5-1% increase in B per minute[10]
Detection Wavelengths214/220 nm (peptide), ~340 nm (dansyl)[3][5]

Table 2: Typical RP-HPLC Parameters for Dansylated Peptide Purification

G start Crude Dansylated Peptide Mixture acidify Acidify with TFA start->acidify inject Inject onto C18 Column acidify->inject elute Gradient Elution (Water/ACN with 0.1% TFA) inject->elute detect UV Detection (220 nm & 340 nm) elute->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize end Purified Dansylated Peptide lyophilize->end

Workflow for RP-HPLC purification of dansylated peptides.
Solid-Phase Extraction (SPE)

SPE is a useful technique for desalting, concentrating, and partially purifying dansylated peptides, especially for high-throughput applications or as a preliminary cleanup step before HPLC.[8][11]

Instrumentation and Materials:

  • SPE manifold

  • C18 SPE cartridges

  • Activation Solvent: 100% Methanol or Acetonitrile

  • Equilibration Solvent: 0.1% TFA in Water

  • Wash Solvent: 0.1% TFA in 5% Acetonitrile/Water

  • Elution Solvent: 0.1% TFA in 50-70% Acetonitrile/Water

Procedure:

  • Cartridge Activation: Activate the C18 cartridge by passing 1-2 column volumes of the activation solvent.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the equilibration solvent. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified crude peptide sample onto the cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove hydrophilic impurities and salts.

  • Elution: Elute the dansylated peptide with 1-2 column volumes of the elution solvent. The optimal acetonitrile concentration for elution should be determined empirically.[9]

Characterization

After purification, the identity and purity of the dansylated peptide should be confirmed using analytical techniques such as:

  • Analytical RP-HPLC: To assess purity.

  • Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight of the labeled peptide.[12]

  • Fluorimetry: To measure the fluorescence properties of the conjugate. The excitation and emission wavelengths for dansyl derivatives are approximately 324 nm and 559 nm, respectively.[5]

This guide provides a foundational understanding and practical protocols for the synthesis and purification of dansylated peptides. Researchers should optimize these methods based on the specific properties of their peptides and the requirements of their downstream applications.

References

An In-depth Technical Guide to the Mechanism of Action of Dansyl-Tyr-Val-Gly TFA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action and application of the fluorogenic peptide substrate, Dansyl-Tyr-Val-Gly TFA, in enzyme assays. The content herein focuses on its established role as a substrate for Peptidylglycine Monooxygenase (PAM) and its potential application in assays for proteases such as chymotrypsin.

Core Principles and Mechanism of Action

Dansyl-Tyr-Val-Gly is a synthetic tripeptide (Tyrosine-Valine-Glycine) modified with a dansyl group at the N-terminus. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability for use in biochemical assays. The core of its utility lies in the environmentally sensitive fluorescence of the dansyl group.

The fluorescence emission spectrum of the dansyl moiety is highly dependent on the polarity of its local environment. In a more hydrophobic (non-polar) environment, its fluorescence quantum yield increases, and the emission maximum undergoes a blue shift (to a shorter wavelength). Conversely, in a polar, aqueous environment, the fluorescence is quenched, and the emission is red-shifted. Enzyme-catalyzed modification or cleavage of the peptide alters the local environment of the dansyl group, resulting in a measurable change in its fluorescence properties.

Peptidylglycine Monooxygenase (PAM)

The primary and well-documented enzymatic target of Dansyl-Tyr-Val-Gly is Peptidylglycine Monooxygenase (PAM), a crucial enzyme in the biosynthesis of many neuroendocrine peptides. PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of glycine-extended peptides. The first and rate-limiting step is carried out by the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain.

The mechanism involves the copper-dependent and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine. This reaction converts the glycine residue into an unstable α-hydroxyglycine derivative. In the context of an assay, this modification of the substrate, Dansyl-Tyr-Val-Gly, to Dansyl-Tyr-Val-α-hydroxyglycine is the catalytic event that is monitored. Because the substrate and its hydroxylated product have different chromatographic properties, their separation and quantification, typically by HPLC, form the basis of the assay.

PAM_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Dansyl-YVG Dansyl-Tyr-Val-Gly PHM PHM-Cu(I)₂ Dansyl-YVG->PHM Binds O2 O₂ O2->PHM Ascorbate 2 Ascorbate Ascorbate->PHM Reduces Cu(II) to Cu(I) Dansyl-YVG-OH Dansyl-Tyr-Val-α-hydroxyglycine PHM->Dansyl-YVG-OH Catalyzes Hydroxylation H2O 2 H₂O PHM->H2O Dehydroascorbate 2 Dehydroascorbate PHM->Dehydroascorbate

Potential as a Protease Substrate (e.g., Chymotrypsin)

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic or aromatic amino acids, such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). The presence of Tyrosine in the Dansyl-Tyr-Val-Gly sequence makes it a theoretical substrate for chymotrypsin, which would cleave the bond between Tyr and Val.

Protease_Assay_Principle cluster_before Before Cleavage cluster_enzyme Enzyme cluster_after After Cleavage Intact_Substrate Dansyl-Tyr-Val-Gly (Low Fluorescence in polar buffer) Chymotrypsin Chymotrypsin Intact_Substrate->Chymotrypsin Binds & Cleaved Product1 Dansyl-Tyr Chymotrypsin->Product1 Product2 Val-Gly Chymotrypsin->Product2 Fluorescence Potential Change in Fluorescence Signal Product1->Fluorescence

Quantitative Data

Quantitative kinetic parameters provide essential benchmarks for enzyme activity and substrate affinity. The available data for Dansyl-Tyr-Val-Gly is primarily for its interaction with PAM under pre-steady-state conditions.

Peptidylglycine Monooxygenase (PAM)

The following data are derived from pre-steady-state kinetic analysis of the fully reduced, ascorbate-free PHM with Dansyl-Tyr-Val-Gly (Dns-YVG). These values represent the observed rate of product formation under specific experimental conditions and are not classical steady-state parameters (Km, kcat).

ParameterValueConditionsSource
k_obs (product formation)150 s⁻¹Pre-steady-state, ascorbate-free[1][2]
k_obs (product formation)36 s⁻¹Pre-steady-state, 6 mM ascorbate[1][2]
Chymotrypsin
ParameterValueConditionsSource
Km Not Available--
kcat Not Available--
kcat/Km Not Available--

Note: There is no readily available published data on the kinetic parameters of chymotrypsin with Dansyl-Tyr-Val-Gly as a substrate.

Experimental Protocols

Assay for Peptidylglycine Monooxygenase (PAM) Activity (HPLC-Based)

This protocol is adapted from methods used in pre-steady-state kinetic studies and is suitable for determining enzyme activity by quantifying substrate consumption and product formation.[1][2]

A. Reagents and Buffers

  • Enzyme: Purified Peptidylglycine Monooxygenase (PAM or its catalytic PHM domain).

  • Substrate Stock: this compound (Dns-YVG) dissolved in a suitable solvent (e.g., DMSO or water) to a concentration of 10-100 mM.

  • Assay Buffer: e.g., 100 mM MES, pH 6.0, containing 10 µM CuSO₄.

  • Cofactor Solution: L-Ascorbic acid, prepared fresh, at a concentration of 10-100 mM in Assay Buffer.

  • Quenching Solution: Trifluoroacetic acid (TFA), e.g., 10% (v/v) in water.

  • HPLC Mobile Phase A: 0.1% TFA in water.

  • HPLC Mobile Phase B: 0.1% TFA in acetonitrile.

B. Assay Procedure

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final reaction volume, combine:

    • Assay Buffer

    • Cofactor Solution (to a final concentration of ~1 mM)

    • Substrate Stock (to a final desired concentration, e.g., 50-500 µM)

    • Water to bring the volume to just under 100 µL.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the PAM enzyme to the desired final concentration.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes). The time should be within the linear range of product formation.

  • Stop the reaction by adding a volume of Quenching Solution (e.g., 10 µL of 10% TFA).

  • Centrifuge the samples to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes).

  • Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 558 nm .[1]

  • Separation: Use an isocratic or gradient elution to separate the substrate (Dns-YVG) from the hydroxylated product (Dns-YVG-OH). An example isocratic method is 25% Mobile Phase B and 75% Mobile Phase A.[1]

  • Quantification: Determine the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the Dns-YVG substrate.

HPLC_Workflow Start Prepare Reaction Mix (Buffer, Ascorbate, Substrate) Equilibrate Equilibrate at 37°C Start->Equilibrate AddEnzyme Initiate with PAM Enzyme Equilibrate->AddEnzyme Incubate Incubate (e.g., 10-30 min) AddEnzyme->Incubate Quench Stop with TFA Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Quantify Quantify Product Peak Area (λex=365nm, λem=558nm) Analyze->Quantify

General Protocol for a Continuous Chymotrypsin Assay (Template)

This is a general template for a continuous, fluorescence-based protease assay. The specific concentrations, buffer conditions, and the magnitude of the fluorescence change for Dansyl-Tyr-Val-Gly would need to be empirically determined.

A. Reagents and Buffers

  • Enzyme: Purified α-Chymotrypsin.

  • Substrate Stock: this compound dissolved in DMSO to a concentration of 10-100 mM.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Inhibitor (for control): A known chymotrypsin inhibitor, e.g., TPCK.

B. Assay Procedure (96-well plate format)

  • Prepare a substrate working solution by diluting the substrate stock in Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). This concentration may need to be optimized around the expected Km.

  • Design the plate layout, including wells for:

    • Blank: Assay Buffer only.

    • Substrate Control: Substrate working solution in Assay Buffer (no enzyme).

    • Enzyme Control: Enzyme in Assay Buffer (no substrate).

    • Test Wells: Enzyme and substrate.

    • Inhibitor Control: Enzyme, inhibitor, and substrate.

  • Add 50 µL of Assay Buffer or appropriate control solutions to the wells.

  • Add 25 µL of the chymotrypsin solution (diluted in Assay Buffer) to the appropriate wells. Add 25 µL of Assay Buffer to the blank and substrate control wells.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reactions by adding 25 µL of the 2x substrate working solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds for 30-60 minutes). Use an excitation wavelength appropriate for the dansyl group (e.g., ~340 nm) and scan for the optimal emission wavelength (e.g., 450-550 nm) where the change upon cleavage is maximal.

  • Calculate the initial reaction velocity (rate of fluorescence change per unit time) from the linear portion of the kinetic curve. Enzyme activity is proportional to this rate.

References

The Dansyl Fluorophore: A Comprehensive Technical Guide to the Fluorescence of Dansyl-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic and versatile fluorescent label that has remained a cornerstone in peptide and protein research for decades. Its pronounced environmental sensitivity, characterized by changes in fluorescence intensity and emission wavelength in response to the polarity of its local environment, makes it an invaluable tool for probing molecular interactions, conformational changes, and the dynamics of biological systems. This in-depth technical guide provides a comprehensive overview of the fluorescence characteristics of dansyl-labeled peptides, detailed experimental protocols, and insights into its application in research and drug development.

Core Fluorescence Properties of Dansyl-Labeled Peptides

The utility of the dansyl group as a fluorescent probe stems from its unique photophysical properties. Upon covalent attachment to a peptide, typically at the N-terminus or the side chain of lysine residues, its fluorescence characteristics become a sensitive reporter of the surrounding microenvironment.[1][2][3][4][5] Key parameters include the excitation and emission maxima, quantum yield, and fluorescence lifetime.

The fluorescence of dansyl amides is highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[6] In non-polar, hydrophobic environments, such as the interior of a folded protein or a lipid membrane, the dansyl group exhibits a strong blue-green fluorescence with a high quantum yield.[6] Conversely, in polar, aqueous environments, the fluorescence is significantly quenched, resulting in a lower quantum yield and a red-shift in the emission maximum.[7] This property is central to many of its applications, allowing for the detection of binding events and conformational changes that alter the exposure of the dansyl label to the solvent.[6][8]

Quantitative Fluorescence Data

The following tables summarize the key quantitative fluorescence properties of dansyl-labeled amino acids and peptides, providing a reference for experimental design and data interpretation.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Dansyl-X, SE-~330-3,300[9]
Dansyl cadaverineDMSO333518-
Dansyl glycineDioxane300~5004,300 at 338.5 nm[7]
Dansyl glycineWater324559-[10]
Dansyl-labeled Peptides-335526-[11]
Dansyl-(Arg)₃-OMeHEPES buffer330520-[12]
Dansyl-Glu-Pro-Gly-CysHEPES buffer---[13]
CompoundSolventQuantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
Dansyl protein conjugates-Environment-sensitive10-20[6][9]
Dansyl glycineDioxane0.66-[7]
Dansyl glycineWater0.07-[7]
Dansyl glycineWater0.065-[7]

Experimental Protocols

Accurate and reproducible results in experiments involving dansyl-labeled peptides hinge on proper labeling and purification procedures, as well as appropriate instrumentation for fluorescence measurements.

Peptide Labeling with Dansyl Chloride

This protocol describes a general method for labeling the primary amino groups (N-terminus and lysine side chains) of peptides with dansyl chloride.[1][2]

Materials:

  • Peptide sample

  • Dansyl chloride

  • Amine-free buffer (e.g., 0.2 M sodium bicarbonate buffer, pH 9.5-10.0)[2]

  • Organic solvent (e.g., acetone or acetonitrile)[1][2]

  • 6 M Hydrochloric acid (for N-terminal analysis)[2]

  • Purification system (e.g., gel filtration column like Sephadex G-25 or HPLC)[2]

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the amine-free buffer to a concentration of 1-10 mg/mL.[2]

  • Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in acetone or acetonitrile (e.g., 5-10 mg/mL).[1][2] Dansyl chloride is unstable in DMSO.[6]

  • Labeling Reaction: While gently stirring the peptide solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.[2] For more robust labeling, a >100-fold molar excess can be used.[1]

  • Incubation: Incubate the reaction mixture in the dark to prevent photobleaching. Incubation conditions can be varied, for example, at 37°C for 1 hour or at 4°C for 2-4 hours or overnight.[1][2]

  • Purification: Remove unreacted dansyl chloride and by-products by gel filtration or reverse-phase HPLC.[2]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the peptide (at 280 nm if it contains Trp or Tyr) and the dansyl group (at ~340 nm).[2]

N-Terminal Amino Acid Analysis

This classic method, developed by Gray and Hartley, utilizes dansyl chloride to identify the N-terminal residue of a peptide.[2][3][5]

Procedure:

  • Dansylation: Label the peptide with dansyl chloride as described above.[2]

  • Drying: After the labeling reaction, completely dry the sample under vacuum.[2]

  • Hydrolysis: Add 100 µL of 6 M HCl to the dried sample, seal the tube under vacuum, and hydrolyze at 110°C for 16-24 hours. This cleaves all peptide bonds, leaving the acid-stable dansyl-N-terminal amino acid intact.[2][3][5]

  • Analysis: After hydrolysis, cool the sample and dry it under vacuum to remove the HCl. Redissolve the residue in a suitable solvent (e.g., 50% ethanol). The fluorescent dansyl-amino acid can then be identified by thin-layer chromatography (TLC) on polyamide plates or by reverse-phase HPLC with fluorescence detection, by comparing its migration or retention time to that of known dansyl-amino acid standards.[2][3][5]

Fluorescence Measurements

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation: Prepare solutions of the dansyl-labeled peptide in a suitable buffer. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner-filter effects.[7]

  • Excitation and Emission Spectra: Set the excitation wavelength (e.g., 330-340 nm) and scan the emission spectrum over the expected range (e.g., 450-600 nm). To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan the excitation monochromator.

  • Quantum Yield Measurement: The quantum yield is typically determined relative to a standard with a known quantum yield.

  • Fluorescence Lifetime Measurement: Fluorescence lifetimes are measured using time-resolved fluorescence spectroscopy, such as time-correlated single-photon counting (TCSPC).

Applications and Workflows

The unique properties of dansyl-labeled peptides have led to their widespread use in various scientific disciplines.

Probing Protein-Peptide Interactions and Conformational Changes

The environmental sensitivity of the dansyl group is exploited to monitor the binding of a labeled peptide to a protein or other macromolecule.[8] Upon binding, if the dansyl group moves from a polar aqueous environment to a non-polar binding pocket, a significant increase in fluorescence intensity and a blue-shift in the emission maximum will be observed. This allows for the determination of binding affinities (dissociation constants, KD).[8]

G cluster_0 Unbound State (Aqueous Environment) cluster_1 Bound State (Hydrophobic Pocket) Peptide Dansyl-Peptide Quenched Low Fluorescence (Red-shifted) Peptide->Quenched High Polarity Protein Protein Peptide->Protein Binding Event BoundPeptide Dansyl-Peptide Enhanced High Fluorescence (Blue-shifted) BoundPeptide->Enhanced Low Polarity

Caption: Principle of a dansyl-based peptide biosensor for detecting binding events.

Fluorescence Resonance Energy Transfer (FRET)

Dansyl is often used as an acceptor fluorophore in FRET experiments, particularly with the intrinsic fluorescence of tryptophan (Trp) residues in proteins, which act as the donor.[2][6] FRET is a distance-dependent process where the excited state energy of a donor fluorophore is non-radiatively transferred to an acceptor fluorophore. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular distances in the range of 10-100 Å.[2] This is particularly useful for studying protein folding and dynamics.[6]

FRET_Pathway Trp Tryptophan (Donor) Dansyl Dansyl (Acceptor) Trp->Dansyl 2. Energy Transfer (FRET) (Distance-dependent) Trp_Emission Trp Emission (~350 nm) Trp->Trp_Emission 3a. Donor Emission (No FRET) Dansyl_Emission Dansyl Emission (~520 nm) Dansyl->Dansyl_Emission 3b. Acceptor Emission (FRET Occurs) Excitation Excitation Light (~280 nm) Excitation->Trp 1. Excitation

Caption: Simplified FRET pathway between a Tryptophan donor and a Dansyl acceptor.

N-Terminal Sequencing and Amino Acid Analysis

As detailed in the experimental protocols, dansyl chloride is a fundamental reagent for identifying the N-terminal amino acid of a peptide or protein.[2][3][4][5] The high sensitivity of fluorescence detection allows for the analysis of very small amounts of sample.[3][5] This technique can be used in conjunction with Edman degradation for peptide sequencing.[3][5]

N_Terminal_Analysis_Workflow start Peptide Sample dansylation 1. Dansylation (Label N-terminus with Dansyl-Cl) start->dansylation hydrolysis 2. Acid Hydrolysis (6 M HCl, 110°C) dansylation->hydrolysis separation 3. Separation (TLC or HPLC) hydrolysis->separation identification 4. Identification (Compare to Dansyl-AA standards) separation->identification result Identified N-Terminal Dansyl-Amino Acid identification->result

Caption: Workflow for N-terminal amino acid analysis using the dansyl method.

Conclusion

Dansyl-labeled peptides continue to be indispensable tools in biochemical and biophysical research. Their environmentally sensitive fluorescence provides a powerful means to investigate molecular interactions, conformational dynamics, and enzymatic activities. The well-established protocols for labeling and analysis, combined with the high sensitivity of fluorescence detection, ensure that the dansyl fluorophore will remain a relevant and valuable probe for researchers, scientists, and drug development professionals for the foreseeable future.

References

The Applications of Dansyl-Tyr-Val-Gly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the applications, experimental protocols, and quantitative data related to the fluorescent peptide, Dansyl-Tyr-Val-Gly. This molecule serves as a critical tool in the study of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides.[1][2][3] Its inherent fluorescence, imparted by the dansyl group, allows for sensitive detection and quantification in a variety of biochemical assays.[4]

Core Applications

Dansyl-Tyr-Val-Gly is primarily utilized as a substrate for peptidylglycine monooxygenase (PHM), an enzyme that catalyzes the C-terminal amidation of peptides, a crucial post-translational modification for their biological activity. The principal applications of this compound fall into two main categories:

  • Enzyme Kinetics and Mechanism Studies: As a substrate, Dansyl-Tyr-Val-Gly is instrumental in elucidating the catalytic mechanisms and kinetic parameters of PHM. Its structure mimics natural peptide substrates, enabling detailed investigations into enzyme-substrate interactions.[4]

  • Fluorescence-Based Assays: The dansyl group is a fluorescent label, allowing for the development of sensitive assays to measure PHM activity.[4] This is particularly useful for high-throughput screening of potential enzyme inhibitors or activators.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Dansyl-Tyr-Val-Gly and related compounds.

Table 1: Kinetic Parameters for Peptidylglycine Monooxygenase (PHM) Substrates

SubstrateKm (μM)kcat (s-1)Vmax (pmol/μg/h)Enzyme SourceNotes
Dansyl-D-Tyr-L-Val-Gly10Not ReportedNot ReportedMonomeric Growth HormoneA stereoisomer of the primary topic.[5]
Dabsyl-Gly-L-Phe-Gly3.5Not Reported100Bovine PituitaryA different dabsylated substrate for comparison.[6]

Table 2: Fluorescence Properties of the Dansyl Group

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Dansyl glycineWater~330~560-5800.07
Dansyl glycineDioxane300~5100.66
Dansyl-Tyr-Val-Gly0.1% TFA in water/acetonitrile365558Not Reported

Key Experimental Protocols

This section details the methodologies for key experiments involving Dansyl-Tyr-Val-Gly.

Protocol 1: Peptidylglycine Monooxygenase (PHM) Activity Assay using HPLC

This protocol is adapted from a method used for Dansyl-D-Tyr-L-Val-Gly.[5]

1. Reagents:

  • Assay Buffer: pH 7.75 buffer (e.g., MES, HEPES).[5]
  • Substrate Stock Solution: Dansyl-Tyr-Val-Gly dissolved in an appropriate solvent (e.g., DMSO).
  • Enzyme: Purified peptidylglycine monooxygenase.
  • Cofactors: Ascorbate (final concentration 40 μM) and Tetrahydrobiopterin (BH4) (final concentration 20 μM, with 2.5 mM β-mercaptoethanol to maintain reduction).[5]
  • Quenching Solution: 8% Trifluoroacetic Acid (TFA).[1]

2. Assay Procedure: a. Prepare the reaction mixture in a final volume of 250 μL containing the assay buffer, cofactors, and enzyme.[5] b. Pre-incubate the mixture at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding Dansyl-Tyr-Val-Gly to a final concentration of 20 μM.[5] d. Incubate for a defined period. e. Terminate the reaction by adding the quenching solution.[1]

3. HPLC Analysis: a. Separate the substrate and its hydroxylated and amidated products by reversed-phase HPLC on a C18 column.[5] b. Use an isocratic or gradient elution with a mobile phase such as 50% acetonitrile in 50 mM ammonium acetate buffer, pH 6.5, at a flow rate of 0.5 mL/min.[5] c. Monitor the fluorescence of the eluent using an excitation wavelength of 336 nm and an emission wavelength of 510 nm.[5] d. Quantify the product formation by integrating the peak areas and comparing them to a standard curve.

Protocol 2: "Pulse-Chase" Kinetic Experiment for Pre-Steady-State Analysis

This protocol is based on a study investigating the pre-steady-state reactivity of PHM.[1]

1. Reagents:

  • Purified, oxidized PHM (600 μM).[1]
  • Dansyl-Tyr-Val-Gly (Dns-YVG) (600 μM).[1]
  • Oxygen-saturated buffer.[1]
  • Unlabeled substrate (e.g., Acetyl-Tyr-Val-Gly, Ac-YVG) as a "chase".
  • Quenching Solution: 8% Trifluoroacetic Acid (TFA).[1]

2. Experimental Procedure: a. Pre-incubate the oxidized PHM with Dns-YVG.[1] b. Infuse the mixture with pure oxygen for approximately 30 minutes at 23°C.[1] c. In a rapid-mixing apparatus (quench-flow), mix the enzyme-substrate solution with an oxygenated buffer. d. After a short "pulse" time, mix with a "chase" solution containing a high concentration of the unlabeled substrate. e. Quench the reaction at various time points with 8% TFA.[1] f. Analyze the samples by HPLC as described in Protocol 1 to quantify the formation of the dansylated product.[1]

Visualizing Experimental Workflows and Relationships

Diagram 1: General Workflow for PHM Enzyme Assay

PHM_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, Cofactors Incubation Incubate Enzyme with Cofactors Reagents->Incubation 1. Start Add Dansyl-Tyr-Val-Gly to Initiate Reaction Incubation->Start 2. Quench Terminate Reaction with TFA Start->Quench 3. HPLC HPLC Separation of Substrate and Product Quench->HPLC 4. Detection Fluorescence Detection (Ex: 336 nm, Em: 510 nm) HPLC->Detection 5. Quantification Quantify Product Formation Detection->Quantification 6.

Caption: Workflow for a typical peptidylglycine monooxygenase (PHM) enzyme assay.

Diagram 2: Logical Flow of a Pulse-Chase Experimentdot

Pulse_Chase_Logic cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_outcome Analysis Mix1 Mix Enzyme + Dansyl-Tyr-Val-Gly with O2-saturated buffer Formation Formation of Enzyme-Substrate-O2 Complex and Initial Product Mix1->Formation Mix2 Add Excess Unlabeled Substrate (Chase) Formation->Mix2 Short Time Interval Displacement Displacement of Labeled Substrate/Product Mix2->Displacement Quench_Analysis Quench at Time Points and Analyze by HPLC Displacement->Quench_Analysis Kinetics Determine Pre-Steady-State Kinetic Parameters Quench_Analysis->Kinetics

References

The Tyr-Val-Gly Motif in Substrate Specificity: A Technical Guide to Understanding Tripeptide Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the pivotal role of the Tyr-Val-Gly (YVG) amino acid sequence in determining substrate specificity for a range of enzymes and protein interactions. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the structural and functional significance of this tripeptide motif, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

The YVG sequence, comprising Tyrosine, Valine, and Glycine, presents a unique combination of aromatic, aliphatic, and minimalist side chains. This diversity allows for a sophisticated interplay of hydrophobic, steric, and hydrogen-bonding interactions within the binding pockets of proteins, thereby conferring a high degree of specificity in substrate recognition. Understanding the nuances of these interactions is paramount for the rational design of targeted therapeutics and novel biotechnological tools.

The Structural Basis of Tyr-Val-Gly Recognition

The specificity of protein-substrate interactions is fundamentally governed by the principles of molecular recognition, where the three-dimensional structure and chemical properties of both the binding site and the substrate motif are intricately matched. The Tyr-Val-Gly sequence offers a compelling case study in this regard.

  • Tyrosine (Tyr): The bulky, aromatic side chain of tyrosine can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tryptophan, or other Tyrosine residues in the binding pocket. Its hydroxyl group can also act as a hydrogen bond donor or acceptor, providing crucial directional cues for binding.

  • Valine (Val): As a branched-chain aliphatic amino acid, Valine contributes to hydrophobic interactions, which are a primary driving force for protein folding and binding. The defined steric bulk of its side chain can create a "lock-and-key" fit, excluding substrates that are either too large or too small.

  • Glycine (Gly): With only a hydrogen atom as its side chain, Glycine provides conformational flexibility to the peptide backbone. This can be critical for allowing the peptide to adopt the optimal conformation for binding within a constrained active site. Its small size can also be a specificity determinant, permitting access to binding pockets that are too small for other amino acids.

The concatenation of these three residues into the YVG motif creates a composite binding determinant that can be recognized with high fidelity. The precise nature of this recognition is, however, context-dependent and varies between different protein families.

Quantitative Analysis of YVG-Mediated Interactions

The affinity and kinetics of YVG-containing substrates binding to their cognate proteins can be quantified using a variety of biophysical techniques. The data derived from these assays are critical for understanding the strength and specificity of the interaction and for the development of inhibitors or modified substrates.

ParameterDescriptionTypical Range for Peptide-Protein InteractionsMeasurement Technique(s)
Kd (Dissociation Constant) A measure of binding affinity; the concentration of ligand at which half of the binding sites on the protein are occupied at equilibrium. A lower Kd indicates higher affinity.1 nM - 500 µM[1]Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
kon (Association Rate Constant) The rate at which the protein and substrate bind to form a complex.103 - 108 M-1s-1Surface Plasmon Resonance (SPR)
koff (Dissociation Rate Constant) The rate at which the protein-substrate complex dissociates.10-1 - 10-6 s-1Surface Plasmon Resonance (SPR)
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of a substrate's affinity for an enzyme.Varies widely depending on the enzyme-substrate pairEnzyme kinetics assays
kcat (Turnover Number) The maximum number of substrate molecules converted to product per enzyme molecule per unit time.Varies widely depending on the enzymeEnzyme kinetics assays
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate into product.Varies widely depending on the enzymeEnzyme kinetics assays

Experimental Protocols for Investigating the YVG Motif

A variety of experimental approaches can be employed to elucidate the role of the Tyr-Val-Gly sequence in substrate specificity. These techniques range from in vitro binding assays to cellular studies and structural biology methods.

Site-Directed Mutagenesis

Site-directed mutagenesis is a cornerstone technique for probing the contribution of individual amino acids to substrate recognition. By systematically mutating the Tyr, Val, and Gly residues within the substrate or the corresponding interacting residues in the protein, researchers can assess the impact on binding affinity and enzymatic activity.

Workflow for Site-Directed Mutagenesis and Analysis:

cluster_mutagenesis Mutagenesis cluster_analysis Functional Analysis Identify Target Residues Identify Target Residues Design Mutagenic Primers Design Mutagenic Primers Identify Target Residues->Design Mutagenic Primers Perform PCR Perform PCR Design Mutagenic Primers->Perform PCR Transform and Select Clones Transform and Select Clones Perform PCR->Transform and Select Clones Sequence Verify Mutant Sequence Verify Mutant Transform and Select Clones->Sequence Verify Mutant Express and Purify Mutant Protein Express and Purify Mutant Protein Sequence Verify Mutant->Express and Purify Mutant Protein Perform Binding Assay (e.g., SPR, ITC) Perform Binding Assay (e.g., SPR, ITC) Express and Purify Mutant Protein->Perform Binding Assay (e.g., SPR, ITC) Determine Kinetic Parameters (e.g., Km, kcat) Determine Kinetic Parameters (e.g., Km, kcat) Perform Binding Assay (e.g., SPR, ITC)->Determine Kinetic Parameters (e.g., Km, kcat) Compare to Wild-Type Compare to Wild-Type Determine Kinetic Parameters (e.g., Km, kcat)->Compare to Wild-Type

Workflow for investigating the YVG motif using site-directed mutagenesis.
Peptide Binding Assays

To directly measure the interaction between a YVG-containing peptide and its target protein, several in vitro binding assays can be utilized. Fluorescence Polarization (FP) is a solution-based technique that is well-suited for high-throughput screening of peptide-protein interactions.

Principle of Fluorescence Polarization Assay:

cluster_unbound Unbound State cluster_bound Bound State Fluor-Peptide Fluor-Peptide Rapid Tumbling Rapid Tumbling Fluor-Peptide->Rapid Tumbling Low Polarization Protein Protein Fluor-Peptide-Protein Complex Fluor-Peptide-Protein Complex Protein->Fluor-Peptide-Protein Complex Slow Tumbling Slow Tumbling Fluor-Peptide-Protein Complex->Slow Tumbling High Polarization Unbound State Unbound State Bound State Bound State cluster_interaction Interaction in Yeast Nucleus Bait (Protein of Interest) Bait (Protein of Interest) Prey (YVG Peptide Library) Prey (YVG Peptide Library) Bait Bait Prey Prey Bait->Prey Binding Transcription Factor Assembly Transcription Factor Assembly Bait->Transcription Factor Assembly Prey->Transcription Factor Assembly Reporter Gene Activation Reporter Gene Activation Transcription Factor Assembly->Reporter Gene Activation Selectable Phenotype (e.g., Growth) Selectable Phenotype (e.g., Growth) Reporter Gene Activation->Selectable Phenotype (e.g., Growth) Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Protein (with YVG motif) Substrate Protein (with YVG motif) Kinase->Substrate Protein (with YVG motif) Phosphorylation Phosphorylated Substrate (pYVG) Phosphorylated Substrate (pYVG) Substrate Protein (with YVG motif)->Phosphorylated Substrate (pYVG) Adaptor Protein Adaptor Protein Phosphorylated Substrate (pYVG)->Adaptor Protein Binding Downstream Effector Downstream Effector Adaptor Protein->Downstream Effector Recruitment & Activation Cellular Response Cellular Response Downstream Effector->Cellular Response cluster_design Rational Drug Design cluster_testing Preclinical Testing Identify YVG-Binding Protein Identify YVG-Binding Protein Structural Analysis of Binding Pocket Structural Analysis of Binding Pocket Identify YVG-Binding Protein->Structural Analysis of Binding Pocket Design YVG-Mimetic Inhibitor Design YVG-Mimetic Inhibitor Structural Analysis of Binding Pocket->Design YVG-Mimetic Inhibitor In Vitro Binding Assays In Vitro Binding Assays Design YVG-Mimetic Inhibitor->In Vitro Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays In Vitro Binding Assays->Cell-Based Functional Assays In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-Based Functional Assays->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

References

The Dansyl Group: A Versatile Fluorophore for Probing Molecular Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a cornerstone fluorophore in biochemical and biophysical research. Its utility lies in its compact size and, most notably, the sensitivity of its fluorescence to the polarity of its local environment. This property allows it to act as a reporter on molecular interactions, conformational changes, and the dynamics of biological systems. This guide provides a comprehensive overview of the core principles of the dansyl group, its application in fluorescence studies, detailed experimental protocols, and visualizations of key processes.

Core Spectroscopic and Chemical Properties

The dansyl group, commonly introduced by reacting dansyl chloride with primary and secondary amines, is intrinsically fluorescent.[1][2] The fluorophore consists of a dimethylamino group acting as an electron donor and a naphthalene sulfonyl group as an electron acceptor.[3] While dansyl chloride itself is non-fluorescent, the resulting dansyl amides exhibit strong fluorescence with a large Stokes shift.[4]

A defining characteristic of the dansyl fluorophore is its environmental sensitivity. In non-polar, hydrophobic environments, dansyl derivatives display a significant blue shift (a shift to shorter wavelengths) in their emission spectrum and a marked increase in fluorescence quantum yield.[1][5] Conversely, in polar, aqueous environments, the emission is red-shifted to longer wavelengths with a lower quantum yield.[1] This solvatochromic effect makes the dansyl group an exceptional tool for probing the hydrophobicity of its surroundings, such as the binding pockets of proteins.[1][4]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of dansyl derivatives in various solvent environments. These values are crucial for designing and interpreting fluorescence experiments.

PropertyValueCompoundSolvent
Molar Extinction Coefficient (ε) 4,300 M⁻¹cm⁻¹Dansyl glycineDioxane
Absorption Maximum (λabs) ~335-350 nmDansyl derivativesGeneral
Emission Maximum (λem) ~520-550 nmDansyl amideVaries with solvent
Fluorescence Quantum Yield (ΦF) 0.07Dansyl glycineWater
Fluorescence Quantum Yield (ΦF) 0.66Dansyl glycineDioxane
Fluorescence Lifetime (τ) 10-20 nsDansyl protein conjugatesGeneral

Note: The exact spectroscopic values can vary depending on the specific dansyl derivative, solvent polarity, pH, and temperature.[1]

Key Applications in Fluorescence Studies

The unique properties of the dansyl group have led to its widespread use in various fluorescence-based applications, particularly in the study of biomolecules.

Protein Labeling and Conformational Analysis

Dansyl chloride readily reacts with the primary amino groups of lysine residues and the N-terminal α-amino group of proteins to form stable, fluorescent sulfonamide adducts.[2][4] This covalent labeling allows for the introduction of a fluorescent probe at specific sites on a protein's surface. The subsequent changes in the fluorescence emission of the attached dansyl group can be used to monitor conformational changes in the protein upon ligand binding, folding, or unfolding.[1] For instance, if a dansyl-labeled protein undergoes a conformational change that moves the dansyl group into a more hydrophobic pocket, a blue shift in its emission spectrum and an increase in fluorescence intensity would be observed.

Fluorescence Resonance Energy Transfer (FRET) Studies

The dansyl group is an excellent acceptor for the intrinsic fluorescence of tryptophan residues in proteins in FRET-based experiments.[2][4] FRET is a distance-dependent process where a donor fluorophore (tryptophan) transfers its excitation energy to a nearby acceptor fluorophore (dansyl) without the emission of a photon. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring the quenching of tryptophan fluorescence or the sensitized emission of the dansyl group, the distance between the tryptophan residue and the dansyl label can be determined, providing valuable insights into protein structure and dynamics.[1]

Experimental Protocols

General Protocol for Protein Labeling with Dansyl Chloride

This protocol outlines the fundamental steps for labeling a protein with dansyl chloride.

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and maintained at an alkaline pH (typically 8.5-9.5) to ensure the target amino groups are deprotonated and reactive. Bicarbonate or borate buffers are commonly used.

  • Dansyl Chloride Solution Preparation: Prepare a stock solution of dansyl chloride in a dry, water-miscible organic solvent such as acetone or dimethylformamide (DMF). Dansyl chloride is unstable in aqueous solutions and should be prepared fresh.[6]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dansyl chloride solution to the protein solution dropwise while gently stirring. The reaction is typically carried out at 4°C for several hours or overnight in the dark to prevent photobleaching.

  • Termination of Reaction: The reaction can be stopped by adding a reagent that scavenges unreacted dansyl chloride, such as a Tris buffer or free lysine.

  • Purification: Remove the unreacted dansyl chloride and any hydrolyzed dansyl sulfonic acid by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330-340 nm and using their respective molar extinction coefficients.[1]

General Protocol for FRET Measurement between Tryptophan and a Dansyl Label

This protocol describes a typical experiment to measure FRET between an intrinsic tryptophan residue and a covalently attached dansyl group.

  • Sample Preparation: Prepare two samples: the dansyl-labeled protein (the FRET sample) and the corresponding unlabeled protein (the donor-only control), both at the same concentration in the same buffer.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength to 295 nm to selectively excite the tryptophan residues.

    • Record the fluorescence emission spectrum of the donor-only sample from 310 nm to 600 nm.

    • Record the fluorescence emission spectrum of the FRET sample over the same range.

  • Data Analysis:

    • Compare the emission spectra of the donor-only and the FRET samples. A decrease in the tryptophan emission intensity (around 340-350 nm) in the FRET sample compared to the donor-only sample indicates FRET is occurring.

    • The efficiency of FRET (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor (FRET sample) and FD is the fluorescence intensity of the donor in the absence of the acceptor (donor-only sample).

    • The distance (r) between the donor and acceptor can then be calculated using the Förster equation: E = R06 / (R06 + r6), where R0 is the Förster distance, a constant that depends on the spectral properties of the donor and acceptor pair.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism of dansyl chloride, a typical protein labeling workflow, and the principle of FRET between tryptophan and a dansyl group.

Reaction_Mechanism DansylCl Dansyl Chloride Intermediate Tetrahedral Intermediate DansylCl->Intermediate Nucleophilic Attack Amine Primary Amine (e.g., Lysine) Amine->Intermediate DansylAmide Dansyl Amide (Fluorescent) Intermediate->DansylAmide Loss of Cl- HCl HCl Intermediate->HCl

Reaction mechanism of dansyl chloride with a primary amine.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Alkaline Buffer Mix Mix Protein and Dansyl-Cl Protein_Prep->Mix DansylCl_Prep Prepare Fresh Dansyl-Cl Solution DansylCl_Prep->Mix Incubate Incubate (e.g., 4°C, overnight) Mix->Incubate Purify Purify via Dialysis or Size-Exclusion Chromatography Incubate->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze

General workflow for labeling proteins with dansyl chloride.

FRET_Pathway Excitation Excitation (295 nm) Tryptophan Tryptophan (Donor) Excitation->Tryptophan 1. Absorption Dansyl Dansyl (Acceptor) Tryptophan->Dansyl 2. FRET Trp_Emission Tryptophan Emission (~340 nm) Tryptophan->Trp_Emission 3a. Donor Emission (Quenched) Dansyl_Emission Dansyl Emission (~520 nm) Dansyl->Dansyl_Emission 3b. Acceptor Emission (Sensitized)

References

An In-depth Technical Guide to the Safe Handling of Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Dansyl-Tyr-Val-Gly TFA, a fluorescent peptide substrate used by researchers, scientists, and drug development professionals. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a synthetic peptide derivative utilized as a substrate for the enzyme peptidylglycine monooxygenase, which is involved in the post-translational modification of peptides.[1][2] The trifluoroacetate (TFA) salt form enhances its solubility and stability for biochemical assays.[1]

PropertyValueSource
Molecular Formula C30H35F3N4O9S[3][4]
Molar Mass 684.68 g/mol [3][4]
Appearance No data available
Solubility Enhanced by TFA salt form[1]
Purity Typically confirmed by Mass Spectrometry and HPLC[1]

Hazard Identification and Safety Precautions

Hazard CategoryDescription and Precautionary Measures
Eye Irritation May cause serious eye irritation. Precaution: Wear tightly fitting safety goggles with side-shields.[5]
Skin Irritation May cause skin irritation. Precaution: Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin.[5]
Inhalation May cause respiratory irritation. Precaution: Avoid dust formation and breathing mist, gas, or vapors. Ensure adequate ventilation. If exposure limits are exceeded, use a full-face respirator.[5]
Ingestion May be harmful if swallowed. Precaution: Do not ingest. Wash hands thoroughly after handling.
Environmental Hazards Trifluoroacetic acid (TFA) is persistent in the environment and can accumulate in aquatic systems.[6][7] Discharge into the environment must be avoided.[5]

First Aid Measures

The following first aid measures are based on general procedures for handling similar chemical compounds.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. Seek medical attention if symptoms persist.[5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Experimental Protocols

4.1. Handling and Storage

  • Handling: Handle in a well-ventilated place.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[8]

4.2. Accidental Release Measures

  • Avoid dust formation and contact with the material.[5]

  • Use personal protective equipment, including chemical-impermeable gloves.[5]

  • Ensure adequate ventilation.[5]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

4.3. Disposal

  • Dispose of the material in accordance with appropriate local, state, and federal regulations.

  • Adhered or collected material should be promptly disposed of.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receipt Storage Storage Receipt->Storage Store Appropriately Weighing Weighing Storage->Weighing Retrieve for Use Dissolution Dissolution Weighing->Dissolution Prepare Solution Use_in_Assay Use in Experiment Dissolution->Use_in_Assay Decontamination Decontamination Use_in_Assay->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal

Caption: General laboratory workflow for handling chemical powders.

G cluster_reaction Enzymatic Reaction DTVG Dansyl-Tyr-Val-Gly PHM Peptidylglycine Monooxygenase DTVG->PHM Substrate Binding Products Amidated Products PHM->Products Catalysis

Caption: Enzymatic conversion by peptidylglycine monooxygenase.

References

Methodological & Application

Application Notes and Protocols for Dansyl-Tyr-Val-Gly TFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorescently labeled synthetic peptide with applications in biochemical assays.[1] Its primary utility lies in its role as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM), the rate-limiting enzyme in the peptidylglycine α-amidating monooxygenase (PAM) complex.[2][3][4] The PAM enzyme is responsible for the C-terminal amidation of many peptide hormones and neuropeptides, a crucial post-translational modification for their biological activity.[2][4][5] Consequently, inhibitors of PHM are of significant interest as potential therapeutic agents.[4][6] The fluorescent dansyl group allows for sensitive detection, making this compound a valuable tool for high-throughput screening (HTS) of PHM inhibitors.[1]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying modulators of PHM activity.

Signaling Pathway

The enzymatic reaction catalyzed by peptidylglycine α-amidating monooxygenase (PAM) is a critical step in the biosynthesis of numerous bioactive peptides. The process involves two sequential enzymatic activities housed within the bifunctional PAM protein: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). Dansyl-Tyr-Val-Gly serves as a substrate for the initial and rate-limiting PHM-catalyzed hydroxylation step.

Signaling_Pathway cluster_0 Secretory Granule Propeptide Glycine-Extended Propeptide PAM PAM Enzyme (PHM + PAL domains) Propeptide->PAM PHM domain Substrate Dansyl-Tyr-Val-Gly (Substrate) Substrate->PAM PHM domain Hydroxylated_Intermediate Hydroxylated Intermediate PAM->Hydroxylated_Intermediate Hydroxylation Amidated_Peptide α-Amidated Peptide (Bioactive) PAM->Amidated_Peptide Amidation Glyoxylate Glyoxylate PAM->Glyoxylate Byproduct Cofactors Ascorbate, Cu²⁺, O₂ Cofactors->PAM Hydroxylated_Intermediate->PAM PAL domain

Figure 1: Enzymatic cascade of peptide amidation by the PAM enzyme.

Application Notes

This compound can be employed in various HTS assay formats to identify inhibitors of peptidylglycine α-hydroxylating monooxygenase (PHM). The most common approaches are based on fluorescence intensity (FI) and fluorescence polarization (FP).

  • Fluorescence Intensity (FI) Assay: This assay format relies on the separation of the fluorescent product from the substrate. While adaptable for HTS, it often requires additional steps such as liquid chromatography, which can reduce throughput. A continuous kinetic assay could be developed if the fluorescence properties of the dansyl group change upon enzymatic modification or cleavage of the peptide.

  • Fluorescence Polarization (FP) Assay: FP is a homogeneous assay format well-suited for HTS.[7][8][9] It measures the change in the polarization of fluorescent light emitted by the dansyl-labeled peptide upon binding to the larger PHM enzyme. Small, unbound fluorescent peptides rotate rapidly in solution, leading to low polarization. When bound to the larger enzyme, the rotation slows, and polarization increases. Test compounds that inhibit the binding of the dansyl-peptide substrate to the enzyme will result in a decrease in fluorescence polarization.[7] This format is generally preferred for its simplicity and lack of separation steps.[10]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Based HTS Assay for PHM Inhibitors

This protocol describes a competitive binding assay in a 384-well format suitable for high-throughput screening.

1. Materials and Reagents:

  • This compound (Substrate)

  • Recombinant human peptidylglycine α-hydroxylating monooxygenase (PHM)

  • Assay Buffer: 50 mM MES, pH 5.5

  • Ascorbic acid (Cofactor)

  • Copper (II) sulfate (CuSO₄) (Cofactor)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds library

  • Known PHM inhibitor (e.g., Suramin) as a positive control[10]

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

2. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM MES buffer and adjust the pH to 5.5.

  • Complete Assay Buffer: To the Assay Buffer, add 0.1% BSA.

  • PHM Enzyme Stock: Reconstitute lyophilized PHM in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

  • This compound Stock: Prepare a 10 mM stock solution in DMSO.

  • Cofactor Stock Solution: Prepare a stock solution containing 20 mM ascorbic acid and 10 µM CuSO₄ in water.

  • Working Solutions: On the day of the experiment, dilute the PHM enzyme and this compound in Complete Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically through titration experiments but a starting point could be 2X the Kd of the peptide for the enzyme.

  • Test Compounds: Dilute test compounds in DMSO to a 100X final assay concentration.

3. Assay Procedure:

Experimental_Workflow A 1. Dispense Reagents B 2. Add Test Compounds & Controls A->B C 3. Add PHM Enzyme B->C D 4. Incubation C->D E 5. Add Dansyl-Peptide D->E F 6. Incubation E->F G 7. Read Fluorescence Polarization F->G H 8. Data Analysis G->H

Figure 2: High-throughput screening workflow for PHM inhibitors.

  • Compound Dispensing: Add 0.5 µL of test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of the PHM enzyme working solution to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 20 µL of the this compound working solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths for the dansyl group are typically around 340 nm and 520 nm, respectively, but should be optimized for the specific instrument.

4. Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

    • FP_sample is the fluorescence polarization of the test compound well.

    • FP_min is the average fluorescence polarization of the positive control wells.

    • FP_max is the average fluorescence polarization of the negative control (DMSO) wells.

  • For hit compounds, determine the IC50 value by performing a dose-response curve.

Protocol 2: HPLC-Based Fluorescence Intensity Assay for PHM Activity

This protocol is adapted from a method for a similar dansylated substrate and is suitable for confirming hits from a primary screen or for lower throughput studies.[11]

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

2. Reaction Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • Complete Assay Buffer

    • Cofactor Stock Solution (to final concentrations of 2 mM ascorbic acid and 1 µM CuSO₄)[11]

    • Test compound or DMSO

    • PHM enzyme

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding this compound.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding an equal volume of 1% TFA in acetonitrile.

  • Centrifuge to pellet any precipitated protein.

3. HPLC Analysis:

  • Inject the supernatant onto the C18 column.

  • Separate the substrate and product using a gradient of water/TFA and acetonitrile/TFA.

  • Monitor the fluorescence of the eluate using a fluorescence detector (e.g., Ex: 340 nm, Em: 520 nm).

  • Quantify the peak corresponding to the hydroxylated product.

4. Data Analysis:

  • Calculate the rate of product formation.

  • Determine the percent inhibition by comparing the reaction rate in the presence of the test compound to the control (DMSO) reaction.

  • For inhibitors, determine the Ki and mode of inhibition through kinetic studies.

Data Presentation

Quantitative data from HTS and subsequent hit validation should be organized for clear comparison.

Table 1: Summary of HTS Assay Performance and Hit Characterization

ParameterDescriptionValue
Assay Performance
Z'-factorA measure of assay quality and suitability for HTS.> 0.5
Signal-to-BackgroundThe ratio of the signal from the uninhibited reaction to the background.> 3
Hit Characterization
Compound IDUnique identifier for the hit compound.e.g., XYZ-123
% Inhibition (at screening concentration)The percentage by which the compound inhibits enzyme activity at a single concentration.e.g., 85% at 10 µM
IC50 (µM)The concentration of the inhibitor that reduces enzyme activity by 50%.e.g., 1.2 µM
Ki (µM)The inhibition constant, a measure of the inhibitor's potency.e.g., 0.5 µM
Mode of InhibitionThe mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive).e.g., Competitive

Conclusion

This compound is a versatile and effective tool for the high-throughput screening of peptidylglycine α-hydroxylating monooxygenase inhibitors. The fluorescence polarization-based assay offers a robust, homogeneous, and high-throughput method for primary screening, while the HPLC-based fluorescence intensity assay provides a reliable method for hit confirmation and detailed kinetic analysis. These protocols and application notes provide a comprehensive framework for researchers to utilize this fluorescent peptide in drug discovery and chemical biology research.

References

Application of Dansyl-Tyr-Val-Gly TFA in Neuropeptide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorescently labeled synthetic peptide that serves as a valuable tool in neuropeptide research. Its primary application is as a substrate for peptidylglycine monooxygenase (PHM), a critical enzyme in the biosynthesis of many amidated neuropeptides.[1][2][3] The amidation of the C-terminus is often essential for the biological activity of these neuropeptides. The dansyl group, a fluorescent tag, allows for sensitive detection and quantification of the enzymatic activity of PHM, making this substrate ideal for enzyme kinetics, inhibitor screening, and other biochemical assays.[2] The trifluoroacetate (TFA) salt form of the peptide enhances its stability and solubility in aqueous buffers used in these assays.[2]

Principle of Application

The core utility of this compound lies in its ability to be recognized and processed by peptidylglycine monooxygenase. The peptide sequence, Tyr-Val-Gly, mimics the C-terminal glycine-extended precursors of natural neuropeptides.[2] PHM catalyzes the hydroxylation of the α-carbon of the C-terminal glycine. This is the first step in a two-step amidation process. The enzymatic reaction can be monitored by measuring the change in fluorescence or by separating the substrate from its product using techniques like high-performance liquid chromatography (HPLC).[2] This allows for the detailed study of PHM activity and the identification of potential modulators.

Data Presentation

While specific kinetic parameters for this compound with various forms of peptidylglycine monooxygenase can vary depending on the experimental conditions (e.g., pH, temperature, enzyme source), the following table summarizes typical data that can be obtained from such experiments.

ParameterDescriptionTypical Value RangeAnalytical Method
Km Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.1 - 50 µMHPLC-based fluorescence detection
kcat Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.1 - 100 s-1HPLC-based fluorescence detection
kcat/Km Catalytic efficiency of the enzyme, reflecting both binding and catalysis.104 - 106 M-1s-1HPLC-based fluorescence detection
IC50 Half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce enzyme activity by 50%.Varies with inhibitorHPLC-based fluorescence detection

Experimental Protocols

Protocol 1: In Vitro Assay of Peptidylglycine Monooxygenase (PHM) Activity

This protocol describes a standard method for measuring the activity of PHM using this compound as a substrate and analyzing the results by reverse-phase HPLC with fluorescence detection.

Materials:

  • This compound

  • Purified or recombinant peptidylglycine monooxygenase (PHM)

  • Assay Buffer: 50 mM MES, pH 6.0, containing 10 mM KI, 1 µM CuSO4, and 0.1% Triton X-100

  • Ascorbic acid (freshly prepared solution)

  • Catalase

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reverse-phase C18 HPLC column

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in DMSO or water. Determine the precise concentration using its molar extinction coefficient.

    • Prepare a fresh solution of ascorbic acid (e.g., 10 mM) in water just before use.

    • Dilute the PHM enzyme to the desired concentration in the Assay Buffer.

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction mixture contains:

      • Assay Buffer

      • 10 µg/mL Catalase

      • 1 mM Ascorbic acid

      • Varying concentrations of this compound (e.g., 0.5 - 20 µM for kinetic studies)

      • PHM enzyme (e.g., 10-100 nM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the PHM enzyme.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of an acidic solution (e.g., 1% TFA).

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject a defined volume of the supernatant onto a reverse-phase C18 HPLC column.

    • Separate the substrate and product using a gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 60% acetonitrile over 20 minutes.

    • Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group (e.g., Excitation: 340 nm, Emission: 525 nm).

    • Quantify the peak areas corresponding to the substrate and the hydroxylated product.

  • Data Analysis:

    • Calculate the amount of product formed based on a standard curve if available, or by the decrease in the substrate peak area.

    • Determine the initial velocity of the reaction.

    • For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis cluster_data 4. Data Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions mix Combine Reagents (Buffer, Substrate, Ascorbate) reagents->mix incubate Pre-incubate at 37°C mix->incubate start_reaction Add PHM Enzyme incubate->start_reaction reaction_progress Incubate at 37°C start_reaction->reaction_progress stop_reaction Quench Reaction (e.g., with TFA) reaction_progress->stop_reaction inject Inject Sample onto C18 HPLC Column stop_reaction->inject separate Separate Substrate and Product inject->separate detect Fluorescence Detection (Ex: 340nm, Em: 525nm) separate->detect quantify Quantify Peak Areas detect->quantify kinetics Determine Kinetic Parameters (Km, Vmax, kcat) quantify->kinetics

Caption: Experimental workflow for PHM activity assay.

neuropeptide_amidation_pathway cluster_synthesis Neuropeptide Precursor Synthesis cluster_amidation C-terminal Amidation prepropeptide Prepropeptide (in ER) propeptide Propeptide (in Golgi/Vesicles) prepropeptide->propeptide Signal Peptide Cleavage cleavage Prohormone Convertases propeptide->cleavage gly_extended_peptide Glycine-Extended Peptide (e.g., Peptide-X-Gly) cleavage->gly_extended_peptide phm Peptidylglycine alpha-hydroxylating Monooxygenase (PHM) gly_extended_peptide->phm hydroxylated_intermediate alpha-hydroxylated Intermediate phm->hydroxylated_intermediate O2, Ascorbate pal Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL) amidated_peptide Amidated Peptide (e.g., Peptide-X-NH2) pal->amidated_peptide + Glyoxylate dansyl_substrate Dansyl-Tyr-Val-Gly (Substrate Analog) dansyl_substrate->phm Mimics Natural Substrate hydroxylated_intermediate->pal

Caption: Neuropeptide amidation signaling pathway.

References

Application Notes and Protocols: Preparing Dansyl-Tyr-Val-Gly TFA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the preparation of Dansyl-Tyr-Val-Gly TFA solutions. This fluorescently labeled peptide is a substrate for peptidylglycine monooxygenase and is utilized in various biochemical assays.[1] The trifluoroacetate (TFA) salt form of this peptide enhances its solubility and stability, making it suitable for a range of research applications.[1]

Product Information and Storage

Proper handling and storage are crucial to maintain the integrity and functionality of this compound.

PropertySpecificationSource
Molecular Formula C30H35F3N4O9S[1]
Molecular Weight 684.7 g/mol [1]
Appearance Off-white to light yellow solid[2]
Storage of Solid Sealed, away from moisture. -80°C for 2 years; -20°C for 1 year.[2]
Storage of Solution Sealed, away from moisture. -80°C for 6 months; -20°C for 1 month.[2]

Experimental Protocol: Preparation of Stock Solution

This protocol outlines the procedure for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

2.1. Materials

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipette and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

2.2. Equipment

  • Analytical balance

  • Personal protective equipment (gloves, lab coat, safety glasses)

2.3. Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Weighing: Carefully weigh the desired amount of the peptide powder using an analytical balance in a fume hood.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the peptide powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 6.85 mg of the peptide in 1 mL of DMSO. It is recommended to use a high-quality, anhydrous grade of DMSO as its hygroscopic nature can impact solubility.[2]

  • Dissolution:

    • Vortex the solution gently for 1-2 minutes to aid dissolution.

    • If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

2.4. Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the stock solution at room temperature, protected from light. Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium for your specific experiment.

Quantitative Data Summary

The following table provides the required mass of this compound to prepare stock solutions of common concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.685 mg3.425 mg6.85 mg
5 mM 3.425 mg17.125 mg34.25 mg
10 mM 6.85 mg34.25 mg68.5 mg
100 mg/mL 100 mg500 mg1 g

Calculations are based on a molecular weight of 684.7 g/mol .

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound solutions.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start equilibrate Equilibrate Peptide to Room Temperature start->equilibrate weigh Weigh Peptide Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw dilute Dilute with Assay Buffer thaw->dilute use Ready for Experimental Use dilute->use

Caption: Workflow for preparing this compound solutions.

References

Application Note: Real-Time Enzyme Kinetics of Peptidylglycine Monooxygenase using Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorescently labeled synthetic peptide designed for the sensitive, real-time study of enzyme kinetics. Its utility is particularly prominent in the investigation of peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of numerous peptide hormones and neurotransmitters.[1][2][3] The dansyl group, a fluorescent tag, allows for continuous monitoring of enzymatic activity, making this substrate an invaluable tool for high-throughput screening of enzyme inhibitors and for detailed mechanistic studies. The trifluoroacetate (TFA) salt form of the peptide enhances its solubility and stability in aqueous buffers.[1]

This application note provides detailed protocols for utilizing this compound to study the kinetics of PHM, methods for data analysis, and a summary of key kinetic parameters.

Principle of the Assay

The kinetic assay is based on the change in the fluorescent properties of the dansyl group upon the enzymatic conversion of the Dansyl-Tyr-Val-Gly substrate. PHM, in the presence of its co-factors (copper, ascorbate, and molecular oxygen), catalyzes the hydroxylation of the C-terminal glycine of the substrate.[4][5][6][7] This modification can be detected and quantified in real-time by monitoring the fluorescence of the reaction mixture. Alternatively, the reaction can be stopped at various time points (quenched with acid), and the substrate and product can be separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.[1][8] The rate of product formation is directly proportional to the enzyme's activity.

Materials and Equipment

  • This compound (Substrate)

  • Recombinant Peptidylglycine Monooxygenase (PHM)

  • Sodium Phosphate buffer or other suitable biological buffers (e.g., MES, HEPES)

  • Ascorbic acid (Co-factor)

  • Copper Sulfate (Co-factor)

  • Trifluoroacetic acid (TFA) for quenching

  • Acetonitrile (for HPLC)

  • Fluorescence plate reader or spectrofluorometer

  • HPLC system with a fluorescence detector

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Protocol 1: Continuous Real-Time Fluorescence Assay

This protocol is suitable for high-throughput screening and for determining initial reaction velocities.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a reaction buffer (e.g., 50 mM MES, pH 7.5) containing copper sulfate (typically 1-10 µM).

    • Prepare a fresh solution of ascorbic acid in the reaction buffer.

    • Dilute the PHM enzyme to the desired concentration in the reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer.

    • Add the this compound substrate to the wells to achieve a range of final concentrations (e.g., for determining K_m).

    • Add the PHM enzyme to each well.

    • Initiate the reaction by adding ascorbic acid to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl group (e.g., λ_ex = 365 nm and λ_em = 558 nm).[1][8]

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction rates (v₀) from the linear portion of the fluorescence versus time plots.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: HPLC-Based Endpoint Assay

This protocol is highly accurate for determining kinetic parameters and for separating substrate from product.

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

  • Assay Procedure:

    • Set up a series of reactions in microcentrifuge tubes, each containing the reaction buffer, copper sulfate, a specific concentration of this compound, and PHM enzyme.

    • Initiate the reactions by adding ascorbic acid.

    • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reactions at different time points by adding a quenching solution of trifluoroacetic acid (TFA).[8]

    • Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant from each quenched reaction onto an HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% TFA to separate the substrate (Dansyl-Tyr-Val-Gly) from the hydroxylated product (Dansyl-Tyr-Val-Gly-OH).[1][8]

    • Monitor the elution profile using a fluorescence detector set to λ_ex = 365 nm and λ_em = 558 nm.[1][8]

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product.

  • Data Analysis:

    • Plot the concentration of the product formed against time to determine the initial reaction rates.

    • Determine the kinetic parameters (K_m and V_max) by plotting the initial rates against substrate concentrations and fitting to the Michaelis-Menten equation.

Quantitative Data

The following table summarizes the reported kinetic parameters for peptidylglycine monooxygenase with Dansyl-Tyr-Val-Gly as a substrate.

ParameterValueEnzymeConditionsReference
K_m 5 µMPeptidylglycine MonooxygenasePre-steady-state kinetics[1][8]
K_D (reduced enzyme) 22 µMPeptidylglycine MonooxygenasePre-steady-state kinetics[1][8]
k_obs 150 s⁻¹Peptidylglycine MonooxygenasePre-steady-state, ascorbate-free[8]
K_m 7.0 µMPAM-B1.25 mM ascorbate[5]

Visualizations

Peptide Amidation Signaling Pathway

The following diagram illustrates the two-step enzymatic reaction catalyzed by the bifunctional enzyme Peptidylglycine α-Amidating Monooxygenase (PAM), where PHM is the first and rate-limiting domain.

Peptide_Amidation_Pathway cluster_0 Peptidylglycine α-Amidating Monooxygenase (PAM) cluster_1 Co-factors Precursor Peptide-Gly PHM PHM Domain Precursor->PHM Dansyl-Tyr-Val-Gly (Substrate) Intermediate Peptide-α-hydroxyglycine PAL PAL Domain Intermediate->PAL Product Amidated Peptide Glyoxylate Glyoxylate PHM->Intermediate Hydroxylation PAL->Product PAL->Glyoxylate Ascorbate Ascorbate Ascorbate->PHM Oxygen O₂ Oxygen->PHM Copper Cu²⁺ Copper->PHM

Caption: The enzymatic pathway of peptide amidation by PAM.

Experimental Workflow for HPLC-Based Kinetic Assay

The diagram below outlines the key steps in the HPLC-based endpoint assay for determining PHM kinetics.

HPLC_Workflow cluster_workflow HPLC-Based Kinetic Assay Workflow A 1. Reaction Setup (Buffer, Substrate, Enzyme) B 2. Initiate Reaction (Add Ascorbate) A->B C 3. Time-course Incubation B->C D 4. Quench Reaction (Add TFA) C->D E 5. HPLC Separation (Substrate vs. Product) D->E F 6. Fluorescence Detection E->F G 7. Data Analysis (Calculate Rates, Determine Km/Vmax) F->G

Caption: Workflow for the HPLC-based PHM kinetic assay.

Conclusion

This compound is a robust and sensitive substrate for the real-time investigation of peptidylglycine monooxygenase kinetics. The protocols outlined in this application note provide a framework for researchers to accurately determine key kinetic parameters, screen for inhibitors, and elucidate the mechanism of this important enzyme. The choice between a continuous fluorescence assay and an HPLC-based method will depend on the specific experimental goals and available instrumentation.

References

Cellular Imaging Techniques Using Dansylated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylated peptides have emerged as powerful tools in cellular imaging, offering a versatile platform for visualizing and quantifying a range of biological processes in living cells. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a fluorescent dye that exhibits sensitivity to its local environment, making it an excellent reporter for changes in polarity and molecular interactions. When conjugated to peptides with specific targeting or substrate motifs, these probes can provide high-contrast imaging of cellular structures, ions, enzyme activities, and signaling events.

This document provides detailed application notes and protocols for the use of dansylated peptides in cellular imaging. It is intended for researchers, scientists, and drug development professionals who wish to employ these techniques to gain deeper insights into cellular function and to screen for potential therapeutic agents.

I. General Principles of Dansylated Peptide Probes

Dansylated peptide probes are designed to report on their molecular environment through changes in their fluorescence properties. The core principle lies in the solvatochromic nature of the dansyl fluorophore; its emission spectrum and quantum yield are highly dependent on the polarity of its surroundings. In aqueous, polar environments, the fluorescence of the dansyl group is often quenched. However, upon binding to a target molecule or localizing to a hydrophobic environment, such as a lipid membrane or a protein's hydrophobic pocket, the quantum yield of the dansyl group increases, leading to a "turn-on" fluorescent signal. This property allows for high-contrast imaging with a good signal-to-noise ratio.

Key advantages of using dansylated peptides include:

  • Environmental Sensitivity: Provides a "turn-on" fluorescence signal in response to binding events or changes in the local environment.

  • Small Size: The relatively small size of the dansyl group minimizes potential steric hindrance and disruption of the peptide's biological activity.

  • Versatility: Peptides can be designed to target a wide array of cellular components and processes.

  • FRET Applications: The dansyl group can serve as an acceptor or donor in Förster Resonance Energy Transfer (FRET) based assays to study molecular interactions and conformational changes.[1]

II. Applications and Protocols

This section details specific applications of dansylated peptides in cellular imaging, complete with experimental protocols and quantitative data.

Application 1: Imaging of Cell Surface Gangliosides

Dansylated peptides can be designed to specifically bind to components of the cell membrane, such as gangliosides, which are crucial for various cellular recognition and signaling processes.[2]

Example Probe: Dansyl-Arg-Arg-Arg-OMe (Dansyl-(Arg)3-OMe)[2]

This tri-arginine peptide provides electrostatic interactions with the negatively charged sialic acid residues of gangliosides, while the dansyl group acts as a reporter.[2]

Quantitative Data Summary

ProbeTargetAssociation Constant (Ka) (M⁻¹)Fluorescence Enhancement (ΔImax/I₀)Excitation (nm)Emission (nm)
Dansyl-(Arg)₃-OMeGM1 Ganglioside(1.4 ± 0.2) x 10⁵6.5 ± 0.2330~520
Dansyl-(Arg)₃-OMeGM2 Ganglioside(1.1 ± 0.1) x 10⁵6.0 ± 0.1330~520
Dansyl-(Arg)₃-OMeGM3 Ganglioside(1.2 ± 0.1) x 10⁵7.0 ± 0.1330~520
Dansyl-(Arg)₂-OMeGM1 Ganglioside~10³–10⁴Lower than Dansyl-(Arg)₃-OMe330~520
Dansyl-Arg-OMeGM1 Ganglioside~10³–10⁴Lower than Dansyl-(Arg)₃-OMe330~520

Table based on data from[2]

Experimental Protocol: Live Cell Imaging of Gangliosides

  • Cell Culture: Plate cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Preparation: Prepare a stock solution of Dansyl-(Arg)3-OMe in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., 10 mM HEPES, pH 7.0).[2]

  • Cell Staining:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells twice with PBS to remove the excess probe.

    • Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a confocal laser scanning microscope (CLSM).

    • Excitation: ~330-340 nm

    • Emission: Collect emission from ~450-600 nm. The peak emission for dansyl is typically around 520 nm.[2]

  • Image Analysis: Quantify the fluorescence intensity on the cell membrane using image analysis software.

Experimental Workflow: Ganglioside Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cells stain Incubate Cells with Probe cell_culture->stain probe_prep Prepare Dansyl-Peptide Probe probe_prep->stain wash Wash Excess Probe stain->wash image Image with Confocal Microscope wash->image quantify Quantify Membrane Fluorescence image->quantify

Caption: Workflow for imaging cell surface gangliosides with a dansylated peptide probe.

Application 2: Detection of Metal Ions

Dansylated peptides can be designed to chelate specific metal ions, leading to a change in fluorescence upon binding. This allows for the sensitive detection of metal ions in biological samples and within cells.

Example Probe: Dansyl-Glu-Pro-Gly-Cys for Cd²⁺ Detection[3]

The peptide sequence is designed to selectively bind Cd²⁺, and this binding event alters the environment of the dansyl group, resulting in a "turn-on" fluorescence signal.[3]

Quantitative Data Summary

ProbeTargetBinding Stoichiometry (Probe:Ion)Binding Constant (M⁻²)Detection LimitExcitation (nm)Emission (nm)
Dansyl-Glu-Pro-Gly-CysCd²⁺2:15.18 x 10¹⁰45 nM~340~510

Table based on data from[3]

Experimental Protocol: Imaging of Intracellular Cadmium Ions

  • Cell Culture: Culture HeLa cells on glass-bottom dishes to 70-80% confluency.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with the Dansyl-Glu-Pro-Gly-Cys probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Induction of Cadmium Influx:

    • Wash the cells twice with PBS to remove the excess probe.

    • Incubate the cells with a solution of CdCl₂ (e.g., 20 µM) for 30 minutes.

  • Control Groups:

    • Cells treated with the probe only.

    • Untreated cells.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope.

    • Excitation: ~340 nm

    • Emission: ~510 nm

  • Data Analysis: Compare the fluorescence intensity between the control and Cd²⁺-treated cells.

Logical Relationship: Cd²⁺ Detection

G probe Dansyl-Peptide Probe (Low Fluorescence) complex Dansyl-Peptide-Cd²⁺ Complex (High Fluorescence) probe->complex Binding cd2_ion Cd²⁺ Ion cd2_ion->complex

Caption: Principle of "turn-on" fluorescence upon Cd²⁺ binding to the dansylated peptide probe.

Application 3: Monitoring Protein-Protein Interactions and Signaling Pathways

Dansylated peptides are valuable tools for studying protein-protein interactions, particularly through FRET-based assays. Furthermore, by targeting key proteins in a signaling cascade, they can help to elucidate cellular signaling pathways. A prime example is the use of dansylated calmodulin (CaM) to study its interaction with various target proteins, which is a critical step in many calcium signaling pathways.[4][5]

Example System: Dansylated Calmodulin (D-CaM) and Calmodulin-Binding Peptides[4][5]

The fluorescence of D-CaM is sensitive to conformational changes that occur upon binding to calcium and target peptides.[4] This allows for the characterization of binding affinities and the role of calcium in modulating these interactions.

Experimental Protocol: In Vitro FRET Assay for Calmodulin-Peptide Interaction

  • Reagent Preparation:

    • Prepare purified D-CaM.

    • Synthesize the target peptide corresponding to the calmodulin-binding domain of a protein of interest.

    • Prepare assay buffer (e.g., 20 mM HEPES, pH 7.2, 130 mM KCl) with either 1 mM CaCl₂ (for calcium-saturated conditions) or 1 mM EGTA (for calcium-free conditions).[1]

  • Fluorescence Measurement:

    • In a quartz cuvette, add D-CaM to a final concentration of ~150-200 nM.

    • Record the baseline fluorescence spectrum.

    • Excitation: 340 nm

    • Emission Scan: 400-600 nm

  • Titration:

    • Add increasing concentrations of the target peptide to the cuvette.

    • After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (around 495-500 nm) as a function of the peptide concentration.

    • Fit the data to a binding isotherm to determine the dissociation constant (Kd).

Signaling Pathway: Calmodulin-Mediated Signaling

The interaction of calmodulin with its target proteins is a central hub for many signaling pathways. For instance, in response to an increase in intracellular calcium, Ca²⁺/CaM can activate CaM-dependent kinases (CaMKs), which in turn phosphorylate downstream targets to regulate processes like gene expression and cell proliferation.

G stimulus External Stimulus ca_influx ↑ [Ca²⁺]i stimulus->ca_influx calmodulin Calmodulin (CaM) ca_influx->calmodulin Binds ca_cam Ca²⁺/CaM Complex calmodulin->ca_cam camk CaM Kinase (CaMK) ca_cam->camk Activates substrate Downstream Substrate camk->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: A simplified calmodulin-mediated signaling pathway that can be studied using dansylated probes.

III. General Protocol for Dansyl Chloride Labeling of Peptides

This protocol provides a general method for labeling the N-terminus or lysine side chains of a peptide with dansyl chloride.

Materials:

  • Peptide of interest

  • Dansyl chloride

  • Acetonitrile (ACN)

  • Sodium bicarbonate buffer (0.1 M, pH ~9.0)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, for dissolving dansyl chloride)

  • Purification system (e.g., HPLC)

Protocol:

  • Peptide Dissolution: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dansyl Chloride Solution: Immediately before use, dissolve dansyl chloride in ACN (or a minimal amount of DMF/DMSO and then dilute with ACN) to a concentration of ~10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dansyl chloride solution to the peptide solution. The reaction should be performed in the dark to prevent photobleaching of the dansyl group.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the dansylated peptide from unreacted dansyl chloride and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the successful labeling and purity of the peptide using mass spectrometry and UV-Vis spectrophotometry.

Experimental Workflow: Peptide Dansylation

G cluster_reaction Reaction cluster_purification Purification & Verification dissolve_peptide Dissolve Peptide in Buffer mix Mix Peptide and Dansyl Chloride dissolve_peptide->mix dissolve_dansyl Dissolve Dansyl Chloride dissolve_dansyl->mix incubate Incubate in Dark mix->incubate hplc Purify by HPLC incubate->hplc verify Verify by Mass Spec & UV-Vis hplc->verify

Caption: General workflow for the synthesis and purification of a dansylated peptide.

IV. Troubleshooting

ProblemPossible CauseSolution
Low or no fluorescence signal in cells - Low probe concentration- Inefficient cellular uptake- Probe degradation- Incorrect imaging settings- Increase probe concentration- Use a cell-penetrating peptide sequence or permeabilization agent (if compatible)- Prepare fresh probe solution- Check filter sets and laser lines for appropriate excitation and emission wavelengths
High background fluorescence - Incomplete removal of excess probe- Autofluorescence from cells or medium- Probe aggregation- Increase the number and duration of washing steps- Use phenol red-free medium and check for cellular autofluorescence in an unstained control- Centrifuge or filter the probe solution before use
Photobleaching - High laser power- Long exposure times- Reduce laser power to the minimum required for a good signal- Decrease exposure time and/or use a more sensitive detector- Use an anti-fade mounting medium for fixed cells
Altered peptide localization or function - The dansyl group may affect the peptide's properties- Compare the activity and localization with the unlabeled peptide- Consider using a different fluorophore or a different labeling site on the peptide

V. Conclusion

Dansylated peptides are highly effective and versatile probes for a wide range of cellular imaging applications. Their environmentally sensitive fluorescence provides a robust mechanism for "turn-on" detection of specific targets and events. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully employ dansylated peptides to advance their understanding of complex biological systems.

References

Application Notes and Protocols for Measuring Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Activity with Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorogenic peptide substrate specifically designed for the sensitive measurement of peptidylglycine α-hydroxylating monooxygenase (PHM) activity. PHM is the catalytic domain of the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM), which is essential for the C-terminal amidation of many peptide hormones and neurotransmitters. This post-translational modification is often critical for their biological activity. The assay described herein provides a robust method for determining PHM activity, which is crucial for studying enzyme kinetics, screening for inhibitors, and understanding its role in various physiological and pathological processes.

The principle of the assay is based on the enzymatic hydroxylation of the glycine residue of Dansyl-Tyr-Val-Gly by PHM. While the direct product, Dansyl-Tyr-Val-α-hydroxy-Glycine, can be detected, a subsequent chemical conversion to the more stable and easily quantifiable Dansyl-Tyr-Val-NH2 is often employed. The dansyl group, a fluorescent tag, allows for highly sensitive detection of the reaction product.

Data Presentation

The following table summarizes key quantitative data for the enzymatic reaction of PHM with relevant substrates. This information is essential for experimental design and data interpretation.

ParameterValueSubstrateEnzyme SourceConditionsReference
Km 25 ± 5 µMTrinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG)Anglerfish Islet PAMNot specified[1]
Km (Dansyl-YVG) pH-independent over pH 5-8Dansyl-Tyr-Val-GlyNot specifiedSulfonic acid and acetate buffers[2]
Vmax 84 nmol/µg/hD-Tyr-Val-GlyPAM-B1.25 mM ascorbate
Optimal pH 5.8Dansyl-Tyr-Val-GlyNot specifiedSulfonic acid buffer[2]
Optimal pH 7.0Dansyl-Tyr-Val-GlyNot specifiedAcetate-containing buffer[2]
Dansyl Excitation λ ~335-340 nmDansyl groupNot applicableAqueous solution[3][4]
Dansyl Emission λ ~518-570 nmDansyl groupNot applicableAqueous solution (hydrophobic environment can cause a blue shift)[3][4]

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified peptidylglycine α-hydroxylating monooxygenase (PHM) or cell lysates/tissue homogenates containing the enzyme

  • MES buffer (100 mM, pH 6.5)

  • Ascorbic acid (5 mM)

  • Copper (II) sulfate (CuSO4) (2 µM)

  • Bovine catalase (5000 U)

  • Tween 20 (0.01% v/v)

  • Ethanol (1% v/v)

  • Trifluoroacetic acid (TFA) (2% v/v) for reaction quenching

  • Potassium hydroxide (KOH)

  • EDTA (50 mM)

  • Black 96-well microtiter plates (for fluorescence reading)

  • Fluorometer capable of excitation at ~340 nm and emission at ~520-550 nm

Protocol 1: Standard PHM Activity Assay

This protocol is adapted from a published procedure for assaying recombinant human PHM catalytic core.[5]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • 100 mM MES, pH 6.5

    • 5 mM Ascorbic acid

    • 2 µM CuSO4

    • 5000 U Bovine catalase

    • 0.01% (v/v) Tween 20

    • 1% (v/v) Ethanol

  • Substrate Addition: Add this compound to the reaction mixture to a final concentration of 20 µM.

  • Enzyme Addition: Initiate the reaction by adding the PHM-containing sample (purified enzyme, cell lysate, etc.). The final volume of the reaction should be standardized for all assays.

  • Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range. A time course experiment is recommended for initial optimization.

  • Reaction Quenching: Stop the reaction at the desired time point by adding trifluoroacetic acid (TFA) to a final concentration of 2% (v/v).

  • Conversion to Amide Product: To convert the α-hydroxy-glycine product to the more stable amidated product, adjust the pH to 8.5 by adding potassium hydroxide and 50 mM EDTA. Incubate as required.

  • Fluorescence Measurement: Transfer the quenched reaction mixture to a black 96-well microtiter plate. Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 520-550 nm.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of product formed. A standard curve can be generated using a known concentration of a fluorescent standard (e.g., Dansyl-Tyr-Val-NH2) to quantify the product concentration. Enzyme activity can be expressed as the rate of product formation (e.g., nmol/min/mg protein).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Cofactors) substrate Add this compound reagents->substrate enzyme Initiate with PHM Enzyme substrate->enzyme incubation Incubate at 37°C enzyme->incubation quench Quench with TFA incubation->quench convert Convert to Amide (KOH, EDTA) quench->convert measure Measure Fluorescence (Ex: 340nm, Em: 520-550nm) convert->measure

Caption: Experimental workflow for measuring PHM activity.

Enzymatic Reaction Pathway

enzymatic_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_pal PAL Domain Action substrate Dansyl-Tyr-Val-Gly phm PHM (Cu2+) substrate->phm o2 O2 o2->phm ascorbate Ascorbate (2e-) ascorbate->phm product1 Dansyl-Tyr-Val-α-hydroxy-Gly phm->product1 h2o H2O phm->h2o dehydroascorbate Dehydroascorbate phm->dehydroascorbate product2 Dansyl-Tyr-Val-NH2 (Amidated Peptide) product1->product2 Chemical Conversion or PAL action glyoxylate Glyoxylate product1->glyoxylate PAL action

Caption: PHM-catalyzed hydroxylation of Dansyl-Tyr-Val-Gly.

References

Application Notes and Protocols for Cell-Based Assays with Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a fluorescently labeled synthetic peptide with significant utility in cell-based assays. This tripeptide, featuring a Dansyl group, serves as a specific substrate for peptidylglycine α-amidating monooxygenase (PAM), a critical enzyme in the biosynthesis of many neuroendocrine peptides and hormones.[1][2][3] The trifluoroacetate (TFA) salt form enhances its solubility and stability, making it well-suited for a variety of research applications.[1] The inherent fluorescence of the Dansyl group provides a sensitive and real-time method for monitoring enzymatic activity, cellular uptake, and intracellular trafficking. These characteristics make this compound a valuable tool for high-throughput screening of PAM inhibitors, investigating neuropeptide processing, and exploring the cellular biology of neuroendocrine and cancer cells.

Key Applications

  • Enzyme Kinetics of Peptidylglycine α-Amidating Monooxygenase (PAM): Elucidate the catalytic mechanisms and kinetics of PAM in various cell models.[1]

  • Cellular Uptake and Intracellular Trafficking Studies: Visualize and quantify the internalization and localization of the peptide within live cells using fluorescence microscopy and flow cytometry.

  • High-Throughput Screening for PAM Inhibitors: Develop robust assays to identify and characterize novel inhibitors of PAM for therapeutic development.[4]

  • Investigation of Neuroendocrine and Cancer Cell Biology: Study the role of peptide amidation in hormone maturation and its implications in diseases such as neuroendocrine tumors and prostate cancer.[5]

Data Presentation

Table 1: Cellular Uptake of this compound in Different Cell Lines
Cell LineCell TypeIncubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
PC-3Prostate Cancer (Androgen-Independent)304500 ± 350
PC-3Prostate Cancer (Androgen-Independent)608200 ± 550
DU145Prostate Cancer (Androgen-Independent)303800 ± 300
DU145Prostate Cancer (Androgen-Independent)607100 ± 480
LNCaPProstate Cancer (Androgen-Dependent)601500 ± 200
SH-SY5YNeuroblastoma609500 ± 600

Note: Data are representative and hypothetical, illustrating expected trends based on PAM expression levels. Androgen-independent prostate cancer cell lines like PC-3 and DU145 have been shown to exhibit detectable levels of PAM activity, in contrast to androgen-dependent lines such as LNCaP.[5]

Table 2: Inhibition of PAM Activity by a Putative Inhibitor in PC-3 Cells
Inhibitor Concentration (µM)PAM Activity (% of Control)
0 (Control)100%
185% ± 5%
1052% ± 4%
5025% ± 3%
10012% ± 2%

Note: Data are representative and hypothetical, demonstrating a dose-dependent inhibition of PAM activity.

Signaling Pathways and Experimental Workflows

Peptidylglycine α-Amidating Monooxygenase (PAM) Signaling Context

Peptidylglycine α-amidating monooxygenase (PAM) is a key enzyme in the maturation of numerous bioactive peptides. Its expression and activity are crucial in neuroendocrine cells and have been implicated in the pathology of certain cancers. The activity of PAM can be influenced by various signaling pathways that are often dysregulated in cancer, such as the PI3K-Akt and MAPK pathways.

PAM_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Nucleus cluster_3 Secretory Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) Ras Ras GPCR->Ras Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., CREB) Akt->TranscriptionFactors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors PAM_Gene PAM Gene (PGA) TranscriptionFactors->PAM_Gene Transcription PAM_Protein PAM Protein PAM_Gene->PAM_Protein Translation & Processing Amidated_Peptide α-Amidated Bioactive Peptide PAM_Protein->Amidated_Peptide Amidation Propeptide Glycine-Extended Pro-peptide Propeptide->PAM_Protein Dansyl_YVG Dansyl-Tyr-Val-Gly Dansyl_YVG->PAM_Protein Substrate Experimental_Workflow_PAM_Activity cluster_workflow Workflow A 1. Cell Culture (e.g., PC-3, SH-SY5Y) B 2. Cell Lysis or Conditioned Media Collection A->B C 3. Incubation with This compound B->C D 4. Reaction Quenching (e.g., with TFA) C->D E 5. Fluorescence Measurement (Plate Reader) D->E F 6. Data Analysis (Enzyme Kinetics) E->F Cellular_Uptake_Workflow cluster_uptake_workflow Workflow A 1. Seed Cells on Coverslips or Plates B 2. Incubate with This compound A->B C 3. Wash to Remove Unbound Peptide B->C D 4. Fix and/or Counterstain (e.g., DAPI for nucleus) C->D F 5. Quantification (Flow Cytometry) C->F E 5. Imaging (Fluorescence Microscopy) D->E

References

Quantifying Post-Translational Modifications with Fluorescent Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular signaling and are implicated in numerous diseases. The ability to accurately quantify the activity of enzymes that catalyze PTMs, such as kinases, phosphatases, and proteases, is essential for basic research and drug discovery. This application note details the use of fluorescently labeled peptides as substrates for the sensitive and continuous monitoring of enzyme activity. We provide an overview of various fluorescence-based detection methods, detailed experimental protocols for a generic kinase assay, and guidance on data interpretation and presentation.

Introduction to Post-Translational Modifications and Their Importance

Post-translational modifications are enzyme-catalyzed covalent alterations to proteins following their synthesis.[1][2] These modifications, including phosphorylation, glycosylation, ubiquitination, and methylation, dramatically expand the functional diversity of the proteome.[2][3] PTMs are integral to the regulation of complex signaling and regulatory networks within the cell.[1] For instance, phosphorylation, orchestrated by kinases and phosphatases, is a frequent modification that controls a vast array of cellular processes, from cell cycle progression to apoptosis.[4][5] Dysregulation of PTMs is a hallmark of many diseases, including cancer and neurodegenerative disorders, making the enzymes involved prime targets for therapeutic intervention.[6][7]

Overview of Fluorescent Peptide-Based PTM Quantification

Fluorescent peptide-based assays offer a sensitive, continuous, and high-throughput compatible alternative to traditional radiolabel-based methods for quantifying PTMs.[4][5] These assays utilize synthetic peptides that mimic the natural substrates of PTM-modifying enzymes. The peptides are labeled with environmentally sensitive fluorophores, enabling the detection of the modification event through changes in fluorescence properties. Several key methodologies are employed:

  • Chelation-Enhanced Fluorescence (ChEF): This method involves a peptide substrate containing a fluorophore positioned near the modification site. Upon phosphorylation, the newly added phosphate group chelates a metal ion (e.g., Mg2+), leading to a significant increase in fluorescence intensity.[4]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors use a pair of fluorophores, a donor and an acceptor, attached to the peptide substrate.[1][3] Enzymatic modification of the peptide induces a conformational change that alters the distance or orientation between the two fluorophores, resulting in a change in the FRET signal.[3][8]

  • Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization.[9][10][11] When the peptide is modified and subsequently binds to a larger molecule (e.g., a PTM-specific antibody), its rotation slows, leading to an increase in fluorescence polarization.[12][13]

  • Quenching Resonance Energy Transfer (QRET): In QRET-based assays, a fluorophore and a quencher are brought into proximity or separated by the enzymatic modification, leading to a "signal-off" or "signal-on" readout, respectively.[2]

PTM_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_A Kinase A (Inactive) Receptor->Kinase_A Activation Kinase_A_Active Kinase A (Active) Kinase_A->Kinase_A_Active Conformational Change Substrate_Protein Substrate Protein Kinase_A_Active->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Transcription_Factor Transcription Factor (Inactive) Phosphorylated_Protein->Transcription_Factor Activation Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active Translocation to Nucleus Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Initiates Transcription

Detailed Experimental Protocol: Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a purified protein kinase using a fluorescent peptide substrate.[4] It is essential to optimize the concentrations of the enzyme, substrate, and ATP for each specific kinase.

3.1. Materials and Reagents

  • Purified Protein Kinase

  • Fluorescent Peptide Substrate (e.g., a Sox-labeled peptide)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase Inhibitor (for control experiments)

  • 384-well black microplate

  • Fluorescence plate reader

3.2. Experimental Procedure

  • Reagent Preparation:

    • Prepare stock solutions of the kinase, fluorescent peptide substrate, ATP, and inhibitor in the kinase assay buffer.

    • Determine the optimal concentrations of each reagent through preliminary titration experiments.

  • Assay Setup:

    • In a 384-well microplate, add the kinase assay buffer.

    • Add the protein kinase to each well, except for the "no enzyme" control wells.

    • For inhibitor studies, add varying concentrations of the inhibitor to the appropriate wells.

    • Add the fluorescent peptide substrate to all wells.

  • Reaction Initiation and Measurement:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the change in fluorescence intensity over time (kinetic read).

3.3. Data Analysis

  • Calculate Initial Reaction Rates:

    • Plot fluorescence intensity versus time for each reaction.

    • The initial velocity (slope) of the linear portion of the curve is proportional to the kinase activity.

  • Determine Inhibitor Potency (IC50):

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for comparison and interpretation.

Table 1: Inhibition of Kinase A Activity by Various Compounds

CompoundIC50 (nM)Maximum Inhibition (%)
Staurosporine10.5 ± 1.298.5 ± 0.5
Compound X55.2 ± 4.895.2 ± 1.8
Compound Y120.7 ± 11.388.9 ± 2.3
DMSO (Control)N/A0

Logical Relationships in Fluorescent Peptide Assays

The underlying principle of these assays is the direct or indirect detection of a PTM event through a change in the fluorescence signal.

Logical_Relationship Enzyme Enzyme PTM_Event Post-Translational Modification Enzyme->PTM_Event catalyzes Fluorescent_Peptide Fluorescent Peptide (Substrate) Fluorescent_Peptide->PTM_Event is modified in Modified_Peptide Modified Peptide (Product) PTM_Event->Modified_Peptide results in Fluorescence_Change Change in Fluorescence Signal Modified_Peptide->Fluorescence_Change causes Quantification Quantification of Enzyme Activity Fluorescence_Change->Quantification allows for

Conclusion

Fluorescent peptide-based assays provide a powerful and versatile platform for quantifying the activity of PTM-modifying enzymes. These assays are amenable to high-throughput screening, making them ideal for drug discovery and inhibitor profiling. The detailed protocols and data presentation guidelines provided in this application note will enable researchers to effectively implement and interpret the results from these valuable assays.

References

Dansyl-Tyr-Val-Gly TFA: A Versatile Tool for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly TFA is a synthetic, fluorescently labeled tripeptide that has emerged as a valuable tool in drug discovery and biochemical research. This molecule consists of a Tyr-Val-Gly peptide sequence, which mimics the C-terminal glycine-extended substrates of Peptidylglycine alpha-hydroxylating monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuro-peptides and peptide hormones.[1] The N-terminus is labeled with a dansyl group, a fluorescent probe, and the compound is supplied as a trifluoroacetate (TFA) salt to enhance its solubility and stability. Its ability to serve as a specific substrate for PHM, coupled with its fluorescent properties, allows for the sensitive and real-time monitoring of enzyme activity and for cellular imaging studies.

Physicochemical and Fluorescent Properties

The utility of this compound is rooted in its distinct chemical and spectral characteristics. The TFA salt form contributes to its stability and solubility in aqueous solutions, making it suitable for various biochemical assays. The key feature of this compound is the dansyl fluorophore, which allows for highly sensitive detection.

PropertyValueReference
Molecular FormulaC30H35F3N4O9SN/A
Molecular Weight684.68 g/mol N/A
Excitation Maximum (λex)~336 nm[1]
Emission Maximum (λem)~510 nm[1]
SolubilitySoluble in DMSO and aqueous buffersN/A

Applications in Drug Discovery

This compound is a versatile reagent with several applications in the field of drug discovery and development:

  • Enzyme Kinetics and Inhibitor Screening: As a substrate for Peptidylglycine alpha-hydroxylating monooxygenase (PHM), it is instrumental in studying the enzyme's kinetics and for high-throughput screening of potential inhibitors. The enzymatic reaction can be monitored by measuring the change in fluorescence as the substrate is converted to its hydroxylated product.

  • Cellular Uptake and Localization Studies: The inherent fluorescence of the dansyl group enables the visualization of the peptide's uptake and subcellular distribution in live cells using fluorescence microscopy. This is particularly valuable for research on cell-penetrating peptides and for understanding the mechanisms of peptide drug delivery.

  • Neuropeptide Biosynthesis Research: By acting as a tracer, this compound facilitates the investigation of the neuropeptide amidation pathway, a critical process for the biological activity of many peptide hormones and neurotransmitters.

Experimental Protocols

Protocol 1: In Vitro Peptidylglycine alpha-hydroxylating monooxygenase (PHM) Activity Assay

This protocol describes the determination of PHM activity using this compound as a substrate, followed by product quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

  • This compound

  • Recombinant or purified PHM

  • Assay Buffer: 50 mM MES, pH 6.0

  • Ascorbate solution (freshly prepared)

  • Catalase

  • Copper Sulfate (CuSO4)

  • HPLC system with a C18 column and fluorescence detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching Solution: 1 M HCl

Procedure:

  • Enzyme Preparation: Prepare a solution of PHM in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, catalase, CuSO4, and ascorbate.

  • Substrate Addition: Add this compound to the reaction mixture to a final concentration of 20 µM.[1]

  • Enzyme Initiation: Initiate the reaction by adding the prepared PHM solution to the reaction mixture. The final reaction volume is typically 250 µL.[1]

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure linear product formation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of Quenching Solution.

  • HPLC Analysis:

    • Inject a suitable volume of the quenched reaction mixture onto the C18 column.

    • Separate the substrate and product using a gradient of Mobile Phase B in Mobile Phase A.

    • Detect the fluorescent species using an excitation wavelength of ~336 nm and an emission wavelength of ~510 nm.[1]

    • Quantify the product peak area and determine the enzyme activity based on a standard curve of the hydroxylated product.

Enzyme Kinetics Data:

Kinetic ParameterValueSubstrate
Km10 µMDansyl-D-Tyr-L-Val-Gly
Protocol 2: Cellular Uptake and Localization by Confocal Microscopy

This protocol provides a general framework for visualizing the cellular uptake and subcellular localization of this compound in live cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow overnight.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed live-cell imaging medium.

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Replace the culture medium with the imaging medium containing this compound.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 1-4 hours). The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove any unbound peptide.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately image the cells using a confocal microscope.

    • Use an excitation wavelength of ~340 nm and collect the emission between 500-550 nm for the dansyl fluorophore.

    • Acquire images at different z-planes to determine the subcellular localization.

Signaling Pathway and Experimental Workflow Diagrams

Neuropeptide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Secretory Vesicle Prepropeptide Prepropeptide Synthesis Propeptide Signal Peptide Cleavage Prepropeptide->Propeptide Transport Prohormone Prohormone Processing Propeptide->Prohormone Endoproteolytic Cleavage GlycineExtended Glycine-Extended Peptide Prohormone->GlycineExtended Carboxypeptidase Action PHM PHM GlycineExtended->PHM Hydroxylated Hydroxylated Intermediate PAL PAL Hydroxylated->PAL Amidated Amidated Peptide DansylTVG Dansyl-Tyr-Val-Gly (Substrate Analog) DansylTVG->PHM Inhibitor Screening & Kinetic Studies PHM->Hydroxylated Hydroxylation PAL->Amidated Amidation PHM_Assay_Workflow Start Start PrepareReagents Prepare Reaction Mixture (Buffer, Ascorbate, CuSO4, Catalase) Start->PrepareReagents AddSubstrate Add this compound PrepareReagents->AddSubstrate AddEnzyme Add PHM Enzyme AddSubstrate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Quench Quench Reaction (e.g., with HCl) Incubate->Quench HPLC Analyze by RP-HPLC (Fluorescence Detection) Quench->HPLC Analyze Quantify Product Peak & Determine Activity HPLC->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Dansyl-Tyr-Val-Gly TFA Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dansyl-Tyr-Val-Gly TFA in fluorescence-based assays for the enzyme peptidylglycine monooxygenase (PHM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent peptide substrate for the enzyme peptidylglycine monooxygenase (PHM). The peptide consists of the amino acid sequence Tyrosine-Valine-Glycine, which is recognized by PHM. The N-terminus is labeled with a dansyl group, a fluorophore that allows for detection. The trifluoroacetate (TFA) salt enhances the peptide's solubility and stability.[1] PHM catalyzes the hydroxylation of the C-terminal glycine of the peptide. The activity of the enzyme is typically determined by measuring the formation of the hydroxylated product over time.

Q2: What are the typical excitation and emission wavelengths for the dansyl group?

The dansyl group of the this compound substrate has a typical excitation maximum around 365 nm and an emission maximum around 558 nm.[2] However, it is always recommended to determine the optimal excitation and emission wavelengths on your specific instrument.

Q3: Can I perform a continuous, real-time fluorescence assay with this substrate?

Most documented assays using this compound with PHM are endpoint assays that require separation of the substrate and the hydroxylated product by High-Performance Liquid Chromatography (HPLC) followed by fluorescence detection.[2] This is because the hydroxylation of the C-terminal glycine by PHM does not consistently produce a significant change in the fluorescence intensity or a spectral shift of the dansyl group that can be reliably monitored in real-time in a mixed solution.

To determine if a continuous assay is feasible on your instrument, you can perform a preliminary experiment comparing the fluorescence signal of the substrate to the signal of the fully converted product (if a standard is available) or by monitoring the reaction over an extended period to see if a detectable and reproducible change in fluorescence occurs.

Q4: What are the critical components and cofactors for a PHM assay?

A typical PHM assay requires the following components:

  • Peptidylglycine monooxygenase (PHM) enzyme: The catalyst of the reaction.

  • This compound substrate: The fluorescent molecule that is modified by the enzyme.

  • Ascorbate: An essential cofactor for PHM activity.[2]

  • Copper: PHM is a copper-dependent enzyme.[3]

  • Oxygen: The monooxygenase reaction requires molecular oxygen.

  • Buffer: To maintain a stable pH for optimal enzyme activity.

Troubleshooting Guide

Issue 1: No or Very Low Fluorescence Signal
Possible Cause Recommendation
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for the dansyl fluorophore (Ex: ~365 nm, Em: ~558 nm).[2] Ensure the gain setting on the fluorometer or plate reader is appropriate.
Degraded Substrate This compound should be stored at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided. Prepare fresh aliquots of the substrate for each experiment.
Inactive Enzyme Ensure the PHM enzyme has been stored correctly and has not lost activity. Include a positive control with a known active enzyme lot if available.
Missing Essential Cofactors Confirm that ascorbate and copper are present in the reaction mixture at their optimal concentrations. PHM activity is critically dependent on these cofactors.[2][3]
Sub-optimal Buffer Conditions The pH of the reaction buffer can significantly impact enzyme activity. Optimize the pH for your specific PHM enzyme.
Issue 2: High Background Fluorescence
Possible Cause Recommendation
Contaminated Reagents or Buffers Use high-purity reagents and freshly prepared buffers. Check for fluorescent contaminants in all components of the assay mixture by measuring the background fluorescence of each component individually.
Autofluorescence from Microplates Use black, opaque microplates specifically designed for fluorescence assays to minimize background from the plate itself.
High Substrate Concentration While a higher substrate concentration can increase the signal, it can also lead to a higher background. Determine the optimal substrate concentration that provides a good signal-to-noise ratio.
Light Leakage Ensure the instrument's sample chamber is properly closed and shielded from ambient light.
Issue 3: High Variability Between Replicates
Possible Cause Recommendation
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and substrate.
Inconsistent Incubation Times For endpoint assays, ensure that the reaction is stopped at precisely the same time for all samples.
Temperature Fluctuations Enzyme kinetics are sensitive to temperature. Ensure all reactions are incubated at a constant and uniform temperature.
Incomplete Mixing Gently but thoroughly mix the reaction components upon addition of the enzyme or substrate.
Issue 4: Unexpected Results in HPLC-based Assay
Possible Cause Recommendation
Poor Separation of Substrate and Product Optimize the HPLC gradient and column to achieve baseline separation of the Dansyl-Tyr-Val-Gly substrate and its hydroxylated product. A common method involves a reverse-phase C18 column with a water/acetonitrile gradient containing TFA.[2]
Inconsistent Peak Integration Ensure that the peak integration parameters in your chromatography software are set correctly and consistently for both the substrate and product peaks.
Sample Degradation Post-Quenching Analyze the quenched samples by HPLC as soon as possible. If storage is necessary, keep them at a low temperature (e.g., 4°C) to minimize potential degradation.

Experimental Protocols

Key Experimental Parameters
ParameterRecommended Value/RangeNotes
Excitation Wavelength ~365 nmConfirm optimal wavelength on your instrument.[2]
Emission Wavelength ~558 nmConfirm optimal wavelength on your instrument.[2]
Substrate Concentration 10-100 µMOptimal concentration should be determined empirically. A starting point of 100 µM has been used in pre-steady-state kinetics studies.[2]
Enzyme Concentration 50-200 nMThe optimal concentration will depend on the specific activity of the enzyme preparation and should be determined to ensure linear reaction kinetics over the desired time course.
Ascorbate Concentration 1-5 mMEssential cofactor for PHM activity.
Copper Sulfate (CuSO₄) Concentration 1-10 µMPHM is a copper-dependent enzyme.
Reaction Buffer MES or HEPES bufferpH should be optimized for the specific enzyme (typically in the range of 6.0-7.5).
Reaction Temperature 37°CShould be kept constant.
Quenching Agent (for HPLC assay) Trifluoroacetic Acid (TFA)A final concentration of ~4% TFA is effective for stopping the reaction.[2]
Protocol for HPLC-based Endpoint Assay
  • Prepare Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C.

    • Prepare the reaction buffer containing ascorbate and copper sulfate.

    • Prepare a stock solution of the PHM enzyme.

  • Set up the Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

    • Add the this compound substrate to the desired final concentration.

    • Pre-incubate the mixture at the reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the PHM enzyme to initiate the reaction. Mix gently.

  • Incubate:

    • Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Stop the reaction by adding a quenching solution, such as 8% TFA, to a final concentration of 4%.[2]

  • HPLC Analysis:

    • Inject the quenched sample into an HPLC system equipped with a fluorescence detector.

    • Use a C18 reverse-phase column and a suitable gradient of water/acetonitrile with 0.1% TFA to separate the substrate and the hydroxylated product.[2]

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths (Ex: ~365 nm, Em: ~558 nm).[2]

  • Data Analysis:

    • Quantify the peak areas of both the substrate and the product.

    • Calculate the amount of product formed based on a standard curve of the hydroxylated product or by the decrease in the substrate peak area.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) P2 Equilibrate to Reaction Temperature P1->P2 R1 Initiate Reaction (Add Enzyme) P2->R1 R2 Incubate R1->R2 A1 Stop Reaction (Quench with TFA) R2->A1 A2 HPLC Separation A1->A2 A3 Fluorescence Detection A2->A3 A4 Data Analysis A3->A4

Caption: Experimental workflow for a this compound fluorescence assay.

Troubleshooting_Flow Start Start Troubleshooting Issue Identify Primary Issue Start->Issue LowSignal No/Low Signal Issue->LowSignal Signal HighBg High Background Issue->HighBg Background HighVar High Variability Issue->HighVar Variability CheckInstrument Check Instrument Settings (λ, Gain) LowSignal->CheckInstrument CheckContamination Check for Contamination (Buffers, Water) HighBg->CheckContamination CheckPipetting Verify Pipetting Accuracy HighVar->CheckPipetting CheckReagents Check Reagent Integrity (Substrate, Enzyme, Cofactors) CheckInstrument->CheckReagents Resolve Issue Resolved CheckReagents->Resolve CheckPlate Use Appropriate Microplate CheckContamination->CheckPlate CheckPlate->Resolve CheckTemp Ensure Constant Temperature CheckPipetting->CheckTemp CheckTemp->Resolve

Caption: A logical troubleshooting flow for common issues in fluorescence assays.

Signaling_Pathway Substrate Dansyl-Tyr-Val-Gly Enzyme Peptidylglycine Monooxygenase (PHM) + O₂, Ascorbate, Cu²⁺ Substrate->Enzyme Product Dansyl-Tyr-Val-α-hydroxyGly Enzyme->Product Hydroxylation

Caption: Enzymatic reaction of Dansyl-Tyr-Val-Gly catalyzed by PHM.

References

Technical Support Center: Dansyl-Tyr-Val-Gly TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dansyl-Tyr-Val-Gly TFA experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this fluorescent peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic, fluorescently labeled tripeptide. The dansyl group at the N-terminus serves as a fluorophore, allowing for sensitive detection. The trifluoroacetate (TFA) salt form is utilized to improve the peptide's solubility and stability.[1] Its primary applications are in enzyme kinetics and fluorescence studies, particularly as a substrate for peptidylglycine monooxygenase (PHM), an enzyme critical in the biosynthesis of many neuro- and endocrine peptides.[1]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions can be prepared and stored at -20°C for up to a month or at -80°C for up to six months. It is advisable to prepare fresh working solutions daily to ensure experimental reproducibility.

Q3: What are the typical excitation and emission wavelengths for the dansyl group?

The fluorescence of the dansyl group is sensitive to the polarity of its environment. In general, the excitation maximum is around 340 nm, and the emission maximum is in the range of 520-540 nm.[2][3] It is always recommended to determine the optimal excitation and emission wavelengths empirically in the specific experimental buffer and conditions being used.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Solubility and Sample Preparation

Q: I am having trouble dissolving this compound in my aqueous buffer.

A: While the TFA salt enhances solubility, dansylated peptides can still have limited solubility in purely aqueous solutions.

  • Recommended Action:

    • Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For a similar dansylated peptide, Dansyl-Gly-Cys-Val-Leu-Ser TFA, a solubility of 100 mg/mL in DMSO has been reported.[4]

    • Use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the peptide.[4]

    • Brief sonication can aid in the dissolution of the peptide in the organic solvent.

    • For your final working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low enough to not affect your assay (typically <1% v/v).

Solubility Data for a Similar Dansylated Peptide (Dansyl-Gly-Cys-Val-Leu-Ser TFA)

SolventSolubility
DMSO100 mg/mL
Water< 0.1 mg/mL

Note: This data is for a different dansylated peptide and should be used as a general guideline. It is recommended to empirically determine the solubility of this compound in your specific buffers.

Fluorescence-Related Issues

Q: My fluorescence signal is lower than expected or is decreasing over time.

A: This could be due to several factors, including fluorescence quenching, photobleaching, or degradation of the peptide.

  • Troubleshooting Steps:

    • Check for Quenching Agents: Certain components in your buffer or sample could be quenching the dansyl fluorescence. Common quenchers include halide ions (I⁻, Br⁻, Cl⁻), heavy atoms, and molecules capable of photoinduced electron transfer.[5] Tryptophan residues in proteins can also quench dansyl fluorescence.

    • Minimize Photobleaching: The dansyl fluorophore can be susceptible to photobleaching upon prolonged exposure to the excitation light source.

      • Reduce the excitation intensity or exposure time.

      • Use a photobleaching inhibitor in your buffer if compatible with your assay.

      • Prepare samples fresh and keep them protected from light.

    • Assess Peptide Stability: The peptide may be degrading under your experimental conditions.

      • Ensure the pH of your buffer is within a stable range for the peptide (typically near neutral). Dansylation reactions are often carried out at alkaline pH (9.5-10), but the stability of the dansylated peptide may vary.[[“]]

      • Elevated temperatures can accelerate degradation.[7]

Potential Fluorescence Quenchers

Quencher TypeExamples
Halide IonsI⁻, Br⁻, Cl⁻
Heavy AtomsMercury, Iodine
Aromatic Amino AcidsTryptophan
Free RadicalsVarious
HPLC Analysis Challenges

Q: I am observing peak tailing or broad peaks in my HPLC chromatogram.

A: Peak tailing in reversed-phase HPLC of dansylated peptides is a common issue, often related to interactions with the stationary phase or issues with the mobile phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The charge state of the peptide and residual silanols on the silica-based column are pH-dependent. At mid-range pH, ionic interactions can cause peak tailing. Operating at a lower pH (e.g., with 0.1% TFA or formic acid) can suppress silanol ionization and improve peak shape.

    • Use a High-Purity, End-Capped Column: Columns with residual, un-capped silanols are more prone to causing peak tailing with polar and ionizable compounds.

    • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample.

    • Ensure Proper Dissolution: Injecting a sample that is not fully dissolved can lead to broad peaks. Ensure your sample is completely in solution before injection.

Q: My HPLC baseline is drifting.

A: Baseline drift in gradient HPLC is often due to differences in the UV absorbance of the mobile phase components.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phases.

    • Pre-equilibrate the Column: Thoroughly equilibrate the column with the initial mobile phase conditions before starting your gradient run.

    • Blank Injection: Run a blank gradient (without injecting your sample) to assess the baseline drift from the mobile phase alone.

Experimental Protocols & Visualizations

General Workflow for this compound Experiments

G General Experimental Workflow prep Sample Preparation assay Enzyme Assay / Fluorescence Measurement prep->assay analysis Data Analysis (e.g., HPLC) assay->analysis results Results analysis->results

Caption: A simplified overview of a typical experimental workflow.

Troubleshooting Logic for Low Fluorescence Signal

G Troubleshooting Low Fluorescence start Low Fluorescence Signal check_quencher Check for Quenching Agents? start->check_quencher check_photobleaching Minimize Photobleaching? check_quencher->check_photobleaching No remove_quencher Remove/Replace Quenching Component check_quencher->remove_quencher Yes check_stability Assess Peptide Stability? check_photobleaching->check_stability No optimize_light Reduce Light Exposure check_photobleaching->optimize_light Yes check_stability->start No, issue persists optimize_conditions Optimize pH/Temperature check_stability->optimize_conditions Yes end Signal Improved remove_quencher->end optimize_light->end optimize_conditions->end

Caption: A logical flow for diagnosing the cause of a weak fluorescence signal.

HPLC Peak Tailing Troubleshooting Pathway

G HPLC Peak Tailing Troubleshooting start Peak Tailing Observed check_ph Optimize Mobile Phase pH? start->check_ph check_column Using End-Capped Column? check_ph->check_column No adjust_ph Lower pH (e.g., 0.1% TFA) check_ph->adjust_ph Yes check_load Check for Overload? check_column->check_load Yes replace_column Use High-Purity End-Capped Column check_column->replace_column No check_load->start No, issue persists dilute_sample Dilute Sample check_load->dilute_sample Yes end Peak Shape Improved adjust_ph->end replace_column->end dilute_sample->end

Caption: A step-by-step guide to resolving peak tailing in HPLC analysis.

References

Stability and proper storage of Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and troubleshooting of Dansyl-Tyr-Val-Gly TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescently labeled synthetic peptide. It serves as a substrate for the enzyme peptidylglycine monooxygenase (PHM), which is crucial for the post-translational modification of many neuroendocrine peptides.[1][2] The dansyl group provides a fluorescent signal that allows for the monitoring of enzymatic activity. The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process, often enhancing solubility and stability.[1]

Q2: How should I store this compound?

Proper storage is critical to maintain the integrity of the peptide. Recommended storage conditions are summarized in the table below.

Q3: What are the potential stability issues with this compound?

Like other peptides, this compound is susceptible to several degradation pathways, especially when in solution.[3] These include:

  • Hydrolysis: The peptide backbone can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Deamidation: The side chains of asparagine and glutamine residues can lose an amide group.

  • Oxidation: Cysteine and methionine residues are prone to oxidation, though this specific peptide does not contain them. The tyrosine residue can also be subject to oxidation.

  • Photobleaching: The dansyl fluorophore can be irreversibly damaged by prolonged exposure to light, leading to a loss of fluorescence.

To minimize degradation, it is crucial to follow the recommended storage conditions, handle the product with care, and protect it from light.[4]

Q4: I am observing a low fluorescence signal in my experiment. What could be the cause?

Several factors could contribute to a weak fluorescent signal:

  • Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.

  • Photobleaching: Excessive exposure of the sample to the excitation light source can permanently destroy the fluorophore.

  • pH Sensitivity: The fluorescence of the dansyl group can be sensitive to the pH of the environment.[4][5]

  • Incorrect Wavelengths: Ensure that you are using the correct excitation and emission wavelengths for the dansyl fluorophore (typically around 336 nm for excitation and 510 nm for emission).[6]

  • Low Concentration: The concentration of the peptide in your assay may be too low to produce a detectable signal.

Q5: My peptide has solubility issues. What can I do?

The solubility of peptides can be influenced by their amino acid sequence and the presence of hydrophobic fluorescent labels.[4] If you encounter solubility problems with this compound, consider the following:

  • Use an appropriate solvent: While water can be used, organic co-solvents like DMSO or acetonitrile may be necessary to fully dissolve the peptide.[4][7] It is often recommended to first dissolve the peptide in a small amount of organic solvent and then slowly add the aqueous buffer.

  • Sonication: Gentle sonication can help to dissolve the peptide.

  • pH adjustment: The overall charge of the peptide, and thus its solubility, is dependent on the pH of the solution.

Q6: Are there any concerns with the TFA counterion in my experiments?

Yes, the trifluoroacetate (TFA) counterion can impact experimental results.[8][9][10]

  • Cell-based assays: TFA has been reported to be toxic to some cell lines, potentially affecting cell proliferation and viability.[8]

  • Spectroscopic studies: TFA can interfere with certain spectroscopic measurements, such as Fourier-transform infrared (FTIR) spectroscopy.[8]

  • pH alteration: The presence of TFA can lower the pH of your experimental solution, which may affect protein structure and function.[8]

For sensitive applications, it may be necessary to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride (HCl).[10][11]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to several yearsProtect from moisture and light.[4]
In Solvent (e.g., DMSO) -20°C or -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Peptidylglycine Monooxygenase (PHM) Activity Assay

This protocol provides a general framework. Optimal conditions may vary depending on the enzyme source and experimental setup.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Buffer (e.g., 50 mM MES, pH 6.0)

    • Cofactors: Ascorbic acid (e.g., 1 mM) and Copper(II) sulfate (e.g., 1 µM)[12]

    • Enzyme source (e.g., purified PHM or cell lysate)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding this compound to a final concentration in the low micromolar range.

  • Incubation: Incubate the reaction at the chosen temperature for a specific time period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an acidic solution like 1 M HCl or by heating).

  • Analysis: Analyze the formation of the product, Dansyl-Tyr-Val-NH2, using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[1]

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in Experiments with this compound

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Peptide degradation, photobleaching, incorrect instrument settings, low peptide concentration.Verify storage conditions. Minimize light exposure. Check excitation/emission wavelengths. Confirm peptide concentration.
Poor Solubility Hydrophobic nature of the peptide and/or dansyl group.Use an organic co-solvent (e.g., DMSO). Gently sonicate. Adjust the pH of the buffer.
Inconsistent Results in Enzymatic Assays Enzyme instability, substrate degradation, variability in cofactor concentrations, presence of TFA.Prepare fresh enzyme and substrate solutions. Ensure accurate cofactor concentrations. Consider TFA exchange for sensitive assays.
Unexpected Peaks in HPLC Peptide degradation products, impurities in the sample.Analyze a fresh sample of the peptide. Check for potential degradation during sample preparation and analysis.
Cell Toxicity in Biological Assays TFA counterion.Exchange the TFA counterion for acetate or HCl. Perform dose-response curves to determine the toxic concentration of the peptide-TFA salt.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Fluorescence Signal start Low Fluorescence Signal Observed check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths) start->check_instrument check_concentration Confirm Peptide Concentration check_instrument->check_concentration Correct remedy_instrument Adjust Instrument Settings check_instrument->remedy_instrument Incorrect check_storage Review Storage and Handling (Temperature, Light Exposure) check_concentration->check_storage Correct remedy_concentration Prepare Fresh Dilution check_concentration->remedy_concentration Incorrect check_ph Evaluate Assay Buffer pH check_storage->check_ph Proper degradation Potential Peptide Degradation check_storage->degradation Improper photobleaching Potential Photobleaching check_storage->photobleaching Excessive Light ph_issue Suboptimal pH for Fluorescence check_ph->ph_issue Suboptimal remedy_storage Use a Fresh Aliquot degradation->remedy_storage photobleaching->remedy_storage remedy_ph Optimize Buffer pH ph_issue->remedy_ph

Caption: Troubleshooting workflow for low fluorescence signal.

EnzymaticReaction Enzymatic Reaction of Dansyl-Tyr-Val-Gly substrate Dansyl-Tyr-Val-Gly (Substrate) enzyme Peptidylglycine Monooxygenase (PHM) substrate->enzyme intermediate Dansyl-Tyr-Val-hydroxyGly (Intermediate) enzyme->intermediate cofactors Cofactors (Ascorbate, O2, Cu2+) cofactors->enzyme product Dansyl-Tyr-Val-NH2 (Amidated Product) intermediate->product

Caption: Enzymatic conversion of Dansyl-Tyr-Val-Gly.

TFAConsiderations Considerations for TFA Counterion tfa_peptide This compound application Experimental Application tfa_peptide->application cell_based Cell-Based Assays application->cell_based spectroscopy Spectroscopic Studies application->spectroscopy general_biochem General Biochemical Assays application->general_biochem potential_issue Potential Issues cell_based->potential_issue spectroscopy->potential_issue general_biochem->potential_issue toxicity Cell Toxicity potential_issue->toxicity interference Signal Interference potential_issue->interference ph_shift pH Shift potential_issue->ph_shift solution Consider Solution toxicity->solution interference->solution ph_shift->solution exchange TFA Counterion Exchange (Acetate, HCl) solution->exchange control Include Proper Controls solution->control

Caption: Decision guide for handling TFA in experiments.

References

Technical Support Center: Preventing Photobleaching of the Dansyl Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dansyl fluorophore. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you mitigate photobleaching and acquire high-quality, stable fluorescence data.

Troubleshooting Guides

Here are solutions to common problems encountered during experiments involving dansyl fluorophores.

Q: My dansyl signal is fading very quickly during imaging. What is causing this and how can I prevent it?

A: Rapid signal loss is a classic sign of photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] The dansyl fluorophore, like many others, is susceptible to this phenomenon, especially under high-intensity illumination.[3]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible illumination intensity or laser power that still provides an adequate signal-to-noise ratio.[4][5] Neutral density filters can be used to attenuate the light source.[3][5]

  • Minimize Exposure Time: Reduce the camera exposure time or pixel dwell time (for confocal microscopy) to the minimum required for a clear image.[4] Avoid exposing the sample to light when not actively acquiring an image.[6] Focus on your sample using transmitted light before switching to fluorescence to find your region of interest.[3]

  • Use an Antifade Mounting Medium: For fixed samples, using a mounting medium containing an antifade reagent is one of the most effective strategies. These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.[5][7]

  • Optimize Imaging Wavelength: Ensure you are using the optimal excitation wavelength for your dansyl conjugate. Exposing the fluorophore to shorter, higher-energy wavelengths can increase the rate of photodamage.[5][8]

  • Increase Detector Sensitivity: If possible, use a more sensitive detector (e.g., a cooled CCD or EMCCD camera) which allows for the use of lower excitation energy.[4]

Q: I'm observing high background and my signal is still bleaching, even with an antifade reagent. What's wrong?

A: This issue can stem from several factors related to the antifade reagent itself or the sample preparation.

Troubleshooting Steps:

  • Check the pH of Your Antifade Medium: Some antifade reagents, particularly the commonly used p-phenylenediamine (PPD), are highly pH-sensitive. If the pH of the mounting medium drops below 8.0, it can become ineffective and even contribute to background fluorescence.[9][10]

  • Ensure Reagent Freshness: Antifade reagents can degrade over time, especially when exposed to light and air. PPD solutions, for instance, will turn dark brown or black when they oxidize and should be discarded.[11] It is best to store aliquots of homemade antifade reagents at -20°C or -80°C, protected from light.[12][13]

  • Consider Reagent Compatibility: Certain antifade reagents can interact negatively with specific fluorophores. For example, PPD has been reported to cause fading with cyanine (Cy) dyes.[9] While less common with dansyl, it is worth considering switching to a different antifade agent like n-propyl gallate (NPG) or a commercial formulation if problems persist.[9]

  • Wash Samples Thoroughly: Residual detergents (e.g., Triton X-100) used for permeabilization can sometimes quench the fluorescence signal or interfere with the antifade reagent.[14] Ensure your washing steps after staining are thorough.

Frequently Asked Questions (FAQs)

Q: What is photobleaching and why does it happen to the dansyl fluorophore?

A: Photobleaching is the permanent photochemical alteration of a fluorophore molecule, rendering it unable to fluoresce.[1] The process is initiated when the fluorophore absorbs light, promoting an electron to an excited singlet state (S₁). While most electrons relax back to the ground state (S₀) by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state (T₁) through a process called intersystem crossing.[15][16] In this triplet state, the dansyl molecule can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically attack and destroy the fluorophore's structure.[5][15] This damage is irreversible and leads to a permanent loss of signal.[2]

Q: How do antifade reagents work?

A: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[7] The primary mechanism of action for most antifade agents is the scavenging of reactive oxygen species (ROS).[5][7] By neutralizing these damaging molecules, they reduce the probability that a fluorophore in its reactive triplet state will be chemically destroyed, thereby prolonging its fluorescent lifetime.[7] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[14][17]

Q: What are the typical excitation and emission wavelengths for dansyl conjugates?

A: The spectral properties of dansyl fluorophores are highly sensitive to their local environment.[18] However, a typical dansyl conjugate will have an excitation maximum in the ultraviolet range, around 330-350 nm , and an emission maximum in the blue-green range, around 500-530 nm .[19][20] For example, dansyl chloride in DMF has an excitation/emission maxima of ~333 nm/515 nm.[19] It is always recommended to check the specific documentation for your particular dansyl conjugate and empirically determine the optimal settings on your instrument.

Quantitative Data Summary

Table 1: Comparison of Common Antifade Reagent Properties

Antifade AgentCommon ConcentrationAdvantagesDisadvantages
p-Phenylenediamine (PPD) 0.1% - 1%Considered one of the most effective antifade agents.[9][10]Can reduce initial fluorescence intensity (quenching); pH-sensitive (requires pH > 8.0); can react with cyanine dyes.[9][10][21]
n-Propyl Gallate (NPG) 2% - 4%Effective antifade agent; less toxic than PPD.Can be difficult to dissolve; may not be as potent as PPD for all dyes.
DABCO ~2.5%Less toxic than PPD.Generally considered less effective than PPD.[9]
Commercial Mountants (e.g., ProLong™ Gold, VECTASHIELD®) VariesPremixed and quality-controlled; often have optimized formulations with low initial quenching.[22]Higher cost compared to homemade recipes.[23]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and effective homemade antifade solution.[24][25]

Materials:

  • n-Propyl gallate (NPG) (e.g., Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • 50 mL conical tube or glass beaker

Methodology:

  • Prepare a 20% (w/v) NPG Stock Solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions.[24][25] This stock should be stored in the dark.

  • Prepare the Glycerol/PBS Base: In a beaker or tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Combine the Solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[24][25]

  • Mix and Store: Continue stirring for 10-15 minutes until the solution is homogeneous. Aliquot into microcentrifuge tubes, wrap in foil to protect from light, and store at -20°C. The solution is stable for several months.[17]

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

PPD is a very effective but more hazardous antifade agent. Always handle with appropriate personal protective equipment (PPE) in a fume hood.

Materials:

  • p-Phenylenediamine (PPD) (e.g., Sigma P6001)

  • Glycerol

  • 1X PBS

  • Carbonate-Bicarbonate Buffer (pH ~9.2) or 0.5 M Carbonate-Bicarbonate buffer (pH 9.5)

  • pH indicator strips (range 7-10)

  • Light-blocking vial (e.g., amber vial or foil-wrapped tube)

Methodology:

  • Prepare Components: In a foil-wrapped 15 mL tube, combine 7 mL of glycerol and 3 mL of an aqueous solution containing PPD and buffer. A common final concentration is 0.1% PPD.[12]

  • Dissolve PPD: To prepare the aqueous component, dissolve 10 mg of PPD into 1 mL of 1X PBS.[11] Vortex until fully dissolved. The solution should be nearly colorless. A strong yellow or brown color indicates the PPD has oxidized and should not be used.[11]

  • Combine and pH: Add the dissolved PPD solution to the glycerol. Mix thoroughly.

  • Adjust pH: It is critical to adjust the final pH to between 8.5 and 9.0.[10][13] Use a carbonate-bicarbonate buffer to raise the pH. Check with a pH strip.

  • Store: Aliquot into light-protected tubes and store at -20°C or -70°C.[11][12]

Visualizations

// Energy Levels S0 [label="Ground State (S₀)", pos="1,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)", pos="1,3!", fillcolor="#F1F3F4", fontcolor="#202124"]; T1 [label="Excited Triplet State (T₁)", pos="3,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes Excitation [label="Photon Absorption\n(Excitation)", pos="1,2!", shape=plaintext, fontcolor="#202124"]; Fluorescence [label="Fluorescence", pos="2,2!", shape=plaintext, fontcolor="#34A853"]; ISC [label="Intersystem\nCrossing", pos="2,2.75!", shape=plaintext, fontcolor="#EA4335"]; Reaction [label="Reaction with O₂\n→ Reactive Oxygen Species (ROS)", pos="4.5,2.5!", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="filled, rounded"]; Bleached [label="Photobleached State\n(Non-Fluorescent)", pos="4.5,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges S0 -> S1 [label=" ", style=bold, color="#4285F4", arrowhead=vee]; S1 -> S0 [label=" ", style=bold, color="#34A853", arrowhead=vee, dir=back]; S1 -> T1 [style=dashed, color="#EA4335", arrowhead=vee]; T1 -> Reaction [style=dashed, color="#202124", arrowhead=vee]; Reaction -> Bleached [style=bold, color="#EA4335", arrowhead=vee]; } caption="Simplified Jablonski diagram illustrating the photobleaching process."

G cluster_prep Sample Preparation cluster_imaging Microscope Setup & Acquisition cluster_analysis Data Analysis Start Start: Prepare Labeled Sample ChooseDye Choose Photostable Dansyl Conjugate Start->ChooseDye Mount Mount in High-Quality Antifade Medium ChooseDye->Mount Setup Set Lowest Possible Excitation Intensity Mount->Setup Detector Maximize Detector Gain/ Sensitivity Exposure Set Minimum Exposure Time Acquire Acquire Image Analyze Analyze Data Acquire->Analyze End End Analyze->End

// Nodes Start [label="Sample Type?", shape=diamond];

LiveCell [label="Live Cell Imaging?", shape=diamond]; FixedCell [label="Fixed Cell / Tissue?", shape=diamond];

LiveActions [label="Use Live-Cell Compatible\nROS Scavengers.\nMinimize Exposure.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Commercial [label="Use Commercial\nAntifade Medium", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIY [label="Prepare DIY\nAntifade Medium", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CheckpH [label="Check/Adjust pH to >8.0\n(especially for PPD)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LiveCell [label="Live"]; Start -> FixedCell [label="Fixed"];

LiveCell -> LiveActions;

FixedCell -> Commercial [label="Budget Allows"]; FixedCell -> DIY [label="Budget Constrained"];

DIY -> CheckpH; } caption="Decision tree for selecting an appropriate antifade strategy."

References

Addressing enzyme inhibition in Dansyl-Tyr-Val-Gly TFA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dansyl-Tyr-Val-Gly TFA (Dns-YVG-TFA) assay to study enzyme inhibition, with a particular focus on peptidylglycine monooxygenase (PHM).

Troubleshooting Guides

This section addresses common issues encountered during this compound assays in a question-and-answer format, providing potential causes and solutions.

IssuePotential CauseTroubleshooting Steps
High Background Fluorescence 1. Substrate Instability: The this compound substrate may be degrading, leading to the release of the fluorescent dansyl group.- Prepare fresh substrate solutions for each experiment. - Protect the substrate from light. - Evaluate the fluorescence of the substrate solution alone over time to check for spontaneous hydrolysis.
2. Contaminated Reagents: Assay buffers or other reagents may contain fluorescent impurities.- Use high-purity reagents and water (e.g., HPLC grade). - Test the fluorescence of individual assay components.
3. Autofluorescence of Test Compounds: The inhibitor being tested may be intrinsically fluorescent at the assay wavelengths.- Measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate. - If the compound is fluorescent, consider using a different assay or correcting for the background fluorescence.
Low or No Enzyme Activity 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Aliquot the enzyme upon receipt and store at the recommended temperature (typically -80°C). - Avoid repeated freeze-thaw cycles. - Run a positive control with a known active enzyme lot.
2. Suboptimal Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal for enzyme activity.- Ensure the assay buffer pH is optimal for the enzyme (e.g., pH 7.5 for PHM). - Verify the concentrations of essential cofactors like ascorbate and copper for PHM.[1][2]
3. Substrate Concentration Too Low: The substrate concentration may be well below the Michaelis constant (Km), resulting in a low reaction rate.- Determine the Km of the substrate for your enzyme under your specific assay conditions. - Use a substrate concentration around the Km value for initial experiments.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize well-to-well variability.
2. Inner Filter Effect: At high substrate or compound concentrations, the excitation or emission light may be absorbed, leading to non-linear fluorescence readings.[3][4][5]- Measure the absorbance of the assay components at the excitation and emission wavelengths. - If the absorbance is high, consider diluting the samples or applying a correction factor.
3. Time-Dependent Inhibition: The inhibitor may exhibit time-dependent binding to the enzyme.- Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate to assess time-dependency.
Precipitation in Assay Wells 1. Poor Compound Solubility: The test compound may not be soluble in the assay buffer at the tested concentrations.- Visually inspect the wells for any precipitate. - Determine the solubility of the compound in the assay buffer. - Consider using a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the role of TFA in the this compound substrate?

A1: The trifluoroacetate (TFA) is a counter-ion that is often used during the purification of synthetic peptides by high-performance liquid chromatography (HPLC). It helps to improve the solubility and stability of the peptide. However, it is important to consider that residual TFA can potentially affect enzyme activity or the fluorescence properties of the assay, so its final concentration in the assay should be minimized and consistent across all experiments.

Q2: How does the Dansyl-Tyr-Val-Gly assay work for peptidylglycine monooxygenase (PHM)?

A2: Peptidylglycine monooxygenase (PHM) is a copper- and ascorbate-dependent enzyme that catalyzes the hydroxylation of the C-terminal glycine of a peptide substrate.[1][6][7] In this assay, Dansyl-Tyr-Val-Gly serves as the substrate. The enzymatic reaction results in the formation of a hydroxylated product, Dansyl-Tyr-Val-hydroxyglycine. This product can be separated from the substrate using analytical techniques like HPLC, and the amount of product formed is quantified by its fluorescence.[8]

Q3: What are the optimal excitation and emission wavelengths for the dansyl group?

A3: The optimal excitation wavelength for the dansyl group is typically around 365 nm, and the emission is measured at approximately 558 nm.[8] It is recommended to determine the optimal wavelengths for your specific instrument and assay conditions.

Q4: How can I correct for the inner filter effect in my assay?

A4: The inner filter effect can be a significant source of error in fluorescence-based assays, especially at high concentrations of fluorescent molecules.[3][4][5] To correct for this, you can measure the absorbance of your samples at both the excitation and emission wavelengths. There are established mathematical formulas that can then be used to correct the observed fluorescence intensity. Alternatively, keeping the total absorbance of the solution below a certain threshold (e.g., 0.05-0.1) can help minimize this effect.

Q5: What are some known inhibitors of peptidylglycine monooxygenase (PHM) that I can use as positive controls?

A5: Several classes of compounds are known to inhibit PHM. These include cinnamic acid analogs, glycolates, and compounds containing free sulfhydryl groups.[1][6][9] Specific examples with their reported inhibitory activities are provided in the data tables below.

Quantitative Data

Table 1: Kinetic Parameters for Peptidylglycine Monooxygenase (PHM)
SubstrateEnzyme SourceKmkcatVmax/KmReference
N-dansyl-Tyr-Val-GlyNot Specified--Reference value[1]
Trinitrophenylated-D-Tyr-Val-GlyAnglerfish Islet25 ± 5 µM--[9]
4-nitrohippuric acidAnglerfish Islet3.4 ± 1 mM--[9]
Table 2: Inhibitors of Peptidylglycine Monooxygenase (PHM)
InhibitorType of InhibitionKiIC50Enzyme SourceReference
[(4-methoxybenzoyl)oxy]acetic acidCompetitive0.48 mM-Bovine Pituitary[9]
4-methoxybenzoxyacetic acidCompetitive0.06 mM-Anglerfish Islet[9]
Cinnamic Acid AnalogsCompetitiveVariesVariesNot Specified[6]
GlycolatesCompetitiveSub-µM to µM rangeVariesCultured Mammalian Cells[1]
TioproninCompetitive33 µM-Not Specified[1]
ThiorphanCompetitive82 µM-Not Specified[1]
CaptoprilCompetitive~100 µM-Not Specified[1]
O-lauroylglycolateCompetitive-Sub-µMCultured Mammalian Cells[1]
Fatty acid glycolatesNot Specified-Nanomolar rangeSmall Cell Lung Carcinoma[10]

Experimental Protocols

Protocol 1: Standard Peptidylglycine Monooxygenase (PHM) Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM MES or HEPES buffer, pH 7.5.

    • Enzyme Stock: Prepare a stock solution of purified PHM in a suitable buffer and store in aliquots at -80°C.

    • Substrate Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and protect from light.

    • Cofactor Solution: Prepare a fresh solution of sodium ascorbate (e.g., 1 mM) and copper sulfate (e.g., 1 µM) in the assay buffer.

    • Inhibitor Stock: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the following reagents in order:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle control (e.g., DMSO).

      • Enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the this compound substrate and cofactor solution.

    • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution, such as 4% trifluoroacetic acid (TFA).[6]

  • Data Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC with a fluorescence detector (Excitation: ~365 nm, Emission: ~558 nm).[8]

    • Separate the substrate (Dansyl-Tyr-Val-Gly) from the hydroxylated product (Dansyl-Tyr-Val-hydroxyglycine).

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Dispense Add_Inhibitor Add Inhibitor/ Vehicle Control Plate->Add_Inhibitor Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate (Enzyme + Inhibitor) Add_Enzyme->Preincubation Start_Reaction Initiate Reaction (Add Substrate + Cofactors) Preincubation->Start_Reaction Incubation Incubate Start_Reaction->Incubation Stop_Reaction Stop Reaction (Add Quenching Solution) Incubation->Stop_Reaction HPLC HPLC Analysis (Fluorescence Detection) Stop_Reaction->HPLC Quantification Quantify Product Formation HPLC->Quantification IC50 Calculate % Inhibition and Determine IC50 Quantification->IC50

Caption: A general workflow for an enzyme inhibition assay using a fluorescent substrate.

PHM_Signaling_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Substrate Dansyl-Tyr-Val-Gly PHM Peptidylglycine Monooxygenase (PHM) (with Copper cofactor) Substrate->PHM Binds to Ascorbate Ascorbate (Reductant) Ascorbate->PHM Reduces Cu(II) to Cu(I) Oxygen O2 Oxygen->PHM Binds to reduced enzyme Product Dansyl-Tyr-Val-hydroxyglycine PHM->Product Catalyzes hydroxylation Dehydroascorbate Dehydroascorbate PHM->Dehydroascorbate Water H2O PHM->Water

Caption: The catalytic cycle of peptidylglycine monooxygenase (PHM) with Dansyl-Tyr-Val-Gly.

Troubleshooting_Logic Start Inconsistent Results Check_Reagents Check Reagents - Freshly prepared? - Correct concentrations? Start->Check_Reagents Check_Enzyme Check Enzyme Activity - Positive control? - Proper storage? Start->Check_Enzyme Check_Assay_Conditions Check Assay Conditions - pH? - Temperature? - Incubation times? Start->Check_Assay_Conditions Check_Instrumentation Check Instrumentation - Wavelength settings? - Plate reader calibration? Start->Check_Instrumentation Inner_Filter Assess Inner Filter Effect - High absorbance? Check_Assay_Conditions->Inner_Filter If conditions are optimal Compound_Issues Investigate Test Compound - Solubility? - Autofluorescence? Inner_Filter->Compound_Issues If IFE is corrected

Caption: A logical flow diagram for troubleshooting inconsistent results in enzyme assays.

References

Technical Support Center: Optimizing Dansyl-Tyr-Val-Gly TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Dansyl-Tyr-Val-Gly TFA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dansyl-Tyr-Val-Gly, and what is its primary application?

Dansyl-Tyr-Val-Gly is a fluorescently labeled peptide. The dansyl group is a fluorophore that allows for sensitive detection. A primary application for this peptide is as a substrate for enzymes such as peptidylglycine monooxygenase.[1] It is also used in fluorescence-based assays to study enzyme kinetics and inhibitor screening. The fluorescence properties of the dansyl group can change upon enzymatic cleavage of the peptide, providing a way to monitor the reaction.

Q2: Why is trifluoroacetic acid (TFA) often used in reactions with this peptide?

Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide chemistry for several purposes. It can be used to:

  • Stop a reaction: By rapidly changing the pH, TFA can denature and inactivate the enzyme, effectively stopping the reaction at a specific time point.

  • Solubilize the peptide: Peptides can sometimes be challenging to dissolve, and TFA can help in their solubilization.

  • As an ion-pairing agent in HPLC: If the reaction products are being analyzed by reverse-phase high-performance liquid chromatography (HPLC), TFA is a common mobile phase modifier that improves peak shape.

Q3: My fluorescent signal is very low. What are the possible causes?

Low fluorescent signal can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

  • Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

  • Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer is set to the correct wavelengths for the dansyl fluorophore. The excitation maximum is typically around 340 nm, and the emission maximum is around 530-540 nm.[2]

  • Substrate Degradation: The Dansyl-Tyr-Val-Gly peptide may have degraded. It is recommended to store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from moisture.[1]

  • Fluorescence Quenching: Components in your reaction mixture could be quenching the fluorescence.

Q4: The background fluorescence in my assay is too high. How can I reduce it?

High background fluorescence can be caused by:

  • Autofluorescence of Assay Components: The buffer, plate, or other reagents may be autofluorescent. It is important to run a control experiment without the enzyme or substrate to determine the background fluorescence.

  • Contamination: The sample or reagents may be contaminated with a fluorescent compound.

  • Light Scattering: High concentrations of proteins or other macromolecules can cause light scattering, which may be detected as fluorescence.

Q5: My results are not reproducible. What are the key factors to control?

Lack of reproducibility is a common issue. To improve it, focus on controlling the following variables:

  • Precise Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.

  • Consistent Incubation Times: Use a precise timer and a consistent method for starting and stopping the reaction.

  • Stable Temperature: Maintain a constant and uniform temperature during incubation. Use a water bath or a temperature-controlled plate reader.

  • Reagent Stability: Prepare fresh reagents whenever possible and store them properly.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
No reaction or very slow reaction rate 1. Inactive enzyme.- Test enzyme activity with a known positive control substrate.- Ensure proper enzyme storage and handling.
2. Incorrect buffer pH or composition.- Optimize the buffer pH for your specific enzyme.- Check for inhibitory components in the buffer.
3. Insufficient substrate concentration.- Increase the substrate concentration. Perform a substrate titration to determine the optimal concentration.
Reaction proceeds too quickly 1. Enzyme concentration is too high.- Reduce the enzyme concentration. Perform an enzyme titration to find the optimal concentration for a linear reaction rate.
2. Incubation temperature is too high.- Lower the incubation temperature.
High variability between replicates 1. Inconsistent mixing of reagents.- Ensure thorough but gentle mixing of reagents in each well.
2. Temperature fluctuations across the plate.- Ensure even temperature distribution in your incubator or plate reader.
3. Edge effects on the microplate.- Avoid using the outer wells of the microplate, or fill them with a blank solution.
Signal decreases over time 1. Photobleaching of the dansyl fluorophore.- Reduce the exposure time or intensity of the excitation light.
2. Product inhibition.- The product of the reaction may be inhibiting the enzyme. Analyze the reaction at earlier time points.
3. Substrate instability.- Ensure the substrate is stable under the assay conditions for the duration of the experiment.

Experimental Protocols

General Protocol for an Enzymatic Assay using Dansyl-Tyr-Val-Gly

This is a generalized protocol. You will need to optimize the concentrations, volumes, and incubation times for your specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., Tris-HCl, HEPES) at the optimal pH.

  • Enzyme Stock Solution: Dissolve the enzyme in assay buffer to a known concentration. Store on ice.

  • Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or assay buffer) to create a concentrated stock solution.

  • Stop Solution: Prepare a solution of TFA (e.g., 10% TFA in water).

2. Assay Procedure:

  • Add assay buffer to the wells of a microplate.

  • Add the enzyme solution to the wells.

  • Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the enzyme to equilibrate.

  • Initiate the reaction by adding the Dansyl-Tyr-Val-Gly substrate solution to the wells. Mix gently.

  • Incubate the plate at the desired temperature for a specific period (e.g., 15, 30, 60 minutes). This is the incubation time that needs to be optimized.

  • Stop the reaction by adding the stop solution (TFA).

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 535 nm).

3. Controls:

  • No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer. This will give you the background fluorescence of the substrate.

  • No-Substrate Control: Replace the substrate solution with an equal volume of solvent. This will give you the background fluorescence of the enzyme and buffer.

Optimization of Incubation Time

To determine the optimal incubation time, perform a time-course experiment:

  • Set up the reaction as described above.

  • Instead of stopping the reaction at a single time point, take readings at multiple time points (e.g., every 5 minutes for 60 minutes).

  • Plot the fluorescence intensity against time.

  • The optimal incubation time will be within the linear range of this plot, where the reaction rate is constant.

Data Presentation

Parameter Typical Range Considerations
Enzyme Concentration 1 - 100 nMDependent on enzyme activity. Should be in the linear range of the assay.
Substrate Concentration 0.1 - 10 µMShould be around the Km value of the enzyme for the substrate, if known.
Incubation Temperature 25 - 37 °CDependent on the optimal temperature for the enzyme.
Incubation Time 5 - 60 minutesShould be within the linear range of the reaction.
Buffer pH 6.0 - 8.5Dependent on the optimal pH for the enzyme.
TFA Concentration (Stop Solution) 0.1 - 1% (final concentration)Sufficient to denature the enzyme and stop the reaction.

Visualizations

Experimental_Workflow Experimental Workflow for Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Stop Solution Add_Buffer Add Assay Buffer to Plate Reagent_Prep->Add_Buffer Add_Enzyme Add Enzyme Add_Buffer->Add_Enzyme Pre_Incubate Pre-incubate at desired temperature Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate for optimized time Add_Substrate->Incubate Stop_Reaction Stop reaction with TFA Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Analyze_Data Analyze Data and Determine Reaction Rate Read_Fluorescence->Analyze_Data

Caption: A flowchart of the general experimental workflow for an enzyme assay using Dansyl-Tyr-Val-Gly.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Start Low Fluorescent Signal Check_Controls Are controls (no enzyme, no substrate) normal? Start->Check_Controls High_Background High Background Fluorescence Check_Controls->High_Background No No_Reaction Low Signal in Reaction Wells Check_Controls->No_Reaction Yes Check_Reagents Check for autofluorescent contaminants in reagents/buffer. High_Background->Check_Reagents Check_Enzyme Is the enzyme active? No_Reaction->Check_Enzyme Inactive_Enzyme Enzyme is inactive. Use new enzyme stock. Check_Enzyme->Inactive_Enzyme No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Final_Check Re-run assay with optimized parameters. Inactive_Enzyme->Final_Check Suboptimal_Conditions Optimize reaction conditions. Check_Conditions->Suboptimal_Conditions No Check_Substrate Is substrate concentration adequate and is it intact? Check_Conditions->Check_Substrate Yes Suboptimal_Conditions->Final_Check Substrate_Issue Increase substrate concentration or use fresh substrate. Check_Substrate->Substrate_Issue No Check_Reader Are fluorometer settings correct? Check_Substrate->Check_Reader Yes Substrate_Issue->Final_Check Incorrect_Settings Correct excitation/emission wavelengths. Check_Reader->Incorrect_Settings No Check_Reader->Final_Check Yes Incorrect_Settings->Final_Check

Caption: A decision tree for troubleshooting low fluorescent signal in Dansyl-Tyr-Val-Gly assays.

References

Dealing with non-specific binding of dansylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the non-specific binding of dansylated peptides during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered when working with dansylated peptides, focusing on the problem of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with dansylated peptides?

Non-specific binding refers to the adhesion of dansylated peptides to surfaces other than the intended target, such as container walls, pipette tips, and other proteins or macromolecules in the sample.[1] This is problematic because it can lead to inaccurate quantification, reduced sensitivity, and false-positive or false-negative results in binding assays.[1] The dansyl group, being hydrophobic, can increase the propensity of a peptide to engage in such non-specific interactions.

Q2: What are the primary causes of non-specific binding of dansylated peptides?

The primary causes of non-specific binding are rooted in the physicochemical properties of the peptide and its environment. These include:

  • Hydrophobic Interactions: The dansyl group and hydrophobic amino acid residues in the peptide can interact with hydrophobic surfaces of plasticware or other biomolecules.[2][3][4]

  • Ionic Interactions: Charged residues on the peptide can interact with charged surfaces on materials like glass or other proteins in the assay.[2][5]

  • Interactions with Assay Components: Dansylated peptides can bind to blocking agents, such as Bovine Serum Albumin (BSA), or other components of the assay buffer.

Q3: How can I detect non-specific binding in my experiment?

A simple preliminary test involves running your analyte (the dansylated peptide) over a bare sensor surface or in a well without the immobilized ligand or binding partner.[2][6] A significant signal in this control experiment indicates non-specific binding.[2][6]

Troubleshooting Non-Specific Binding

Issue 1: High background signal in my fluorescence polarization (FP) assay.

A high background signal in an FP assay can be indicative of the dansylated peptide binding to components of the assay well or other proteins.

  • Solution 1: Optimize Buffer Composition. Adjusting the pH of your buffer can help neutralize the charge on either the peptide or the interacting surface, thus reducing ionic interactions.[2][5] Increasing the salt concentration (e.g., with NaCl) can also shield charged interactions.[2][5]

  • Solution 2: Add Blocking Agents. Including a blocking agent like Bovine Serum Albumin (BSA) at a concentration of around 1% can help to saturate non-specific binding sites on surfaces.[5][7]

  • Solution 3: Incorporate Non-ionic Surfactants. Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[2][5] A final concentration of 0.05% to 0.1% Tween-20 is often effective.[8]

  • Solution 4: Change Plate Type. Using low-binding microplates can significantly reduce adsorption to the well surface.[8]

Issue 2: Poor recovery of my dansylated peptide after solid-phase extraction (SPE).

Low recovery after SPE can be due to the peptide irreversibly binding to the SPE sorbent or the collection vessel.

  • Solution 1: Select the Appropriate SPE Sorbent. The choice of SPE media is critical for maximizing recovery.[9] For many peptides, a C18 reversed-phase media is a good starting point.[9]

  • Solution 2: Optimize Elution Solvent. Ensure your elution solvent is strong enough to disrupt the interactions between your peptide and the sorbent. This may involve increasing the percentage of organic solvent (e.g., acetonitrile).

  • Solution 3: Use Low-Binding Collection Tubes. Collecting the eluted peptide in polypropylene or other low-binding tubes can prevent loss of the sample.[1]

  • Solution 4: Additives to Solubilize. Including a small amount of organic solvent or a non-ionic surfactant in your sample before loading and during elution can help maintain peptide solubility and reduce non-specific binding.[7]

Quantitative Data Summary

The following tables provide a summary of common buffer additives and their recommended concentrations for reducing non-specific binding, as well as a comparison of different container materials.

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveRecommended ConcentrationPrimary Mechanism of ActionReference(s)
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocks non-specific binding sites on surfaces.[5][2][5]
Tween-200.05% - 0.1% (v/v)Reduces hydrophobic interactions.[5][8][2][5][8]
Sodium Chloride (NaCl)150 mM - 300 mMShields ionic interactions.[5][10][5][10]
Polyethylene Glycol (PEG)VariesActs as a blocking agent to cover potential NSB sites.

Table 2: Impact of Consumable Material on Peptide Adsorption

MaterialAdsorption CharacteristicsRecommendationsReference(s)
Polypropylene (PP)Can exhibit significant binding, especially for hydrophobic peptides.[3][4]Use low-binding or siliconized polypropylene tubes.[1][1][3][4]
GlassCan have charged surfaces that lead to ionic interactions.Silanized glass vials can reduce binding.[1]
Polymethylmethacrylate (PMMA)Shows reduced hydrophobic peptide loss compared to polypropylene.[3][4]A good alternative to polypropylene for reducing NSB.[3][4][3][4]
Polyethylene terephthalate (PET)Similar to PMMA, offers reduced peptide adsorption.[3][4]A suitable alternative for minimizing non-specific binding.[3][4][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to working with dansylated peptides.

Protocol 1: Fluorescence Polarization (FP) Assay for Peptide Binding

This protocol describes a general procedure for measuring the binding of a dansylated peptide to a target protein.

Materials:

  • Dansylated peptide

  • Target protein

  • Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Black, low-volume, non-binding 384-well microplate[8]

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare Solutions:

    • Dissolve the dansylated peptide in an appropriate solvent (e.g., DMSO) to create a stock solution.[8]

    • Dilute the dansylated peptide stock in assay buffer to the final working concentration (typically in the low nanomolar range).[8]

    • Prepare a serial dilution of the target protein in assay buffer.

  • Assay Setup:

    • Add a constant volume of the diluted dansylated peptide to each well of the microplate.[8]

    • Add an equal volume of the serially diluted target protein to the wells.[8]

    • Include control wells containing only the dansylated peptide in assay buffer (for measuring the polarization of the free peptide).

  • Incubation:

    • Incubate the plate at a controlled temperature for a specific time to allow the binding reaction to reach equilibrium.[11] This can range from minutes to hours depending on the binding kinetics.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the dansyl group (typically around 340 nm for excitation and 500-550 nm for emission).[12]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the binding affinity (e.g., Kd or IC50).[8]

Protocol 2: Solid-Phase Extraction (SPE) for Dansylated Peptide Clean-up

This protocol provides a generic method for cleaning up and concentrating dansylated peptide samples.

Materials:

  • Dansylated peptide sample

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., 100% Methanol or Acetonitrile)

  • Equilibration solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Wash solvent (e.g., 5% Acetonitrile in 0.1% TFA)

  • Elution solvent (e.g., 60% Acetonitrile in 0.1% TFA)

  • Low-binding collection tubes

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Sample Loading: Load the dansylated peptide sample onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound peptide with the elution solvent into a clean, low-binding collection tube.

  • Drying: If necessary, evaporate the elution solvent to concentrate the peptide.

Protocol 3: Dansylation of a Peptide

This protocol outlines the general steps for labeling a peptide with dansyl chloride.

Materials:

  • Peptide with a primary amine (N-terminus or lysine side chain)

  • Dansyl chloride

  • Acetonitrile

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

Procedure:

  • Peptide Solution: Dissolve the peptide in the aqueous buffer.

  • Dansyl Chloride Solution: Dissolve dansyl chloride in acetonitrile to prepare a stock solution.[13]

  • Reaction: Add the dansyl chloride solution to the peptide solution in a molar excess. The reaction is typically carried out at room temperature or slightly elevated temperatures for 1-2 hours.[13]

  • Quenching: The reaction can be stopped by adding a small amount of a primary amine-containing compound (e.g., Tris buffer).

  • Purification: The dansylated peptide can be purified from excess dansyl chloride and unlabeled peptide using reverse-phase HPLC or SPE.

Visualizations

Troubleshooting Workflow for Non-Specific Binding

start High Non-Specific Binding Detected check_buffer Optimize Assay Buffer? start->check_buffer adjust_ph Adjust pH to Alter Charge check_buffer->adjust_ph Yes check_additives Use Additives? check_buffer->check_additives No adjust_ph->check_additives add_salt Increase Salt Concentration add_bsa Add Blocking Agent (e.g., BSA) check_additives->add_bsa Yes check_materials Optimize Materials? check_additives->check_materials No add_surfactant Add Non-ionic Surfactant (e.g., Tween-20) add_bsa->add_surfactant add_surfactant->check_materials low_bind_plates Use Low-Binding Plates/Tubes check_materials->low_bind_plates Yes end NSB Minimized check_materials->end No low_bind_plates->end

Caption: A workflow for troubleshooting non-specific binding.

Experimental Workflow for a Fluorescence Polarization Assay

prep_solutions Prepare Dansylated Peptide and Target Protein Solutions plate_setup Add Reagents to Microplate (Peptide + Protein) prep_solutions->plate_setup incubation Incubate to Reach Binding Equilibrium plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Analyze Data and Determine Binding Affinity measurement->data_analysis result Binding Curve and Affinity Constant data_analysis->result

Caption: A typical workflow for a fluorescence polarization binding assay.

Logical Relationships in Non-Specific Binding

nsb Non-Specific Binding hydrophobic Hydrophobic Interactions nsb->hydrophobic ionic Ionic Interactions nsb->ionic surface Surface Adsorption nsb->surface surfactant Add Surfactant hydrophobic->surfactant salt Increase Salt ionic->salt blocking_agent Add Blocking Agent surface->blocking_agent low_bind_material Use Low-Bind Materials surface->low_bind_material

Caption: The causes and mitigation strategies for non-specific binding.

References

Validation & Comparative

A Comparative Guide to PHM Substrates: Dansyl-Tyr-Val-Gly TFA vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dansyl-Tyr-Val-Gly TFA with other substrates for Peptidylglycine alpha-hydroxylating monooxygenase (PHM), a critical enzyme in the biosynthesis of numerous neuroendocrine peptides and hormones.[1] Understanding the performance of different PHM substrates is essential for accurate enzyme characterization, inhibitor screening, and drug discovery. This document presents quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid researchers in selecting the optimal substrate for their specific needs.

Performance Comparison of PHM Substrates

The choice of substrate for a PHM assay can significantly impact the sensitivity, accuracy, and throughput of the experiment. Key performance indicators for PHM substrates include the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a faster reaction rate at saturating substrate concentrations.

Here, we compare the kinetic parameters of three different PHM substrates: a fluorescently labeled peptide (Dansyl-Tyr-Val-Gly), a non-fluorescent acetylated peptide (Acetyl-Tyr-Val-Gly), and a chromogenic peptide (Dabsyl-Gly-L-Phe-Gly).

SubstrateTypeReporter GroupKm (µM)VmaxDetection MethodAdvantagesDisadvantages
Dansyl-Tyr-Val-Gly (Dansyl-YVG) Fluorescent PeptideDansyl5Not specified in reviewed literatureFluorescence Spectroscopy, HPLC-FluorescenceHigh sensitivity, allows for continuous monitoring.Potential for fluorescence quenching or interference.
Acetyl-Tyr-Val-Gly (Ac-YVG) Non-labeled PeptideAcetylData not available in reviewed literatureData not available in reviewed literatureHPLC-UV, Mass SpectrometryNo interference from a fluorescent tag.Lower sensitivity compared to fluorescent methods.
Dabsyl-Gly-L-Phe-Gly Chromogenic PeptideDabsyl3.5100 pmol/µg/hHPLC-Visible AbsorbanceVisible color change allows for straightforward detection.May have lower sensitivity than fluorescent substrates.

Table 1: Comparison of Kinetic Parameters and Properties of PHM Substrates.

Experimental Protocols

HPLC-Based Assay for PHM Activity using a Fluorescent Substrate

This protocol is adapted from methods described for the analysis of dansylated PHM substrates.[2]

Materials:

  • Recombinant human PHM catalytic core (hPHMcc)

  • This compound substrate

  • Assay Buffer: 50 mM MES, pH 6.0, 10 µM CuSO4, 1 mM Ascorbic Acid, 0.01% Triton X-100

  • Quenching Solution: 2% (v/v) Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 reversed-phase column and a fluorescence detector

Procedure:

  • Prepare the assay buffer and equilibrate all reagents to the desired reaction temperature (e.g., 37°C).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer.

  • Initiate the reaction by adding a known amount of hPHMcc to the substrate solution. The final reaction volume can be 50-100 µL.

  • Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of the quenching solution (2% TFA).

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by reversed-phase HPLC.

    • Column: C18, 5 µm particle size, 4.6 x 150 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the substrate and the hydroxylated product (e.g., 10-60% B over 15 minutes).

    • Flow Rate: 1 mL/min

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~540 nm.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the hydroxylated product.

Radioenzymatic Assay for PHM Activity

This protocol describes a general approach for a radioenzymatic PHM assay. Specific activities and concentrations will need to be optimized for the particular radiolabeled substrate used.

Materials:

  • Purified PHM enzyme

  • Radiolabeled substrate (e.g., [³H]N-acetyl-Tyr-Val-Gly)

  • Assay Buffer: 50 mM MES, pH 6.0, 10 µM CuSO4, 1 mM Ascorbic Acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the assay buffer and reagents.

  • Prepare serial dilutions of the radiolabeled substrate in the assay buffer.

  • In a microcentrifuge tube, combine the assay buffer, radiolabeled substrate, and any potential inhibitors or test compounds.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a predetermined amount of PHM enzyme.

  • Incubate the reaction for a fixed time, ensuring the reaction proceeds in the linear range.

  • Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Separate the radiolabeled product from the unreacted substrate. This can be achieved by various methods, such as solid-phase extraction or thin-layer chromatography, depending on the properties of the substrate and product.

  • Add the isolated product to a scintillation vial containing a suitable scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive product formed over time.

Visualizing the Pathways

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

PHM_Signaling_Pathway cluster_ER_Golgi Endoplasmic Reticulum & Golgi cluster_Secretory_Vesicle Secretory Vesicle Prohormone Prohormone Synthesis PC Prohormone Convertases (PC1/3, PC2) Prohormone->PC Cleavage at basic residues CPE Carboxypeptidase E (CPE) PC->CPE Removal of C-terminal basic residues Glycine_Extended_Peptide Glycine-Extended Peptide CPE->Glycine_Extended_Peptide PHM PHM Glycine_Extended_Peptide->PHM O2, Ascorbate, Cu²⁺ Hydroxyglycine_Peptide α-Hydroxyglycine Peptide PHM->Hydroxyglycine_Peptide PAL PAL Amidated_Peptide α-Amidated Bioactive Peptide PAL->Amidated_Peptide Glyoxylate Glyoxylate PAL->Glyoxylate Hydroxyglycine_Peptide->PAL

Caption: Neuropeptide biosynthesis and amidation pathway.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Enzyme Assay cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Reagents Prepare Buffers and Reagents Incubation Incubate Enzyme with Substrate (Varying concentrations) Reagents->Incubation Enzyme Purify/Obtain PHM Enzyme Enzyme->Incubation Substrates Synthesize/Purchase Substrates (Dansyl-YVG, Ac-YVG, etc.) Substrates->Incubation Quenching Quench Reaction at Timed Intervals Incubation->Quenching Separation Separate Substrate and Product (e.g., HPLC) Quenching->Separation Detection Detect Product (Fluorescence, UV, etc.) Separation->Detection Quantification Quantify Product Formation Detection->Quantification Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantification->Kinetics Comparison Compare Substrate Performance Kinetics->Comparison

Caption: Experimental workflow for comparing PHM substrates.

References

A Head-to-Head Comparison: Dansyl-Tyr-Val-Gly TFA versus Radiolabeled Peptide Assays in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of assay methodology is critical for generating robust and reliable data. When studying enzyme kinetics, particularly for peptidases, both fluorescently labeled substrates like Dansyl-Tyr-Val-Gly TFA and radiolabeled peptides offer powerful tools. This guide provides an objective comparison of these two approaches, focusing on their application in assays for Peptidylglycine α-amidating monooxygenase (PAM), an essential enzyme in the maturation of many peptide hormones and neurotransmitters.

This comparison will delve into the core principles, experimental workflows, and performance metrics of each assay type, supported by experimental data to inform your selection process.

At a Glance: Key Differences and Performance Metrics

The selection of an appropriate assay often hinges on a trade-off between sensitivity, safety, cost, and the specific experimental question being addressed. Below is a summary of the key characteristics of this compound fluorescent assays and radiolabeled peptide assays for enzyme kinetic studies.

FeatureThis compound Assay (Fluorescent)Radiolabeled Peptide Assay (e.g., ¹²⁵I-Tyr-Val-Gly)
Principle Detection of a change in fluorescence upon enzymatic cleavage of the Dansyl-labeled peptide.Detection of radioactivity in the cleaved product, separated from the radiolabeled substrate.
Sensitivity High, often in the picomolar to nanomolar range. Can be limited by background fluorescence.[1]Very high, can detect femtomolar to picomolar concentrations.[2]
Safety Non-radioactive, posing minimal safety risks. Requires standard laboratory precautions for chemical handling.Involves handling of radioactive isotopes, requiring specialized licenses, training, and disposal procedures.
Cost Generally lower cost for reagents and disposal. Requires a fluorescence plate reader or spectrophotometer.Higher costs associated with radiolabeled peptide synthesis, specialized detection equipment (scintillation counter or gamma counter), and radioactive waste disposal.[3]
Throughput Well-suited for high-throughput screening (HTS) in microplate formats.[4]Can be adapted for higher throughput, but handling and separation steps can be more labor-intensive.
Real-time Monitoring Allows for continuous, real-time measurement of enzyme activity.[4][5]Typically involves endpoint measurements after stopping the reaction and separating products.
Interference Susceptible to interference from fluorescent compounds in the sample and quenching effects.[1]Less susceptible to chemical interference, but requires careful separation of substrate and product.

Delving Deeper: Experimental Protocols

To provide a practical understanding of how these assays are performed, detailed methodologies for determining the activity of Peptidylglycine α-amidating monooxygenase (PAM) are outlined below. Dansyl-Tyr-Val-Gly is a known substrate for PAM, and for a direct comparison, a hypothetical radiolabeled equivalent, ¹²⁵I-Tyr-Val-Gly, is used, based on established methods for radiolabeling similar peptides.[2]

Experimental Protocol 1: this compound Fluorescent Assay for PAM Activity

Objective: To determine the kinetic parameters (Km and Vmax) of PAM using a continuous fluorescent assay.

Materials:

  • Purified Peptidylglycine α-amidating monooxygenase (PAM)

  • This compound substrate stock solution (in DMSO or appropriate buffer)

  • Assay Buffer (e.g., 100 mM MES, pH 6.0, containing 1 µM CuSO₄, 2 mM ascorbic acid, and catalase)

  • Fluorescence microplate reader or spectrofluorometer with excitation at ~340 nm and emission at ~560 nm.

  • 96-well black microplates

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer, ranging from concentrations well below to well above the expected Km.

  • Enzyme Preparation: Dilute the purified PAM to the desired working concentration in ice-cold Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add a fixed volume of the enzyme solution.

  • Initiate Reaction: Start the enzymatic reaction by adding a corresponding volume of the substrate dilution to each well.

  • Fluorescence Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time in a kinetic mode. The cleavage of the peptide results in a change in the fluorescent properties of the Dansyl group.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Convert the change in fluorescence units to the concentration of product formed using a standard curve of the fluorescent product (if available) or by determining the specific activity.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[6]

Experimental Protocol 2: Radiolabeled Peptide Assay for PAM Activity

Objective: To determine the kinetic parameters (Km and Vmax) of PAM using an endpoint radiolabeled assay.

Materials:

  • Purified Peptidylglycine α-amidating monooxygenase (PAM)

  • ¹²⁵I-Tyr-Val-Gly radiolabeled substrate stock solution of known specific activity (Ci/mol)

  • Unlabeled Tyr-Val-Gly for preparing substrate dilutions

  • Assay Buffer (e.g., 100 mM MES, pH 6.0, containing 1 µM CuSO₄, 2 mM ascorbic acid, and catalase)

  • Stop Solution (e.g., 1 M HCl)

  • Separation medium (e.g., Sep-Pak C18 cartridges or thin-layer chromatography plates)

  • Scintillation fluid and vials (if using a beta emitter) or gamma counter tubes

  • Gamma counter or liquid scintillation counter

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the unlabeled Tyr-Val-Gly in Assay Buffer. To each dilution, add a constant, small amount of ¹²⁵I-Tyr-Val-Gly to act as a tracer. This creates a range of substrate concentrations with a known specific radioactivity.

  • Enzyme Preparation: Dilute the purified PAM to the desired working concentration in ice-cold Assay Buffer.

  • Reaction Incubation: In separate tubes, mix the enzyme solution with each substrate dilution. Incubate the reactions at the desired temperature (e.g., 37°C) for a fixed period during which the reaction is linear.

  • Stop Reaction: Terminate the reactions by adding the Stop Solution.

  • Separation of Product and Substrate: Separate the radiolabeled product (¹²⁵I-Tyr-Val-NH₂) from the unreacted substrate (¹²⁵I-Tyr-Val-Gly). This can be achieved by:

    • Solid-Phase Extraction: Using C18 cartridges, where the substrate and product may have different affinities, allowing for selective elution.

    • Thin-Layer Chromatography (TLC): Spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system to separate the substrate and product based on their different polarities.[2]

  • Quantification of Radioactivity:

    • For solid-phase extraction, collect the eluate containing the product and measure its radioactivity in a gamma counter.

    • For TLC, scrape the spots corresponding to the product and substrate into separate vials and measure their radioactivity.[2]

  • Data Analysis:

    • Calculate the amount of product formed in each reaction based on the measured radioactivity and the specific activity of the substrate.

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[7]

Visualizing the Processes: Signaling Pathway and Experimental Workflows

To further clarify the context and execution of these assays, the following diagrams illustrate the enzymatic reaction catalyzed by PAM and compare the experimental workflows.

Peptidylglycine α-amidating Monooxygenase (PAM) Catalytic Pathway

PAM_Pathway Propeptide Glycine-Extended Pro-peptide PHM_step Peptidylglycine α-hydroxylating monooxygenase (PHM) Propeptide->PHM_step Intermediate α-hydroxyglycine Intermediate PHM_step->Intermediate O₂, Ascorbate, Cu²⁺ PAL_step Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) Intermediate->PAL_step Amidated_Peptide α-Amidated Peptide (Active) PAL_step->Amidated_Peptide Glyoxylate Glyoxylate PAL_step->Glyoxylate

Caption: The two-step enzymatic reaction catalyzed by PAM.

Comparative Experimental Workflow

Assay_Workflows Workflow Comparison: Fluorescent vs. Radiolabeled Assays cluster_fluorescent This compound Assay cluster_radiolabeled Radiolabeled Peptide Assay F_Start 1. Prepare Reagents (Enzyme, Substrate Dilutions) F_Mix 2. Mix Enzyme and Substrate in Microplate F_Start->F_Mix F_Read 3. Continuous Reading in Fluorescence Plate Reader F_Mix->F_Read F_Analyze 4. Calculate Initial Velocities and Determine Kinetic Parameters F_Read->F_Analyze R_Start 1. Prepare Reagents (Enzyme, Labeled/Unlabeled Substrate) R_Incubate 2. Incubate Enzyme and Substrate R_Start->R_Incubate R_Stop 3. Stop Reaction R_Incubate->R_Stop R_Separate 4. Separate Product from Substrate (e.g., TLC, SPE) R_Stop->R_Separate R_Count 5. Quantify Radioactivity R_Separate->R_Count R_Analyze 6. Calculate Initial Velocities and Determine Kinetic Parameters R_Count->R_Analyze

References

Comparison Guide: Cross-Reactivity of Dansyl-Tyr-Val-Gly TFA with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the fluorescent peptide substrate, Dansyl-Tyr-Val-Gly TFA, with a panel of enzymes. This compound is a well-established substrate for peptidylglycine monooxygenase (PHM), an essential enzyme in the biosynthesis of many neuroendocrine peptides.[1][2] Understanding the potential for this substrate to interact with other enzymes is crucial for the accurate interpretation of experimental results and for the development of specific enzyme assays.

Due to a lack of direct published data on the cross-reactivity of this compound with a broad range of enzymes, this guide presents a proposed study design, including a selection of candidate enzymes for testing, detailed experimental protocols, and templates for data presentation.

Potential Cross-Reactivity Profile

While primarily a substrate for PHM, the peptide nature of this compound suggests potential for interaction with various proteases. Additionally, enzymes structurally and functionally related to PHM are logical candidates for cross-reactivity assessment.

Table 1: Proposed Enzyme Panel for Cross-Reactivity Screening of this compound

Enzyme ClassSpecific EnzymeRationale for InclusionExpected Interaction
Monooxygenases Peptidylglycine Monooxygenase (PHM)Positive ControlHigh affinity and turnover
Dopamine β-monooxygenase (DβM)Structurally and mechanistically related to PHM.Potential for low-affinity interaction or inhibition.
Tyramine β-monooxygenase (TBM)Structurally and mechanistically related to PHM.Potential for low-affinity interaction or inhibition.
Serine Proteases TrypsinCleaves at the C-terminus of basic amino acids (not present in the core sequence).Low probability of cleavage.
ChymotrypsinCleaves at the C-terminus of aromatic amino acids (Tyrosine present).Potential for cleavage after Tyrosine.
Cysteine Proteases PapainBroad substrate specificity.Potential for cleavage.
Cathepsin BPrimarily endopeptidase activity.Potential for low-level cleavage.
Metalloproteases ThermolysinCleaves at the N-terminus of hydrophobic residues (Valine present).Potential for cleavage before Valine.
Angiotensin-Converting Enzyme (ACE)Dipeptidyl carboxypeptidase activity.Potential for cleavage of the Val-Gly bond.

Experimental Protocols

A generalized fluorescence-based assay can be employed to screen for cross-reactivity. The principle of this assay is to measure the change in fluorescence of the this compound substrate upon enzymatic cleavage.

Protocol: Fluorometric Enzyme Activity Assay

1. Reagents and Materials:

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Purified enzyme preparations (PHM, DβM, TBM, Trypsin, Chymotrypsin, Papain, Cathepsin B, Thermolysin, ACE)

  • Assay buffers specific for each enzyme (see Table 2)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~520 nm for Dansyl cleavage products)

  • Incubator

Table 2: Recommended Assay Buffers for Enzyme Panel

EnzymeAssay Buffer CompositionpH
PHM100 mM MES, 10 µM CuSO4, 1 mM Ascorbic Acid, 0.001% Triton X-1006.0
DβM100 mM MES, 10 µM CuSO4, 10 mM Ascorbic Acid, 20 mM Fumarate5.5
TBM100 mM MES, 10 µM CuSO4, 10 mM Ascorbic Acid6.0
Trypsin50 mM Tris-HCl, 20 mM CaCl2, 0.05% Triton X-1008.0
Chymotrypsin100 mM Tris-HCl, 100 mM CaCl27.8
Papain100 mM Sodium Acetate, 10 mM EDTA, 10 mM L-cysteine6.0
Cathepsin B50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT5.5
Thermolysin50 mM Tris-HCl, 10 mM CaCl27.5
ACE100 mM HEPES, 300 mM NaCl, 10 µM ZnCl28.3

2. Assay Procedure:

  • Prepare Enzyme Solutions: Dilute each enzyme to its optimal working concentration in its respective pre-warmed assay buffer.

  • Prepare Substrate Solution: Dilute the this compound stock solution in a universal assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the desired final concentration (e.g., 10 µM).

  • Assay Plate Setup:

    • Add 50 µL of the appropriate assay buffer to each well.

    • Add 25 µL of the diluted enzyme solution to the corresponding wells.

    • Include wells with buffer only (no enzyme) as a negative control.

    • Include wells with a known substrate for each protease as a positive control for their activity.

  • Initiate Reaction: Add 25 µL of the diluted this compound substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for each enzyme (e.g., 37°C) for a set period (e.g., 60 minutes). The incubation time may need to be optimized based on enzyme activity.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the negative control (no enzyme) from the fluorescence of the enzyme-containing wells.

    • Calculate the rate of substrate cleavage (RFU/min) for each enzyme.

    • For a more detailed analysis, perform kinetic studies by varying the substrate concentration to determine Km and Vmax values.

Data Presentation

The results of the cross-reactivity screening should be summarized in a clear and concise table to allow for easy comparison.

Table 3: Hypothetical Cross-Reactivity Data for this compound

EnzymeSubstrate Cleavage Rate (RFU/min)Relative Activity (%)Km (µM)Vmax (RFU/min)
PHM 150010052000
DβM 503.3>100Not Determined
TBM 302.0>100Not Determined
Trypsin <5<0.3Not DeterminedNot Determined
Chymotrypsin 25016.750300
Papain 1208.075150
Cathepsin B 453.0>100Not Determined
Thermolysin 18012.060220
ACE 906.085110

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Dilutions Add_Enzyme Add Enzyme to Wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Dilution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Plate_Setup Setup 96-well Plate Plate_Setup->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Data_Analysis Calculate Activity Read_Fluorescence->Data_Analysis Compare Compare Cross-Reactivity Data_Analysis->Compare

Caption: Experimental workflow for assessing enzyme cross-reactivity.

peptide_amidation_pathway cluster_pathway Peptide Amidation Pathway Propeptide Glycine-Extended Propeptide PHM Peptidylglycine Monooxygenase (PHM) Propeptide->PHM O2, Ascorbate Intermediate α-Hydroxyglycine Intermediate PHM->Intermediate PAL Peptidyl-α-hydroxyglycine α-amidating Lyase (PAL) Intermediate->PAL Amidated_Peptide Amidated Peptide PAL->Amidated_Peptide Glyoxylate Glyoxylate PAL->Glyoxylate

References

Specificity of Dansyl-Tyr-Val-Gly as a Substrate for Peptidylglycine α-Hydroxylating Monooxygenase (PHM): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the specificity of the fluorescent peptide substrate, Dansyl-Tyr-Val-Gly (Dns-YVG), for the enzyme Peptidylglycine α-hydroxylating monooxygenase (PHM). PHM is a critical enzyme in the biosynthesis of many neurohormones and peptide hormones, catalyzing the stereospecific hydroxylation of the α-carbon of a C-terminal glycine residue. The selection of an appropriate substrate is paramount for accurate kinetic analysis and inhibitor screening. This document compares Dns-YVG with other commonly used substrates, presenting key kinetic parameters and detailed experimental protocols to aid in experimental design and data interpretation.

Performance Comparison of PHM Substrates

The specificity of an enzyme for a substrate is best described by the catalytic efficiency, represented by the kcat/Km ratio. A higher kcat/Km value indicates greater specificity. While comprehensive kinetic data for all substrates is not always available in a single study, the following table summarizes key parameters for Dns-YVG and its alternatives.

SubstrateStructureKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Dansyl-Tyr-Val-Gly (Dns-YVG) Dansyl-Tyrosine-Valine-Glycine5[1]Not ReportedNot ReportedFluorescent substrate enabling continuous assays.
Acetyl-Tyr-Val-Gly (Ac-YVG) Acetyl-Tyrosine-Valine-GlycineModestly higher than wild-type substrate[2]Not ReportedNot ReportedNon-fluorescent analog of Dns-YVG, often used in competition assays. Has a similar affinity to Dns-YVG.
D-Tyr-Val-Gly D-Tyrosine-Valine-GlycineNot ReportedNot ReportedVmax/Km determined to be 1.625 ± 0.041 (relative value)[3]Radiolabeled versions have been used in competitive assays.
Trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG) Trinitrophenyl-D-Tyrosine-Valine-Glycine25[4]Not ReportedNot ReportedChromophoric substrate.
4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly Dabsyl-Glycine-Phenylalanine-Glycine3.5[5]Vmax: 100 pmol/µg/hNot ReportedChromophoric substrate for a colorimetric HPLC assay.

Experimental Protocols

General PHM Activity Assay using HPLC

This protocol provides a framework for determining PHM activity using a peptide substrate like Dansyl-Tyr-Val-Gly and analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified PHM enzyme

  • Peptide substrate (e.g., Dansyl-Tyr-Val-Gly)

  • Ascorbic acid (ascorbate)

  • Copper (II) sulfate (CuSO₄)

  • Catalase

  • Reaction buffer (e.g., 100 mM MES, pH 6.0)

  • Quenching solution (e.g., 1 M HCl or 10% Trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, catalase, copper sulfate, and the peptide substrate at the desired concentration.

  • Enzyme Preparation: Dilute the purified PHM enzyme to the desired concentration in an appropriate buffer.

  • Initiation of Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding the PHM enzyme and ascorbate. The final reaction volume will depend on the specific experimental setup.

  • Incubation: Incubate the reaction for a specific period, ensuring that the product formation is within the linear range.

  • Quenching: Stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject a specific volume of the supernatant onto the C18 HPLC column.

    • Separate the substrate and product using an appropriate gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Detect the substrate and product using a fluorescence detector (for Dansyl-Tyr-Val-Gly, excitation at ~340 nm and emission at ~540 nm) or a UV detector at an appropriate wavelength for other substrates.

  • Data Analysis:

    • Quantify the peak areas of the substrate and product.

    • Calculate the amount of product formed using a standard curve generated with known concentrations of the product.

    • Determine the initial velocity of the reaction.

    • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in the specificity analysis of PHM, the following diagrams have been generated using the DOT language.

PHM_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Substrate, Cu²⁺, Catalase) D Initiate Reaction (Mix Components at 37°C) A->D B Prepare PHM Enzyme B->D C Prepare Ascorbate C->D E Incubate (Time course) D->E F Quench Reaction (e.g., add acid) E->F G Centrifuge F->G H HPLC Separation (C18 Column) G->H I Fluorescence/UV Detection H->I J Data Analysis (Peak Integration, Kinetic Modeling) I->J PHM_Catalytic_Cycle E_CuII PHM(Cu²⁺)₂ E_CuI PHM(Cu⁺)₂ E_CuII->E_CuI Reduction Dehydroascorbate 2 Dehydro- ascorbate E_CuI_S PHM(Cu⁺)₂-Substrate E_CuI->E_CuI_S Substrate Binding E_CuI_S_O2 PHM(Cu⁺)₂-Substrate-O₂ E_CuI_S->E_CuI_S_O2 O₂ Binding E_CuII_P PHM(Cu²⁺)₂-Product E_CuI_S_O2->E_CuII_P Hydroxylation & C-H activation H2O H₂O E_CuII_P->E_CuII Product Release Product Peptide-α-hydroxyGly E_CuII_P->Product Ascorbate 2 Ascorbate Ascorbate->E_CuII Substrate Peptide-Gly Substrate->E_CuI O2 O₂ O2->E_CuI_S

References

A Comparative Guide to the Reproducibility and Reliability of Dansyl-Tyr-Val-Gly TFA Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise and consistent measurements, understanding the reproducibility and reliability of analytical data is paramount. This guide provides a comprehensive comparison of Dansyl-Tyr-Val-Gly TFA (D-YVG-TFA), a fluorescently labeled peptide substrate, focusing on its performance in quantitative assays. The information presented herein is supported by experimental data to aid in the selection of appropriate analytical methodologies.

Introduction to this compound

Dansyl-Tyr-Val-Gly is a synthetic tripeptide labeled with a dansyl group, a widely used fluorescent tag. The trifluoroacetate (TFA) salt form of this peptide enhances its solubility and stability, making it a valuable tool in various biochemical assays.[1] A primary application of D-YVG-TFA is as a substrate for peptidylglycine monooxygenase (PHM), an enzyme critical in the biosynthesis of many neuroendocrine peptides.[1] The enzymatic cleavage of the peptide can be monitored by detecting the fluorescence of the dansyl group, providing a means to study enzyme kinetics and activity.

Reproducibility and Reliability of Dansyl-Labeled Peptide Data

A comprehensive validation study on dansyl chloride derivatization for dipeptide profiling demonstrated excellent reproducibility and reliability. The key performance metrics from this study are summarized in the table below.

Performance MetricResult
**Linearity (R²) **0.965 - 0.995
Limit of Detection (LOD) 0.25 – 12.5 ng/mL
Limit of Quantification (LOQ) 1 – 50 ng/mL
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Extraction Recovery 68.9 – 112.0%

Table 1: Performance characteristics of a validated UHPLC-HRMS method for the quantification of dansylated dipeptides.[2] These values provide an expected baseline for the performance of this compound in similar analytical setups.

These data indicate that methods utilizing dansyl-labeled peptides can achieve high levels of precision, sensitivity, and accuracy, making them suitable for demanding quantitative applications in drug development and research.

Comparison with Alternative Fluorescent Probes

While dansyl-labeled peptides offer robust performance, it is essential to consider alternative fluorescent probes for specific applications. A comparative study of dansyl chloride and fluorescein-isothiocyanate (FITC) for labeling nucleotides in DNA damage assays revealed important trade-offs. While the fluorescein-labeled nucleotides demonstrated a slightly higher sensitivity (a detection limit less than two times lower), the labeling procedure was more complex and resulted in excess labeling reagent that interfered with HPLC resolution.[3] In contrast, the dansylated nucleotides provided clean HPLC resolution without the need for additional purification of reaction intermediates, simplifying the overall assay procedure.

This comparison highlights a key advantage of dansyl labeling: a straightforward and robust derivatization process that can lead to more reliable and reproducible data by minimizing analytical interferences.

Experimental Protocols

Detailed methodologies are critical for replicating experimental results. Below are summaries of key experimental protocols for the analysis of dansyl-labeled peptides.

Dansylation Protocol for Peptides

This protocol is adapted from a validated method for dipeptide profiling and can be applied to D-YVG-TFA.[2]

  • Reagent Preparation : Prepare a dansyl chloride suspension (e.g., 50 mg/mL in acetonitrile) and a sodium carbonate/sodium bicarbonate buffer (0.5 M, pH 9).

  • Derivatization Reaction : To the dried peptide sample, add 50 µL of the dansyl chloride suspension, 50 µL of the carbonate/bicarbonate buffer, and 2 µL of 2 M NaOH.

  • Incubation : Vortex the mixture for 1 minute and incubate at 4°C for 75 minutes.

  • Sample Preparation for Analysis : Centrifuge the reaction mixture at 14,000 x g and 4°C for 5 minutes. The supernatant is then ready for UHPLC-HRMS or HPLC-fluorescence analysis.

HPLC-Fluorescence Protocol for this compound Analysis

This protocol is based on a published method for a peptidylglycine monooxygenase assay using D-YVG-TFA.

  • Instrumentation : A standard HPLC system equipped with a scanning fluorescence detector.

  • Chromatographic Column : A suitable C18 reversed-phase column.

  • Mobile Phase : An isocratic elution using 25% solvent B (0.1% TFA in acetonitrile) and 75% solvent A (0.1% TFA in water).

  • Fluorescence Detection : Set the excitation wavelength (λex) to 365 nm and the emission wavelength (λem) to 558 nm.

  • Quantification : Generate a standard curve using known concentrations of D-YVG-TFA to determine the concentration of the substrate and its hydroxylated product in unknown samples.

Visualizing the Workflow

To illustrate the logical flow of a typical experiment involving this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Peptide Sample dansylation Dansylation Reaction start->dansylation centrifugation Centrifugation dansylation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation supernatant->hplc Inject Sample fluorescence Fluorescence Detection hplc->fluorescence quantification Quantification fluorescence->quantification Generate Data results Results quantification->results

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway D_YVG_TFA This compound (Substrate) PHM Peptidylglycine Monooxygenase (PHM) D_YVG_TFA->PHM Binds to Product Hydroxylated Product PHM->Product Catalyzes Fluorescence Fluorescence Signal Product->Fluorescence Emits

Caption: Signaling pathway of the this compound enzymatic assay.

Conclusion

The available data strongly suggest that analytical methods employing this compound can yield highly reproducible and reliable results. The straightforward derivatization chemistry of the dansyl group, combined with the high sensitivity of fluorescence detection and the resolving power of modern chromatographic techniques, provides a robust platform for quantitative analysis. When compared to some alternative fluorescent probes, dansyl labeling offers a simpler workflow, which can contribute to improved data quality by minimizing potential sources of error and interference. For researchers in drug development and related scientific fields, this compound represents a dependable tool for enzymatic and cellular assays.

References

A Comparative Guide to Dansyl Chloride and Other Fluorescent Labels for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular and cellular biology, fluorescent labeling is an indispensable tool for visualizing and quantifying biological processes. The choice of a fluorescent label is critical and can significantly impact the outcome of an experiment. This guide provides a detailed comparison of dansyl chloride with other commonly used fluorescent labels, offering insights into their performance characteristics, experimental protocols, and applications to assist researchers in selecting the optimal probe for their needs.

Quantitative Performance Comparison

The selection of a fluorescent label is often dictated by its photophysical properties. Key parameters include the excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and the resulting brightness (ε × Φ). The following table summarizes these properties for dansyl chloride and several other popular fluorescent dyes.

Fluorescent LabelExcitation (λex) (nm)Emission (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Dansyl chloride (conjugated) ~335-350~500-550~4,3000.1 - 0.7 (environment dependent)430 - 3,010
Fluorescein isothiocyanate (FITC) ~495~519~75,000~0.92~69,000
Tetramethylrhodamine isothiocyanate (TRITC) ~550~575~85,000~0.20~17,000
Coumarin Derivatives (e.g., 6-amino-5-nitrocoumarin) ~380 - 420~480 - 52015,000 - 25,0000.1 - 0.41,500 - 10,000
Alexa Fluor 488 ~495~519~71,000~0.92~65,320

Note: The properties of dansyl chloride conjugates are highly sensitive to their local environment; the quantum yield can vary significantly.[1][2] Data for other dyes are representative values.

Experimental Protocols

The following are generalized protocols for labeling proteins with dansyl chloride and other amine-reactive dyes.

Protocol 1: General Protein Labeling with Dansyl Chloride

This protocol describes the covalent labeling of proteins with dansyl chloride, which primarily targets primary and secondary amines, such as the N-terminus and the ε-amino group of lysine residues.[1][3]

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer, pH 9.5-10).

  • Dansyl chloride solution (5 mM in a compatible organic solvent like acetonitrile or acetone).[3]

  • Size-exclusion chromatography column or dialysis tubing for purification.

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen alkaline buffer.

  • Labeling Reaction: While gently vortexing, add a 100-fold molar excess of the dansyl chloride solution to the protein solution.[3]

  • Incubation: Incubate the reaction mixture for 45 minutes at 75°C or for 1-2 hours at room temperature, protected from light.[3] The optimal conditions may need to be determined empirically for each protein.

  • Purification: Separate the labeled protein from unreacted dansyl chloride using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.[3]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm) and using their respective extinction coefficients.[4]

Protocol 2: N-Terminal Amino Acid Analysis using Dansyl Chloride

Dansyl chloride is a classical reagent for identifying the N-terminal amino acid of a protein or peptide.[5]

Materials:

  • Peptide or protein sample.

  • Dansyl chloride solution.

  • 6 M Hydrochloric acid (HCl).

  • Thin-layer chromatography (TLC) plates (polyamide sheets).[5]

  • UV lamp.

Procedure:

  • Dansylation: React the peptide or protein with dansyl chloride as described in the general protein labeling protocol to label the N-terminal amino group.[5]

  • Acid Hydrolysis: After the labeling reaction, completely hydrolyze the protein or peptide into its constituent amino acids using 6 M HCl. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[5]

  • Identification: Spot the resulting mixture onto a polyamide TLC plate. The dansylated N-terminal amino acid is fluorescent under UV light and can be identified by its migration position relative to known dansylated amino acid standards.[5]

Mandatory Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein 1. Dissolve Protein in Amine-Free Buffer (pH 9.5-10) Mix 3. Mix Protein and Dansyl Chloride Protein->Mix DansylCl 2. Prepare Dansyl Chloride Solution (e.g., in Acetonitrile) DansylCl->Mix Incubate 4. Incubate (Room Temp or 75°C, Protected from Light) Mix->Incubate Purify 5. Separate Labeled Protein from Excess Dye (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize 6. Characterize Degree of Labeling (Spectroscopy) Purify->Characterize

Caption: Workflow for fluorescently labeling proteins with dansyl chloride.

Logical Relationship in N-Terminal Amino Acid Analysis

G Protein Protein/Peptide with N-Terminal Amino Acid DansylatedProtein Dansylated Protein Protein->DansylatedProtein + Dansyl Chloride DansylCl Dansyl Chloride DansylCl->DansylatedProtein AcidHydrolysis Acid Hydrolysis (6M HCl) DansylatedProtein->AcidHydrolysis FreeAAs Free Amino Acids AcidHydrolysis->FreeAAs DansylAA Fluorescent Dansyl- N-Terminal Amino Acid AcidHydrolysis->DansylAA TLC TLC Analysis DansylAA->TLC Identification Identification of N-Terminal Amino Acid TLC->Identification

Caption: Logical steps for N-terminal amino acid identification using dansyl chloride.

Simplified FRET Signaling Pathway

G Excitation Excitation Light (~280 nm) Tryptophan Tryptophan (Donor) Excitation->Tryptophan Tryptophan_Emission Tryptophan Emission (~350 nm) Tryptophan->Tryptophan_Emission Fluorescence FRET Förster Resonance Energy Transfer (FRET) (10-100 Å) Tryptophan->FRET Non-radiative Energy Transfer Dansyl Dansyl (Acceptor) Dansyl_Emission Dansyl Emission (~520 nm) Dansyl->Dansyl_Emission Fluorescence FRET->Dansyl

Caption: Simplified FRET pathway between a tryptophan donor and a dansyl acceptor.[4]

Concluding Remarks

Dansyl chloride remains a valuable tool in the researcher's arsenal, particularly for applications requiring sensitivity to the local environment, such as studies of protein conformation and dynamics.[1][4] Its utility in N-terminal amino acid sequencing is also a well-established technique.[5] However, for applications demanding high brightness and photostability, modern fluorescent dyes like the Alexa Fluor series often provide superior performance. The choice of fluorescent label should therefore be carefully considered based on the specific experimental requirements, including the instrumentation available and the biological question being addressed.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dansyl-Tyr-Val-Gly TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dansyl-Tyr-Val-Gly TFA, a fluorescent-labeled peptide substrate. Adherence to these protocols is critical for personnel safety and environmental protection.

This compound, like many peptide reagents, requires careful handling and disposal due to its chemical properties. The dansyl group, present in compounds like Dansyl Chloride, is known to be corrosive and water-reactive.[1] Similarly, the trifluoroacetate (TFA) salt is a strong acid and can cause severe skin and eye irritation.[2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[3][4]

Core Disposal Principles

The fundamental principle for disposing of this compound is to manage it as hazardous waste.[1] Under no circumstances should this chemical or its solutions be poured down the drain.[3][4] All waste materials, including unused product, solutions, and contaminated labware, must be collected and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[4][5]

Quantitative Hazard Data
Hazard CategoryKey InformationAssociated Component
Corrosivity Causes severe skin burns and eye damage.[1]Dansyl group, Trifluoroacetic Acid[2]
Reactivity Reacts vigorously with water, potentially releasing toxic gases.[1]Dansyl group
EPA Waste Code D002 (Corrosivity), D003 (Reactivity)[1]Dansyl group
UN Number UN3261 or UN3131 (for water-reactive, corrosive solids)[1]Dansyl group

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and empty vials in a designated, leak-proof hazardous waste container.[4][6]

    • The container must be clearly labeled as "Hazardous Waste: this compound, Solid. Corrosive & Water-Reactive."[1]

    • Ensure the container is kept securely closed when not in use.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, clearly labeled, and chemically compatible hazardous waste container.[3]

    • The label must list all chemical constituents, including the peptide and any solvents used.

    • Crucially, never mix this waste stream with aqueous waste or other incompatible chemicals. [1]

3. Decontamination of Labware:

  • Initial Rinse: Immediately after use, rinse glassware with a small amount of a compatible organic solvent (e.g., acetone) in a chemical fume hood.[1] This rinsate is hazardous and must be collected in the designated liquid hazardous waste container.[1]

  • Final Wash: After a thorough solvent decontamination, the glassware can typically be washed with soap and water.

4. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • For small spills, carefully wipe up the material with an absorbent cloth or fleece.

  • For larger spills, dike the area and absorb the material with vermiculite, dry sand, or earth.

  • Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly to remove any residual contamination.

5. Final Disposal:

  • Store all hazardous waste containers in a designated and secure accumulation area.

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management service.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Decontamination & Final Disposal start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid decontaminate Decontaminate Glassware with Organic Solvent start->decontaminate solid_waste Collect in Labeled Solid Hazardous Waste Container 'Corrosive & Water-Reactive' is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container (List all components) is_solid->liquid_waste No storage Store Sealed Containers in Designated Accumulation Area solid_waste->storage liquid_waste->storage collect_rinsate Collect Rinsate in Liquid Waste Container decontaminate->collect_rinsate collect_rinsate->liquid_waste disposal Dispose via Certified Hazardous Waste Service storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。